HSGN-94
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H23F3N4O4S |
|---|---|
Molecular Weight |
508.5 g/mol |
IUPAC Name |
4-[(3R,5S)-3,5-dimethylpiperidin-1-yl]sulfonyl-N-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]benzamide |
InChI |
InChI=1S/C23H23F3N4O4S/c1-14-11-15(2)13-30(12-14)35(32,33)19-9-5-16(6-10-19)20(31)27-22-29-28-21(34-22)17-3-7-18(8-4-17)23(24,25)26/h3-10,14-15H,11-13H2,1-2H3,(H,27,29,31)/t14-,15+ |
InChI Key |
NOYAIUHSFKTCLU-GASCZTMLSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)C(F)(F)F)C |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)C(F)(F)F)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of HSGN-94
For Researchers, Scientists, and Drug Development Professionals
Abstract
HSGN-94 is an investigational oxadiazole-containing antibiotic with potent activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its molecular targets, impact on bacterial physiology, and preclinical efficacy. The information is compiled from peer-reviewed research, focusing on quantitative data and detailed experimental methodologies to support further investigation and development of this compound.
Core Mechanism of Action: Inhibition of Lipoteichoic Acid Biosynthesis
This compound exerts its antibacterial effect by inhibiting the biosynthesis of lipoteichoic acid (LTA), a critical component of the cell wall in Gram-positive bacteria.[1][2][3] The primary mechanism involves a dual-pronged attack on the LTA synthesis pathway:
-
Direct Binding to PgcA: this compound directly binds to the phosphoglucomutase PgcA.[1][2] PgcA is a crucial enzyme in the early stages of LTA synthesis, responsible for the conversion of glucose-6-phosphate to glucose-1-phosphate. By binding to PgcA, this compound inhibits the production of the precursor Glc2-DAG, which is essential for LTA formation.[4]
-
Downregulation of PgsA: Treatment with this compound leads to a significant downregulation of the expression of phosphatidylglycerol synthase A (PgsA).[1][2] PgsA is responsible for synthesizing phosphatidylglycerol (PG), a key membrane phospholipid that serves as a substrate for LTA synthase (LtaS) to polymerize the LTA chain.[1] The reduction in PgsA levels further disrupts the LTA biosynthesis pathway.
This dual mechanism of targeting both an early biosynthetic enzyme and the expression of a key synthase provides a robust inhibition of LTA production.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Antibacterial Activity of this compound [1]
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Methicillin-sensitive S. aureus (MSSA) | 0.25 - 1 |
| Methicillin-resistant S. aureus (MRSA) | 0.25 - 1 |
| Vancomycin-resistant S. aureus (VRSA) | 0.5 - 1 |
| S. epidermidis | 0.5 |
| Streptococcus pneumoniae (drug-resistant) | 0.25 - 0.5 |
| Streptococcus pyogenes | 0.25 |
| Vancomycin-resistant Enterococcus faecium | 1 |
| Vancomycin-resistant Enterococcus faecalis | 1 |
| Listeria monocytogenes | 1 |
Table 2: Cytotoxicity Profile of this compound [1]
| Cell Line | Assay | Result |
| Human Keratinocyte (HaCaT) | Cytotoxicity | Non-toxic up to 64 µg/mL |
Table 3: Impact of this compound on S. aureus Proteome (Selected Proteins) [1]
| Protein | Function | Regulation by this compound (Log₂ Fold Change) |
| Nuc (Thermonuclease) | Virulence factor, DNA/RNA degradation | -5.1 |
| EsaA | Type VII Secretion System (T7SS) component | -2.0 |
| EsxA | T7SS component | -2.0 |
| EssB | T7SS component | -3.3 |
| EssC | T7SS component | Downregulated (identified in DMSO only) |
| EsaB | T7SS component | Downregulated (identified in DMSO only) |
Table 4: In Vivo Efficacy of this compound in a Murine MRSA Skin Infection Model [1][2]
| Treatment Group | Outcome |
| This compound | Reduction in MRSA load in infected skin |
| This compound | Decrease in pro-inflammatory cytokines in wounds |
Experimental Protocols
Global Proteomics of S. aureus Treated with this compound[1]
-
Bacterial Strain and Growth Conditions: S. aureus was grown to the mid-logarithmic phase.
-
Treatment: The bacterial culture was treated with this compound (at a concentration equivalent to its MIC) or DMSO (vehicle control) for 2 hours.
-
Protein Extraction: Total protein content was isolated from the treated and control bacterial cells.
-
Mass Spectrometry: The extracted proteins were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Label-free quantitation (LFQ) was used to compare the protein abundance between this compound-treated and DMSO-treated samples.
Activity-Based Protein Profiling[1]
-
Objective: To identify the direct protein targets of this compound.
-
Methodology: A derivative of this compound containing a reactive probe was synthesized. This probe was incubated with S. aureus lysate. The probe covalently binds to its protein target(s). The protein-probe complexes were then enriched and identified using mass spectrometry.
Lipid Analysis by Multiple Reaction Monitoring (MRM)[1]
-
Objective: To quantify the effect of this compound on the lipid profile of S. aureus, particularly the precursors of LTA.
-
Sample Preparation: Lipids were extracted from S. aureus cultures treated with this compound or DMSO.
-
Analysis: The lipid extracts were analyzed by a targeted mass spectrometry approach, MRM, to specifically quantify the levels of key lipid intermediates in the LTA biosynthesis pathway.
Murine Skin Infection Model[1][2]
-
Animal Model: A skin infection model in mice was utilized.
-
Infection: A defined inoculum of MRSA was applied to a superficial skin wound.
-
Treatment: The infected mice were treated with a topical formulation of this compound or a placebo.
-
Endpoints:
-
Bacterial Load: The number of viable MRSA bacteria in the infected tissue was quantified at the end of the treatment period.
-
Cytokine Analysis: The levels of pro-inflammatory cytokines in the wound tissue were measured to assess the impact of this compound on the host inflammatory response.
-
Visualizations
Signaling Pathways and Mechanisms
Caption: this compound inhibits LTA biosynthesis by directly binding to PgcA and downregulating PgsA expression.
Experimental Workflow: Global Proteomics
Caption: Workflow for identifying protein expression changes in S. aureus after this compound treatment.
Logical Relationship: this compound's Impact on Virulence
Caption: this compound reduces S. aureus virulence through multiple mechanisms.
References
An In-depth Technical Guide to the Inhibition of Lipoteichoic Acid Synthesis by HSGN-94
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lipoteichoic acid (LTA) is a critical component of the cell envelope in Gram-positive bacteria, playing a vital role in cell division, ion homeostasis, and pathogenesis. Its essential nature makes the LTA biosynthesis pathway a compelling target for the development of novel antibiotics. This technical guide provides a comprehensive overview of the inhibition of LTA synthesis with a focus on the novel N-(1,3,4-oxadiazol-2-yl)benzamide compound, HSGN-94. This document details the mechanism of action of this compound, presents quantitative data on its activity, and provides detailed protocols for key experimental procedures relevant to the study of LTA synthesis inhibitors.
Introduction to Lipoteichoic Acid Synthesis
Lipoteichoic acid is an anionic polymer anchored to the cytoplasmic membrane of Gram-positive bacteria. The most common form, Type I LTA, consists of a polyglycerolphosphate backbone linked to a glycolipid anchor, typically diglucosyl-diacylglycerol (Glc₂-DAG). The synthesis of LTA is a multi-step enzymatic process that is essential for bacterial viability, making it an attractive target for antimicrobial intervention. The key enzyme in the polymerization of the glycerolphosphate chain is Lipoteichoic Acid Synthase (LtaS). However, other enzymes involved in the synthesis of the glycolipid anchor and its precursors are also critical for the overall process.
This compound: A Novel Inhibitor of LTA Biosynthesis
This compound is a recently identified N-(1,3,4-oxadiazol-2-yl)benzamide that has demonstrated potent antimicrobial activity against a range of drug-resistant Gram-positive bacteria.[1] Unlike initial assumptions that LTA synthesis inhibitors exclusively target the LtaS enzyme, mechanistic studies have revealed a more nuanced mechanism of action for this compound.
Mechanism of Action
Research indicates that this compound inhibits LTA biosynthesis through a dual mechanism involving the early stages of the pathway. The proposed mechanism suggests that this compound directly binds to α-phosphoglucomutase (PgcA) , an enzyme responsible for the conversion of glucose-6-phosphate to glucose-1-phosphate, a precursor for the glycolipid anchor. Additionally, this compound has been shown to downregulate the expression of phosphatidylglycerol phosphate synthase (PgsA) , which is crucial for the synthesis of phosphatidylglycerol, the substrate for the LtaS enzyme. This multi-targeted approach effectively disrupts the supply of essential precursors for LTA synthesis, leading to potent antibacterial effects.
Quantitative Data on LTA Synthesis Inhibitors
The following tables summarize the available quantitative data for this compound and other relevant inhibitors of the LTA and wall teichoic acid (WTA) synthesis pathways.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and HSGN-189 [1]
| Compound | Organism | MIC (µg/mL) |
| This compound | MRSA ATCC 33592 | 0.25 |
| MRSA USA300 | 2 | |
| VRE ATCC 51575 | 1 | |
| HSGN-189 | MRSA ATCC 33592 | 0.25 |
| MRSA USA300 | 2 | |
| VRE ATCC 51575 | 1 |
Table 2: Minimum Biofilm Inhibitory Concentration (MBIC) of this compound and HSGN-189 [1]
| Compound | Organism | MBIC (µg/mL) |
| This compound | MRSA ATCC 33592 | 0.125 |
| MRSA USA300 | 0.5 | |
| VRE ATCC 51575 | 0.5 | |
| HSGN-189 | MRSA ATCC 33592 | 0.0625 |
| MRSA USA300 | 0.5 | |
| VRE ATCC 51575 | 0.5 |
Table 3: Activity of Other LTA and WTA Synthesis Inhibitors
| Compound | Target | Organism | Activity Metric | Value |
| Compound 1771 | LtaS | S. aureus | MIC | 8-16 µg/mL |
| Congo Red | LtaS | S. aureus | IC₅₀ (in vitro) | ~10 µM |
| Tunicamycin | TarO (WTA) | S. aureus | MIC | Varies |
| Targocil | TarG (WTA) | S. aureus | MIC | Varies |
Visualizing the Inhibition of LTA Synthesis
Lipoteichoic Acid Synthesis Pathway in Staphylococcus aureus
References
The Molecular Target of HSGN-94 in Staphylococcus aureus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the mechanism of action of the oxadiazole-containing compound, HSGN-94, against Staphylococcus aureus. It details the molecular targets of this compound, presents quantitative data on its efficacy, outlines the experimental protocols used to determine its mechanism, and visualizes the affected biochemical pathway.
Executive Summary
This compound is a potent antimicrobial agent that inhibits the biosynthesis of lipoteichoic acid (LTA) in Staphylococcus aureus.[1] Its mechanism of action is twofold: it directly binds to and inhibits the enzyme Phosphoglucomutase (PgcA), and it downregulates the expression of Phosphatidylglycerol Phosphate Synthase (PgsA).[1][2] This dual action disrupts the LTA biosynthetic pathway at two critical points, leading to potent antibacterial activity against various drug-resistant strains of S. aureus.
Molecular Targets of this compound
The identification of this compound's targets was achieved through a combination of proteomic, genomic, and biochemical analyses.
Direct Target: Phosphoglucomutase (PgcA)
A key finding is the direct interaction between this compound and PgcA.[1] PgcA is a crucial enzyme in the initial stages of LTA synthesis, responsible for the conversion of glucose-6-phosphate to glucose-1-phosphate. A pull-down assay using a biotinylated this compound probe successfully identified PgcA as a binding partner, confirming it as a direct molecular target.
Indirect Target: Downregulation of PgsA
Global proteomics analysis of S. aureus treated with this compound revealed a significant downregulation of PgsA.[1] PgsA is an essential enzyme that catalyzes a key step in the synthesis of phosphatidylglycerol (PG), a precursor for LTA.[1] The reduction in PgsA levels was further confirmed at the genetic level through RT-qPCR, which showed a decrease in pgsA gene expression upon this compound treatment.[1]
Quantitative Data
The efficacy of this compound has been quantified through various in vitro assays.
Minimum Inhibitory Concentration (MIC)
This compound demonstrates potent activity against a range of staphylococcal strains.
| Strain | MIC (μg/mL) |
| S. aureus (general) | 0.25 - 2 |
| Methicillin-sensitive S. aureus | 0.25 - 1 |
| Methicillin-resistant S. aureus (MRSA) | 0.25 - 1 |
| Vancomycin-resistant S. aureus | 0.5 - 1 |
Data sourced from Naclerio et al. (2022).[1]
Minimum Biofilm Inhibitory Concentration (MBIC)
This compound is also effective at inhibiting the formation of biofilms, a critical factor in chronic infections.
| Strain | MBIC (μg/mL) |
| MRSA | as low as 0.0625 |
| Vancomycin-resistant Enterococcus faecalis (VRE) | 0.5 |
Data sourced from a study on LTA biosynthesis inhibitors.[3]
Cytotoxicity
This compound exhibits a favorable safety profile, with low toxicity to human cells. It was found to be non-toxic to human keratinocyte (HaCaT) cells at concentrations up to 64 μg/mL.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments that elucidated the mechanism of action of this compound.
Global Proteomics
-
Objective: To identify proteins that are differentially expressed in S. aureus upon treatment with this compound.
-
Protocol:
-
S. aureus cultures were grown to mid-log phase and treated with either DMSO (control) or this compound at 1x and 8x MIC for a specified duration.
-
Bacterial cells were harvested, washed, and lysed to extract total protein.
-
Proteins were digested into peptides using trypsin.
-
Peptide samples were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The resulting spectral data was searched against a S. aureus protein database to identify and quantify proteins.
-
Statistical analysis was performed to identify proteins with significant changes in abundance between the treated and control groups.
-
Pull-Down Assay
-
Objective: To identify the direct binding partners of this compound in the S. aureus proteome.
-
Protocol:
-
A biotinylated version of this compound (HSGN-Probe) was synthesized.
-
S. aureus lysate was incubated with the HSGN-Probe to allow for binding.
-
Streptavidin-coated magnetic beads were added to the lysate to capture the HSGN-Probe and any bound proteins.
-
The beads were washed to remove non-specific binders.
-
The bound proteins were eluted from the beads.
-
Eluted proteins were identified by mass spectrometry. PgcA was uniquely identified in the HSGN-Probe group.[1]
-
Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR)
-
Objective: To quantify the expression of the pgsA gene in S. aureus after treatment with this compound.
-
Protocol:
-
S. aureus was treated with this compound (0.25 μg/mL).
-
Total RNA was extracted from the bacterial cells.
-
Reverse transcription was performed to synthesize cDNA from the RNA template.
-
qPCR was performed using primers specific for the pgsA gene and a reference gene (16S RNA for normalization).
-
The relative expression of pgsA was calculated using the comparative Ct method.
-
Signaling Pathways and Visualizations
The mechanism of this compound's action on the LTA biosynthesis pathway is visualized below.
Caption: Mechanism of this compound in S. aureus.
This diagram illustrates how this compound inhibits LTA biosynthesis. It directly binds to and inhibits PgcA, a key enzyme in the synthesis of the glycolipid anchor Glc2-DAG. Additionally, it downregulates the expression of PgsA, which is responsible for producing phosphatidylglycerol (PG), the substrate for LTA polymerization by LtaS.
Conclusion
This compound represents a promising antibacterial candidate with a well-defined mechanism of action against S. aureus. By targeting the LTA biosynthesis pathway through both direct enzyme inhibition and downregulation of gene expression, this compound effectively disrupts a critical component of the bacterial cell envelope. This dual-targeting strategy may contribute to its low propensity for resistance development. Further investigation and development of this compound and similar compounds are warranted in the ongoing effort to combat antibiotic-resistant staphylococcal infections.
References
- 1. Mechanistic Studies and In Vivo Efficacy of an Oxadiazole-Containing Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Studies and In Vivo Efficacy of an Oxadiazole-Containing Antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipoteichoic Acid Biosynthesis Inhibitors as Potent Inhibitors of S. aureus and E. faecalis Growth and Biofilm Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
HSGN-94: A Technical Overview of Its Antimicrobial Spectrum and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
HSGN-94 is an investigational antimicrobial agent belonging to the N-(1,3,4-oxadiazol-2-yl)benzamide class of compounds. It has demonstrated potent activity, particularly against a range of multidrug-resistant Gram-positive bacteria.[1][2] Methicillin-resistant Staphylococcus aureus (MRSA) infections pose a significant therapeutic challenge, and novel chemical scaffolds with new mechanisms of action are urgently needed.[1][2] this compound has emerged as a promising candidate, primarily by inhibiting the biosynthesis of lipoteichoic acid (LTA), a critical component of the Gram-positive bacterial cell wall.[1][2][3] This document provides a detailed overview of the antimicrobial spectrum, mechanism of action, and relevant experimental methodologies for this compound.
Antimicrobial Spectrum of Activity
This compound exhibits potent activity against a variety of clinically significant Gram-positive pathogens, including strains resistant to current standard-of-care antibiotics.[1] Its efficacy is summarized below by Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Inhibitory Concentration (MBIC) values.
In Vitro Susceptibility Testing: Minimum Inhibitory Concentrations (MICs)
The MIC is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation.[4] this compound has shown potent MIC values against various strains.
Table 1: In Vitro Activity of this compound Against Staphylococcal Strains
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Methicillin-Sensitive S. aureus (MSSA) | 0.25 - 1 |
| Methicillin-Resistant S. aureus (MRSA) | 0.25 - 1 |
| Vancomycin-Resistant S. aureus (VRSA) | 0.25 - 1 |
| S. epidermidis | 0.25 - 1 |
Data sourced from Naclerio et al.[1]
Table 2: In Vitro Activity of this compound Against Streptococcal Strains
| Bacterial Strain | This compound MIC (µg/mL) | Linezolid MIC (µg/mL) | Vancomycin MIC (µg/mL) |
|---|---|---|---|
| Streptococcus pneumoniae (drug-resistant) | 0.06 - 0.25 | >0.25 | >0.25 |
| Streptococcus pyogenes | 0.06 - 0.25 | >0.25 | >0.25 |
Data sourced from Naclerio et al.[1]
Table 3: In Vitro Activity of this compound Against Other Gram-Positive Pathogens
| Bacterial Strain | This compound MIC (µg/mL) | Linezolid MIC (µg/mL) | Vancomycin MIC (µg/mL) |
|---|---|---|---|
| Vancomycin-Resistant Enterococcus faecium | 0.25 | >0.25 | >0.25 |
| Vancomycin-Resistant Enterococcus faecalis | 0.25 | >0.25 | >0.25 |
| Listeria monocytogenes | 0.06 | >0.06 | >0.06 |
Data sourced from Naclerio et al.[1]
Biofilm Inhibition Activity: Minimum Biofilm Inhibitory Concentrations (MBICs)
This compound has also demonstrated significant activity in inhibiting the formation of bacterial biofilms, which are notoriously difficult to treat and a common cause of chronic infections.[3]
Table 4: Biofilm Inhibition Activity of this compound
| Bacterial Strain | MBIC (µg/mL) |
|---|---|
| Methicillin-Resistant S. aureus (MRSA) | As low as 0.0625 |
| Vancomycin-Resistant Enterococcus (VRE) | As low as 0.5 |
Data sourced from research on LTA biosynthesis inhibitors.[3]
Mechanism of Action
The primary mechanism of action for this compound is the inhibition of lipoteichoic acid (LTA) biosynthesis in Gram-positive bacteria.[1][2] LTA is an essential polyol phosphate polymer anchored in the cytoplasmic membrane that plays a crucial role in cell division, biofilm formation, and pathogenesis.[3]
Research indicates that this compound exerts its effect through a dual action:
-
Direct Binding to PgcA: this compound directly interacts with and inhibits PgcA, an enzyme involved in the LTA synthesis pathway.[1][2]
-
Downregulation of PgsA: Treatment with this compound leads to a decrease in the expression of PgsA (phosphatidylglycerol phosphate synthase), an enzyme responsible for synthesizing phosphatidylglycerol, a key precursor for LTA polymerization.[1][5]
This disruption of the LTA biosynthesis pathway ultimately compromises the bacterial cell membrane and leads to cell death.
Caption: Mechanism of this compound inhibiting LTA biosynthesis.
Experimental Protocols
The quantitative data presented in this guide are primarily derived from standardized antimicrobial susceptibility testing methods.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This is a standard laboratory procedure used to determine the MIC of an antimicrobial agent against a specific microorganism.
Methodology:
-
Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted (typically two-fold) in cation-adjusted Mueller-Hinton Broth (CAMHB) across the wells of a 96-well microtiter plate.[6]
-
Inoculum Preparation: The test bacterium is cultured to a specific density (e.g., 0.5 McFarland standard) and then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[6]
-
Incubation: The microtiter plate is incubated at a controlled temperature (e.g., 35-37°C) for 18-24 hours.[6]
-
Data Interpretation: Following incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.[4] A growth control (no drug) and a sterility control (no bacteria) are included for validation.[6]
Caption: Workflow for Broth Microdilution MIC Assay.
Conclusion
This compound is a promising antimicrobial compound with a potent spectrum of activity against challenging Gram-positive pathogens, including MRSA and VRE.[1][3] Its novel mechanism of action, targeting the essential LTA biosynthesis pathway, makes it a valuable candidate for further development in the fight against antimicrobial resistance.[1][2] The robust in vitro activity, including the inhibition of biofilm formation, warrants further investigation into its clinical potential.
References
- 1. Mechanistic Studies and In Vivo Efficacy of an Oxadiazole-Containing Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Studies and In Vivo Efficacy of an Oxadiazole-Containing Antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipoteichoic Acid Biosynthesis Inhibitors as Potent Inhibitors of S. aureus and E. faecalis Growth and Biofilm Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. researchgate.net [researchgate.net]
- 6. turkjps.org [turkjps.org]
Unveiling HSGN-94: A Novel Oxadiazole-Containing Antibiotic Targeting Drug-Resistant Bacteria
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, origin, and mechanism of action of HSGN-94, a promising antibiotic compound with potent activity against multidrug-resistant Gram-positive bacteria. The information presented is compiled from peer-reviewed scientific literature and is intended to serve as a comprehensive resource for the scientific community.
Discovery and Origin
This compound is a synthetic, oxadiazole-containing compound identified as a potent antimicrobial agent.[1][2][3] It belongs to a class of N-(1,3,4-oxadiazol-2-yl)benzamides that have been demonstrated to be effective against drug-resistant bacteria.[1] Research and development of this compound have been prominently led by researchers at Purdue University's Chemistry Department and Institute for Drug Discovery.[2][4] The compound was discovered during investigations into novel chemical scaffolds to combat challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3]
Mechanism of Action: Inhibition of Lipoteichoic Acid Biosynthesis
This compound exerts its antibacterial effect by inhibiting the biosynthesis of lipoteichoic acid (LTA), a critical component of the cell wall in Gram-positive bacteria.[1][2][3][4] The mechanism of LTA biosynthesis inhibition by this compound is multifaceted, involving direct interaction with key enzymes in the pathway.[1][2][3]
Current research indicates that this compound directly binds to PgcA and leads to the downregulation of CDP-diacylglycerol--glycerol-3-phosphate 3-phosphatidyltransferase (PgsA).[1][2][3] PgsA is an essential protein in S. aureus responsible for a crucial step in phospholipid synthesis, which is a precursor for LTA.[1] By disrupting this pathway, this compound compromises the integrity of the bacterial cell wall, leading to growth inhibition.
Caption: this compound's mechanism of action targeting the LTA biosynthesis pathway.
Quantitative Data
Antibacterial Activity
This compound has demonstrated potent activity against a range of multidrug-resistant Gram-positive bacteria.[1] The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of the compound that inhibits visible bacterial growth, are summarized below.
| Bacterial Strain | MIC (μg/mL) | MIC (μM) |
| Methicillin-sensitive S. aureus | 0.25 - 1 | 0.5 - 2 |
| Methicillin-resistant S. aureus (MRSA) | 0.25 - 1 | 0.5 - 2 |
| Vancomycin-resistant S. aureus | 0.25 - 1 | 0.5 - 2 |
| S. epidermidis | 0.25 - 1 | 0.5 - 2 |
| Drug-resistant S. pneumoniae | 0.25 - 1 | 0.5 - 2 |
| S. pyogenes | 0.25 - 1 | 0.5 - 2 |
| Vancomycin-resistant E. faecium | 0.25 - 1 | 0.5 - 2 |
| E. faecalis | 0.25 - 1 | 0.5 - 2 |
| Listeria monocytogenes | 0.25 - 1 | 0.5 - 2 |
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial strains. Data sourced from literature.[1]
Biofilm Inhibition
In addition to its activity against planktonic bacteria, this compound is also a potent inhibitor of biofilm formation, a key virulence factor in chronic infections.
| Bacterial Strain | Minimum Biofilm Inhibitory Concentration (MBIC) (μg/mL) |
| Methicillin-resistant S. aureus (MRSA) | as low as 0.0625 |
| Vancomycin-resistant E. faecalis (VRE) | as low as 0.5 |
Table 2: Minimum Biofilm Inhibitory Concentrations (MBICs) of this compound.[4]
Cytotoxicity Profile
The safety profile of this compound has been assessed against human cell lines. The compound was found to be non-toxic to human keratinocyte (HaCaT) cells at concentrations significantly higher than its effective antibacterial concentrations.
| Cell Line | Maximum Non-toxic Concentration (μg/mL) |
| Human Keratinocyte (HaCaT) | up to 64 |
Table 3: Cytotoxicity of this compound against human keratinocyte cells. This concentration is 64 to 256 times its MIC values against staphylococcal strains.[1]
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used in the characterization of this compound.
Synthesis of this compound
While a detailed, step-by-step synthesis protocol is proprietary and not fully disclosed in the public literature, the synthesis of related 1,3,4-oxadiazole-based compounds has been described as a convergent synthesis method.[5] This typically involves the reaction of a carboxylic acid with a corresponding hydrazine to form a hydrazide, which is then cyclized to form the oxadiazole ring. Further modifications can be made to the peripheral chemical groups to produce the final compound.
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of this compound was quantified by determining its MIC against various bacterial strains. This was likely performed using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Caption: General workflow for Minimum Inhibitory Concentration (MIC) determination.
Global Proteomics
To elucidate the mechanism of action, global proteomics studies were conducted on S. aureus treated with this compound.[1]
-
S. aureus Culture and Treatment: The bacteria were cultured and then treated with this compound for a specified period (e.g., 2 hours). A control group treated with the vehicle (DMSO) was also included.[1]
-
Protein Isolation and Digestion: Total protein content was isolated from both treated and control groups. The proteins were then digested into smaller peptides, typically using an enzyme like trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture was analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique separates the peptides and then fragments them to determine their amino acid sequence.
-
Data Analysis: The mass spectrometry data was processed using specialized software to identify and quantify the proteins present in each sample. Label-free quantitation (LFQ) was used to compare the protein abundance between the this compound-treated and control groups.[1] Proteins with a significant change in abundance (e.g., Log2 fold change ≤ -2 for downregulated proteins) were identified as potential targets of the compound.[1]
In Vivo Efficacy in a Murine Wound Infection Model
The in vivo efficacy of this compound was evaluated in a mouse model of MRSA skin infection.[1][2] This type of study typically involves:
-
Animal Model: Mice are anesthetized, and a wound is created on their skin.
-
Infection: The wound is inoculated with a specific strain of MRSA.
-
Treatment: After a set period to allow the infection to establish, the wound is treated with this compound (often in a topical formulation) or a placebo.
-
Evaluation: At the end of the treatment period, the bacterial load in the wound tissue is quantified (e.g., by counting colony-forming units). Pro-inflammatory cytokine levels in the infected tissue may also be measured to assess the compound's effect on the host inflammatory response.[1][2]
This guide provides a foundational understanding of the this compound compound. Further in-depth details can be found in the cited scientific literature. The promising preclinical data for this compound suggests it warrants further investigation as a potential therapeutic for challenging Gram-positive infections.
References
- 1. Mechanistic Studies and In Vivo Efficacy of an Oxadiazole-Containing Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Studies and In Vivo Efficacy of an Oxadiazole-Containing Antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Mechanistic Studies and In Vivo Efficacy of an Oxadiazole-Containing Antibiotic - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 4. Lipoteichoic Acid Biosynthesis Inhibitors as Potent Inhibitors of S. aureus and E. faecalis Growth and Biofilm Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
HSGN-94: An In-depth Technical Guide to a Novel Oxadiazole-Containing Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Abstract
HSGN-94 is a novel oxadiazole-containing compound demonstrating significant promise as an antibacterial agent against a range of drug-resistant Gram-positive bacteria, most notably methicillin-resistant Staphylococcus aureus (MRSA).[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound. It details the inhibitory effects on the lipoteichoic acid (LTA) biosynthesis pathway and includes a compilation of its potent in vitro activity and cytotoxicity profile. Furthermore, this document outlines detailed experimental protocols relevant to the study of this compound, including methodologies for assessing in vivo efficacy in murine models, and advanced proteomic techniques for target elucidation.
Chemical Structure and Properties
This compound is a sulfonamide-containing N-(1,3,4-oxadiazol-2-yl)benzamide. The core structure comprises a 1,3,4-oxadiazole ring linked to a benzamide group, which is further functionalized with a sulfonamide moiety bearing a 3,5-dimethylpiperidine ring. This specific substitution pattern has been identified as critical for its potent antibacterial activity through structure-activity relationship (SAR) studies.[1]
Chemical Structure of this compound:
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₄N₄O₄S | [1] |
| Molecular Weight | 456.52 g/mol | [1] |
| CAS Number | 2570797-85-0 | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO |
Mechanism of Action: Inhibition of Lipoteichoic Acid Biosynthesis
This compound exerts its antibacterial effect by targeting and inhibiting the biosynthesis of lipoteichoic acid (LTA), an essential component of the cell wall in Gram-positive bacteria.[1][2] The mechanism involves a dual action:
-
Direct binding to PgcA: this compound directly interacts with phosphoglucomutase (PgcA), an enzyme responsible for a crucial step in the synthesis of the glycolipid anchor of LTA.[1]
-
Downregulation of PgsA: The compound also leads to a significant downregulation of phosphatidylglycerol synthase A (PgsA), an essential enzyme involved in the production of phosphatidylglycerol, a key precursor for LTA synthesis.[1]
This disruption of the LTA biosynthesis pathway compromises the integrity of the bacterial cell wall, leading to potent antimicrobial activity.
Signaling Pathway Diagram
The following diagram illustrates the lipoteichoic acid (LTA) biosynthesis pathway in Staphylococcus aureus and the inhibitory points of action for this compound.
Caption: LTA biosynthesis pathway in S. aureus and inhibition by this compound.
Quantitative Data
In Vitro Antibacterial Activity
This compound demonstrates potent activity against a panel of drug-resistant Gram-positive bacteria. The Minimum Inhibitory Concentrations (MICs) are summarized below.
| Bacterial Strain | MIC (µg/mL) | MIC (µM) | Reference |
| Staphylococcus aureus (Methicillin-Sensitive) | 0.25 - 1 | 0.5 - 2 | [1] |
| Staphylococcus aureus (Methicillin-Resistant, MRSA) | 0.25 - 1 | 0.5 - 2 | [1] |
| Staphylococcus aureus (Vancomycin-Resistant) | 0.25 - 1 | 0.5 - 2 | [1] |
| Staphylococcus epidermidis | 0.25 - 1 | 0.5 - 2 | [1] |
| Streptococcus pneumoniae (Drug-Resistant) | 0.06 - 0.25 | 0.1 - 0.5 | [1] |
| Streptococcus pyogenes | 0.06 - 0.25 | 0.1 - 0.5 | [1] |
| Enterococcus faecium (Vancomycin-Resistant) | 0.25 | 0.5 | [1] |
| Enterococcus faecalis (Vancomycin-Resistant) | 0.25 | 0.5 | [1] |
| Listeria monocytogenes | 0.06 | 0.1 | [1] |
Cytotoxicity Profile
The cytotoxicity of this compound was evaluated against human keratinocyte (HaCaT) cells.
| Cell Line | Assay | Result | Concentration | Reference |
| Human Keratinocyte (HaCaT) | Cell Viability | Non-toxic | Up to 64 µg/mL | [1] |
Experimental Protocols
Murine Skin Infection Model (MRSA)
This protocol describes a model for establishing a localized MRSA skin infection in mice to evaluate the in vivo efficacy of this compound.
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
MRSA strain (e.g., USA300)
-
Tryptic Soy Broth (TSB)
-
Phosphate-buffered saline (PBS), sterile
-
Electric clippers
-
Insulin syringes with 28-gauge needles
-
Calipers
-
This compound formulation for topical or systemic administration
-
Vehicle control
Procedure:
-
Bacterial Preparation:
-
Inoculate MRSA from a frozen stock into TSB and incubate overnight at 37°C with shaking.
-
Subculture the overnight culture in fresh TSB and grow to mid-logarithmic phase (OD₆₀₀ ≈ 0.5).
-
Harvest bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10⁸ CFU/mL).
-
-
Animal Preparation and Infection:
-
Anesthetize mice using an appropriate method (e.g., isoflurane inhalation).
-
Shave a small area on the dorsum of each mouse.
-
Inject 50 µL of the MRSA suspension (5 x 10⁶ CFU) intradermally into the shaved area.
-
-
Treatment:
-
At a specified time post-infection (e.g., 2 hours), begin treatment with this compound or vehicle control.
-
Administer the treatment as per the study design (e.g., topical application to the lesion or systemic injection).
-
-
Monitoring and Endpoint:
-
Monitor the mice daily for clinical signs of infection, body weight, and lesion size (measured with calipers).
-
At the end of the experiment (e.g., day 3 or 7 post-infection), euthanize the mice.
-
Excise the skin lesion, homogenize the tissue, and perform serial dilutions for CFU enumeration on Tryptic Soy Agar (TSA) plates to determine the bacterial load.
-
Global Proteomics of S. aureus
This protocol outlines a general workflow for the analysis of the S. aureus proteome following treatment with this compound.
Materials:
-
S. aureus culture
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., 4% SDS, 100 mM Tris-HCl pH 7.6, 100 mM DTT)
-
Trypsin (sequencing grade)
-
Urea
-
Iodoacetamide
-
Ammonium bicarbonate
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Grow S. aureus to mid-log phase and treat with this compound at a specific concentration (e.g., 2x MIC) or DMSO for a defined period.
-
Harvest the bacterial cells by centrifugation and wash with PBS.
-
-
Protein Extraction and Digestion:
-
Lyse the cell pellets in lysis buffer and sonicate to shear DNA.
-
Quantify protein concentration using a standard assay (e.g., BCA).
-
Perform in-solution or filter-aided sample preparation (FASP) for tryptic digestion.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digest the proteins with trypsin overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Desalt the resulting peptides using a C18 solid-phase extraction method.
-
Analyze the peptides by LC-MS/MS.
-
-
Data Analysis:
-
Search the raw MS data against a S. aureus protein database using a search engine (e.g., MaxQuant, Proteome Discoverer).
-
Perform label-free quantification or use isotopic labeling for relative protein abundance.
-
Identify differentially expressed proteins between this compound-treated and control samples.
-
Activity-Based Protein Profiling (ABPP)
This protocol provides a framework for identifying the protein targets of this compound in S. aureus using a competitive ABPP approach.
Materials:
-
S. aureus culture
-
This compound
-
A broad-spectrum activity-based probe (ABP) with a reporter tag (e.g., biotin or a fluorophore) that targets a class of enzymes potentially inhibited by this compound.
-
DMSO
-
Lysis buffer
-
Streptavidin beads (for biotinylated probes)
-
SDS-PAGE and in-gel fluorescence scanning or Western blotting equipment
Procedure:
-
Competitive Labeling:
-
Grow S. aureus to the desired growth phase.
-
Pre-incubate the intact cells or cell lysate with varying concentrations of this compound or DMSO for a specific time.
-
Add the ABP to the samples and incubate to allow for labeling of active enzymes.
-
-
Analysis:
-
For fluorescent probes: Lyse the cells, separate proteins by SDS-PAGE, and visualize labeled proteins using an in-gel fluorescence scanner. A decrease in fluorescence intensity in the this compound-treated lanes compared to the control indicates target engagement.
-
For biotinylated probes: Lyse the cells, enrich the probe-labeled proteins using streptavidin beads, and elute the bound proteins. The eluted proteins can be identified by LC-MS/MS. A reduction in the spectral counts or intensity of a protein in the this compound-treated sample identifies it as a potential target.
-
Conclusion
This compound is a promising new antibacterial agent with a well-defined mechanism of action against LTA biosynthesis in Gram-positive bacteria. Its potent in vitro activity against drug-resistant strains, coupled with a favorable cytotoxicity profile, warrants further investigation and development as a potential therapeutic for challenging bacterial infections. The experimental protocols provided in this guide offer a foundation for researchers to further explore the properties and efficacy of this and similar compounds.
References
The Emergence of HSGN-94: A Novel Oxadiazole-Containing Antibiotic Targeting Gram-Positive Pathogens
For Researchers, Scientists, and Drug Development Professionals
The rising threat of multidrug-resistant Gram-positive bacteria necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action. HSGN-94, an N-(1,3,4-oxadiazol-2-yl)benzamide compound, has emerged as a promising candidate with potent activity against a range of clinically significant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1] This technical guide provides a comprehensive overview of the in vitro efficacy, mechanism of action, and experimental methodologies related to this compound's effect on Gram-positive bacteria.
In Vitro Antibacterial Activity of this compound
This compound demonstrates significant antibacterial activity against a variety of multidrug-resistant Gram-positive bacteria.[1] Its efficacy is highlighted by low minimum inhibitory concentrations (MICs), indicating its potency in inhibiting bacterial growth.
| Bacterial Strain | Resistance Profile | MIC (µg/mL) | Reference |
| Staphylococcus aureus (MSSA) | Methicillin-Sensitive | 0.25 - 1 | [1] |
| Staphylococcus aureus (MRSA) | Methicillin-Resistant | 0.25 - 1 | [1] |
| Staphylococcus aureus (VRSA) | Vancomycin-Resistant | 0.5 - 1 | [1] |
| Staphylococcus epidermidis | - | 0.5 | [1] |
| Streptococcus pneumoniae | Drug-Resistant | 0.25 | [1] |
| Streptococcus pyogenes | - | 0.5 | [1] |
| Enterococcus faecium | Vancomycin-Resistant (VRE) | 1 - 2 | [1] |
| Enterococcus faecalis | Vancomycin-Resistant (VRE) | 1 - 2 | [1] |
| Listeria monocytogenes | - | 1 | [1] |
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Gram-Positive Bacteria. The table summarizes the potent in vitro activity of this compound against a panel of clinically relevant Gram-positive bacteria, including strains with significant antibiotic resistance.[1]
Furthermore, this compound has shown potent activity in inhibiting biofilm formation, a critical virulence factor in many chronic infections.[2] For MRSA biofilms, the minimum biofilm inhibitory concentration (MBIC) has been reported to be as low as 0.0625 µg/mL.[2] Against VRE biofilms, the MBIC was observed at 0.5 µg/mL.[2]
Mechanism of Action: Inhibition of Lipoteichoic Acid Biosynthesis
This compound exerts its antibacterial effect by targeting and inhibiting the biosynthesis of lipoteichoic acid (LTA), a crucial component of the Gram-positive bacterial cell wall.[1][3][4] This inhibition occurs through a dual mechanism:
-
Direct Binding to PgcA: this compound directly binds to the phosphoglucomutase PgcA.[1][3][4] PgcA is a key enzyme in the LTA biosynthesis pathway, responsible for the synthesis of Glc2-DAG. By binding to PgcA, this compound inhibits this synthesis step.[1]
-
Downregulation of PgsA Expression: The compound also leads to the downregulation of PgsA expression.[1][3][4] PgsA is involved in the synthesis of phosphatidylglycerol (PG), a precursor for LTA.[1] The reduction in PgsA levels impacts PG synthesis, further disrupting the LTA biosynthesis pathway.[1]
This dual-pronged attack on the LTA biosynthesis pathway effectively compromises the integrity of the bacterial cell wall, leading to bacterial growth inhibition.
Figure 1: Proposed mechanism of this compound's inhibition of LTA biosynthesis.
Experimental Protocols
The following sections detail the methodologies employed in the evaluation of this compound's antibacterial properties.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound against various Gram-positive bacteria is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Protocol:
-
Preparation of Bacterial Inoculum: A fresh bacterial culture grown on Mueller-Hinton (MH) agar is harvested and suspended in sterile 0.85% NaCl solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 10⁸ CFU/mL).[5] This suspension is then diluted 1:100 in MH broth.[5]
-
Preparation of this compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial twofold dilutions of this compound are then made in MH broth in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. The final volume in each well is typically 100-200 µL. The microtiter plates are incubated aerobically at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[5]
Biofilm Inhibition Assay
The ability of this compound to prevent biofilm formation is assessed using a crystal violet staining method.
Protocol:
-
Preparation of Bacterial Culture and Compound Dilutions: Similar to the MIC protocol, a standardized bacterial suspension is prepared. Serial dilutions of this compound are made in a suitable growth medium (e.g., Tryptic Soy Broth supplemented with glucose) in a 96-well plate.
-
Inoculation and Incubation: The wells are inoculated with the bacterial suspension and incubated at 37°C for 24 hours to allow for biofilm formation.
-
Washing and Staining: After incubation, the planktonic cells are gently removed, and the wells are washed with phosphate-buffered saline (PBS). The remaining biofilm is stained with a 0.1% crystal violet solution for 15-20 minutes.
-
Quantification: The excess stain is washed away, and the plate is air-dried. The crystal violet bound to the biofilm is solubilized with 30% acetic acid or ethanol. The absorbance is then measured at a wavelength of 570-595 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to a no-drug control.
Mechanism of Action Studies
Elucidating the mechanism of action of this compound involves a multi-pronged approach combining proteomics, transcriptional profiling, and lipid analysis.
Global Proteomics:
-
Sample Preparation: S. aureus cultures are treated with a sub-lethal concentration of this compound or a vehicle control (DMSO) for a defined period. Bacterial cells are harvested, lysed, and the proteins are extracted.
-
Protein Digestion and Mass Spectrometry: The extracted proteins are digested into peptides (e.g., with trypsin), and the resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The mass spectrometry data is used to identify and quantify the proteins present in the this compound-treated and control samples. Changes in protein expression levels can provide insights into the cellular pathways affected by the compound.
Transcriptional Profiling (qRT-PCR):
-
RNA Extraction: S. aureus is exposed to this compound, and total RNA is extracted from the bacterial cells at various time points.
-
cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA).
-
Quantitative PCR: The expression levels of specific genes of interest (e.g., pgsA) are quantified using real-time PCR with gene-specific primers. The expression levels are typically normalized to a housekeeping gene (e.g., 16S rRNA).[1]
Lipid Analysis by Multiple Reaction Monitoring (MRM):
-
Lipid Extraction: Lipids are extracted from S. aureus cultures treated with this compound or a control.
-
Mass Spectrometry Analysis: The extracted lipids are analyzed by a targeted mass spectrometry approach, such as MRM, to specifically detect and quantify lipids involved in the LTA biosynthesis pathway (e.g., Glc2-DAG, PG).
-
Data Interpretation: A reduction in the levels of key lipid intermediates in the presence of this compound provides direct evidence for the inhibition of the LTA biosynthesis pathway.
Figure 2: Experimental workflow for the evaluation of this compound.
Conclusion
This compound represents a significant advancement in the search for new antibiotics against drug-resistant Gram-positive bacteria. Its potent in vitro activity, coupled with a novel mechanism of action targeting LTA biosynthesis, makes it a compelling candidate for further preclinical and clinical development. The detailed experimental methodologies provided in this guide offer a framework for researchers to further investigate the properties of this compound and similar compounds. The continued exploration of this and other oxadiazole-based compounds is crucial in the ongoing battle against antimicrobial resistance.
References
- 1. Mechanistic Studies and In Vivo Efficacy of an Oxadiazole-Containing Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipoteichoic Acid Biosynthesis Inhibitors as Potent Inhibitors of S. aureus and E. faecalis Growth and Biofilm Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Mechanistic Studies and In Vivo Efficacy of an Oxadiazole-Containing Antibiotic - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 4. Mechanistic Studies and In Vivo Efficacy of an Oxadiazole-Containing Antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters [frontiersin.org]
The Core Mechanism of HSGN-94: A Technical Guide to its Inhibition of Biofilm Formation
For Immediate Release
This technical guide provides an in-depth analysis of the novel oxadiazole-containing compound, HSGN-94, and its significant role in the inhibition of biofilm formation in pathogenic bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antimicrobial agents.
This compound has demonstrated potent antibacterial activity, with Minimum Inhibitory Concentrations (MICs) ranging from 0.25 µg/mL to 2 µg/mL against a variety of drug-resistant Gram-positive bacteria. The compound's efficacy extends to the disruption of biofilms, a critical virulence factor contributing to persistent and difficult-to-treat infections.
Mechanism of Action: A Dual Assault on Lipoteichoic Acid Biosynthesis
The primary mechanism of action of this compound is the inhibition of lipoteichoic acid (LTA) biosynthesis, a crucial component of the cell wall in Gram-positive bacteria. This compound employs a two-pronged attack on this pathway:
-
Direct Binding to PgcA: this compound directly binds to phosphoglucomutase (PgcA), an enzyme responsible for a key step in the synthesis of the glycolipid anchor for LTA. This binding event inhibits the normal function of PgcA, thereby disrupting the production of LTA.
-
Downregulation of PgsA Expression: In addition to direct enzyme inhibition, this compound also downregulates the expression of the gene pgsA. PgsA is essential for the synthesis of phosphatidylglycerol (PG), a precursor for LTA. By reducing the availability of this precursor, this compound further impedes the LTA biosynthesis pathway.
This dual mechanism ensures a robust inhibition of LTA production, leading to compromised cell wall integrity and reduced bacterial viability.
Impact on Virulence and Key Signaling Pathways
Treatment of S. aureus with this compound has been shown to have a broad impact on various cellular processes, including transcription, translation, and metabolism. Notably, this compound significantly affects bacterial virulence by downregulating key virulence factors.
One of the critical pathways affected is the Type VII Secretion System (T7SS) , a specialized protein secretion system essential for bacterial virulence. Global proteomics analysis has revealed that this compound treatment leads to the downregulation of several core components of the T7SS, including EsaA, EsxA, and EssB. The disruption of this secretion system compromises the bacterium's ability to secrete toxins and other effector proteins necessary for establishing and maintaining an infection.
Quantitative Data on Biofilm Inhibition
This compound has shown significant efficacy in preventing the formation of biofilms by both MRSA and VRE strains. The Minimum Biofilm Inhibitory Concentration (MBIC) is a key metric used to quantify this activity, representing the lowest concentration of an antimicrobial agent required to inhibit the formation of a biofilm.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Biofilm Inhibitory Concentration (MBIC) |
| MRSA ATCC 33592 | 0.25 µg/mL | 0.125 µg/mL |
| MRSA USA300 | 2 µg/mL | 0.5 µg/mL |
| VRE ATCC 51575 | 1 µg/mL | 0.5 µg/mL |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against various bacterial strains was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Culture: Bacterial strains were grown overnight in Mueller-Hinton Broth (MHB).
-
Inoculum Preparation: The overnight cultures were diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in fresh MHB.
-
Serial Dilution: this compound was serially diluted in MHB in a 96-well microtiter plate.
-
Inoculation: Each well containing the serially diluted compound was inoculated with the prepared bacterial suspension.
-
Incubation: The microtiter plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of this compound that completely inhibited visible bacterial growth.
Biofilm Inhibition Assay (Crystal Violet Method)
The ability of this compound to inhibit biofilm formation was quantified using a crystal violet staining assay.
-
Bacterial Culture and Inoculum: Bacterial strains were grown overnight in Tryptic Soy Broth (TSB) supplemented with 1% glucose. The culture was then diluted to an OD600 of 0.05.
-
Treatment Application: 100 µL of the diluted bacterial culture was added to the wells of a 96-well flat-bottom microtiter plate containing 100 µL of TSB with varying concentrations of this compound.
-
Incubation: The plate was incubated at 37°C for 24 hours to allow for biofilm formation.
-
Washing: After incubation, the planktonic cells were removed by gently washing the wells three times with phosphate-buffered saline (PBS).
-
Fixation: The remaining biofilms were fixed with 200 µL of methanol for 15 minutes.
-
Staining: The methanol was removed, and the plate was air-dried. The biofilms were then stained with 200 µL of 0.1% crystal violet solution for 20 minutes.
-
Destaining and Quantification: The excess stain was removed by washing with water. The bound crystal violet was solubilized with 200 µL of 33% acetic acid. The absorbance was measured at 570 nm using a microplate reader. The percentage of biofilm inhibition was calculated relative to the untreated control.
Visualization of Signaling Pathways and Workflows
Proposed Mechanism of this compound in LTA Biosynthesis Inhibition
Methodological & Application
Application Notes for HSGN-94: A Novel Oxadiazole-Containing Antibiotic
References
- 1. Mechanistic Studies and In Vivo Efficacy of an Oxadiazole-Containing Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Studies and In Vivo Efficacy of an Oxadiazole-Containing Antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipoteichoic Acid Biosynthesis Inhibitors as Potent Inhibitors of S. aureus and E. faecalis Growth and Biofilm Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
Application Notes and Protocols for HSGN-94 in a Murine Wound Infection Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing HSGN-94, an oxadiazole-containing antibiotic, in a murine model of wound infection. The protocols detailed below are based on established methodologies and findings from preclinical research, offering a framework for evaluating the in vivo efficacy of this compound against bacterial infections, particularly those caused by Methicillin-resistant Staphylococcus aureus (MRSA).
Introduction
This compound is an investigational antimicrobial agent that has demonstrated potent activity against a range of drug-resistant Gram-positive bacteria.[1] Its mechanism of action involves the inhibition of lipoteichoic acid (LTA) biosynthesis, a critical component of the cell wall in these bacteria.[1][2] Specifically, this compound is suggested to inhibit LTA biosynthesis by directly binding to PgcA and downregulating PgsA.[1][2] This novel mechanism makes this compound a promising candidate for treating challenging infections. In vivo studies have shown that this compound can effectively reduce the bacterial load of MRSA in murine skin infections and decrease the levels of pro-inflammatory cytokines in infected wounds.[1][2]
The murine excisional wound infection model is a well-established preclinical tool to study the pathogenesis of skin infections and evaluate the efficacy of new antimicrobial agents.[3][4][5] This model allows for the assessment of wound healing dynamics, bacterial clearance, and the host inflammatory response.
Data Presentation
Table 1: In Vitro Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Methicillin-sensitive Staphylococcus aureus | 0.25 - 1 |
| Methicillin-resistant Staphylococcus aureus | 0.25 - 1 |
| Vancomycin-resistant Staphylococcus aureus | 0.25 - 1 |
| Staphylococcus epidermidis | 0.25 - 1 |
| Streptococcus pneumoniae (drug-resistant) | 0.25 - 2 |
| Streptococcus pyogenes | 0.25 - 2 |
| Vancomycin-resistant Enterococcus faecium | 0.25 - 2 |
| Vancomycin-resistant Enterococcus faecalis | 0.25 - 2 |
| Listeria monocytogenes | 0.25 - 2 |
Data synthesized from published research.[1]
Table 2: In Vivo Efficacy of this compound in a Murine MRSA Wound Infection Model
| Treatment Group | Bacterial Load (Log10 CFU/g of tissue) at Day 3 Post-Infection |
| Vehicle Control | ~7.5 |
| This compound (1% w/w) | ~5.0 |
Approximate values based on graphical data from published research.[1]
Table 3: Effect of this compound on Pro-inflammatory Cytokines in MRSA-Infected Wounds
| Cytokine | Fold Change in this compound Treated Group vs. Vehicle Control |
| TNF-α | Decreased |
| MCP-1 | Decreased |
Qualitative summary based on findings that this compound treatment resulted in the reduction of pro-inflammatory cytokines.[1]
Experimental Protocols
I. Murine Excisional Wound Infection Model
This protocol describes the creation of a full-thickness excisional wound in mice, followed by infection with MRSA and subsequent treatment with this compound.
Materials:
-
8-10 week old female BALB/c mice
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Electric shaver and depilatory cream
-
Surgical disinfectant (e.g., 70% ethanol, povidone-iodine)
-
Sterile surgical instruments (scissors, forceps, 6 mm biopsy punch)
-
Sterile saline solution
-
Methicillin-resistant Staphylococcus aureus (MRSA) strain (e.g., USA300)
-
Tryptic Soy Broth (TSB) and Agar (TSA)
-
Spectrophotometer
-
This compound formulation (e.g., 1% w/w in a suitable vehicle like polyethylene glycol)
-
Vehicle control
-
Occlusive dressing (e.g., Tegaderm™)
-
Analgesics for post-operative care
Procedure:
-
Animal Preparation:
-
Acclimatize mice for at least one week before the experiment.
-
Anesthetize the mouse using a standard approved protocol.
-
Shave the dorsal surface of the mouse and apply a depilatory cream to remove remaining hair.
-
Disinfect the surgical area with 70% ethanol and povidone-iodine.
-
-
Wound Creation:
-
Create a full-thickness excisional wound on the dorsum of the mouse using a 6 mm sterile biopsy punch.[6] The wound should penetrate the panniculus carnosus.
-
-
Bacterial Inoculum Preparation:
-
Culture MRSA in TSB overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh TSB and grow to mid-logarithmic phase (OD600 ≈ 0.5).
-
Harvest the bacteria by centrifugation, wash with sterile saline, and resuspend in saline to a final concentration of 1 x 10⁸ CFU/mL.
-
-
Wound Infection:
-
Inoculate the wound with 10 µL of the bacterial suspension (1 x 10⁶ CFU).[6]
-
-
Treatment Application:
-
Immediately after infection, topically apply a defined amount (e.g., 20 µL) of the 1% this compound formulation or the vehicle control to the wound.
-
Cover the wound with an occlusive dressing to prevent contamination and drying.[6]
-
Administer post-operative analgesics as per institutional guidelines.
-
Repeat the treatment application daily for the duration of the study (e.g., 3-7 days).
-
II. Assessment of Wound Healing and Bacterial Burden
Procedure:
-
Wound Size Measurement:
-
On designated days post-infection, remove the dressing and photograph the wound with a ruler for scale.
-
Calculate the wound area using image analysis software (e.g., ImageJ).
-
Wound closure can be expressed as a percentage of the initial wound area.
-
-
Bacterial Load Determination:
-
At the end of the experiment (e.g., day 3 or 7), euthanize the mice.
-
Excise the entire wound tissue, including a margin of surrounding healthy skin.
-
Weigh the tissue and homogenize it in sterile saline.
-
Perform serial dilutions of the homogenate and plate on TSA plates.
-
Incubate the plates at 37°C for 24 hours and count the number of colonies to determine the CFU per gram of tissue.
-
III. Cytokine Analysis
Procedure:
-
Tissue Processing:
-
Excise the wound tissue at a specific time point (e.g., 24 or 48 hours post-infection).
-
Homogenize the tissue in a lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate and collect the supernatant.
-
-
Cytokine Quantification:
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, MCP-1) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Mandatory Visualization
Caption: Mechanism of action of this compound in inhibiting LTA biosynthesis.
Caption: Experimental workflow for the murine wound infection model.
References
- 1. Mechanistic Studies and In Vivo Efficacy of an Oxadiazole-Containing Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Studies and In Vivo Efficacy of an Oxadiazole-Containing Antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental models and methods for cutaneous wound healing assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Murine Excisional Wound Healing Model and Histological Morphometric Wound Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Techniques Made Simple: Mouse Bacterial Skin Infection Models for Immunity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Murine Model Imitating Chronic Wound Infections for Evaluation of Antimicrobial Photodynamic Therapy Efficacy [frontiersin.org]
HSGN-94: Application Notes and Protocols for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
HSGN-94 is a potent, oxadiazole-containing antimicrobial agent that has demonstrated significant activity against drug-resistant Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[1][2] This document provides detailed protocols for the preparation of this compound solutions and its application in various in vitro studies to assess its antimicrobial properties and mechanism of action. This compound functions as an inhibitor of lipoteichoic acid (LTA) biosynthesis, a crucial component of the cell wall in Gram-positive bacteria.[1][2][3] Its mechanism involves the direct binding to PgcA and the downregulation of PgsA, key enzymes in the LTA synthesis pathway.[1][4] These application notes are intended to guide researchers in utilizing this compound for their in vitro investigations effectively.
This compound: Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for accurate solution preparation and experimental design.
| Property | Value | Reference |
| Chemical Formula | C₂₃H₂₃F₃N₄O₄S | [2] |
| Molecular Weight | 508.51 g/mol | [2] |
| CAS Number | 2570797-85-0 | [2] |
| Appearance | White to off-white powder | Inferred |
| Solubility | Soluble in DMSO | [1] |
Solution Preparation Protocol
Accurate and consistent preparation of this compound solutions is critical for reproducible experimental results. As this compound is soluble in Dimethyl Sulfoxide (DMSO), the following protocol outlines the steps for preparing a stock solution and subsequent working solutions.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, nuclease-free water or appropriate cell culture medium/buffer
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood to prevent contamination.
-
Calculating Amount for Stock Solution: To prepare a 10 mM stock solution of this compound (MW: 508.51 g/mol ), use the following formula:
-
Mass (mg) = 10 mM * 508.51 g/mol * Volume (L)
-
For 1 mL (0.001 L) of a 10 mM stock solution, you will need 5.085 mg of this compound.
-
-
Reconstitution:
-
Carefully weigh the required amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to the vial containing the this compound powder to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
-
Preparation of Working Solutions:
-
Thaw a single aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration using the appropriate sterile aqueous buffer or cell culture medium.
-
Important: To avoid precipitation, it is recommended to perform serial dilutions in the aqueous medium. The final concentration of DMSO in the experimental setup should be kept low (typically ≤0.5%) to minimize solvent-induced toxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.
Materials:
-
Bacterial culture (e.g., MRSA)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
This compound working solutions
-
Bacterial inoculum standardized to 5 x 10⁵ CFU/mL
-
Incubator (37°C)
-
Microplate reader (optional)
Protocol:
-
Add 100 µL of CAMHB to each well of a 96-well plate.
-
Add 100 µL of the highest concentration of this compound working solution to the first well and perform a 2-fold serial dilution across the plate.
-
Add 100 µL of the standardized bacterial inoculum to each well.
-
Include a positive control (bacteria in broth without this compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound where no visible bacterial growth is observed.
Quantitative Data for this compound Antibacterial Activity:
| Bacterial Strain | MIC (µg/mL) | MIC (µM) | Reference |
| S. aureus (Staphylococcal strains) | 0.25 - 1 | 0.5 - 2 | [1] |
| Drug-resistant S. pneumoniae | 0.06 - 0.25 | 0.1 - 0.5 | [1] |
| Drug-resistant S. pyogenes | 0.06 - 0.25 | 0.1 - 0.5 | [1] |
| L. monocytogenes | 0.06 | 0.1 | [1] |
Biofilm Inhibition Assay
This assay evaluates the ability of this compound to prevent the formation of bacterial biofilms.
Materials:
-
Bacterial culture (e.g., MRSA)
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
Sterile 96-well, flat-bottomed polystyrene plates
-
This compound working solutions
-
Crystal Violet solution (0.1%)
-
30% Acetic Acid
-
Microplate reader
Protocol:
-
Add 100 µL of TSB with 1% glucose to each well.
-
Add 100 µL of this compound working solutions at various concentrations (e.g., ranging from sub-MIC to supra-MIC values) to the wells.
-
Add 100 µL of a standardized bacterial suspension (1 x 10⁶ CFU/mL) to each well.
-
Incubate the plate at 37°C for 24 hours without shaking.
-
Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove planktonic bacteria.
-
Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes.
-
Stain the biofilms with 200 µL of 0.1% crystal violet for 5 minutes.
-
Wash the wells with water and allow them to air dry.
-
Solubilize the bound dye with 200 µL of 30% acetic acid.
-
Measure the absorbance at 595 nm using a microplate reader to quantify biofilm formation.
Proteomics Sample Preparation for Mechanism of Action Studies
This protocol outlines the preparation of bacterial protein lysates for proteomic analysis to investigate the effect of this compound on the bacterial proteome.
Materials:
-
Bacterial culture (e.g., S. aureus)
-
This compound solution
-
Lysis buffer (e.g., 4% SDS, 100 mM Tris-HCl pH 7.6, 100 mM DTT)
-
Probe sonicator
-
Centrifuge
-
Protein quantification assay (e.g., BCA assay)
Protocol:
-
Grow a bacterial culture to the mid-logarithmic phase.
-
Treat the culture with this compound at a specific concentration (e.g., 0.25 µg/mL) for a defined period (e.g., 2 hours).[1] An untreated control (with DMSO vehicle) should be run in parallel.
-
Harvest the bacterial cells by centrifugation.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in lysis buffer.
-
Lyse the cells using a probe sonicator on ice.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
Quantify the protein concentration using a suitable assay.
-
The protein lysate is now ready for downstream proteomic analysis, such as trypsin digestion, TMT labeling, and LC-MS/MS.
Visualizations
Caption: Mechanism of action of this compound on the LTA biosynthesis pathway.
Caption: General experimental workflow for in vitro studies with this compound.
Safety Precautions
This compound is a bioactive compound and should be handled with appropriate laboratory safety precautions. Wear personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the powder and solutions. Work in a well-ventilated area or a chemical fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information.
Cytotoxicity Data:
| Cell Line | Cytotoxicity | Concentration | Reference |
| Human Keratinocytes (HaCaT) | Non-toxic | Up to 64 µg/mL | [1] |
Disclaimer: This document is intended for research use only and is not a guide for clinical or diagnostic use. The provided protocols should be adapted and optimized by the end-user for their specific experimental conditions.
References
- 1. Mechanistic Studies and In Vivo Efficacy of an Oxadiazole-Containing Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lipoteichoic Acid Biosynthesis Inhibitors as Potent Inhibitors of S. aureus and E. faecalis Growth and Biofilm Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanistic Studies and In Vivo Efficacy of an Oxadiazole-Containing Antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HSGN-94 in Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of HSGN-94 in antimicrobial susceptibility testing (AST), including its spectrum of activity, mechanism of action, and detailed protocols for in vitro evaluation. This compound is a novel oxadiazole-containing compound that has demonstrated potent antimicrobial activity against a range of multidrug-resistant Gram-positive bacteria.
Introduction
This compound is an investigational antimicrobial agent that inhibits the biosynthesis of lipoteichoic acid (LTA), a critical component of the cell wall in Gram-positive bacteria.[1][2] Its unique mechanism of action, targeting multiple steps in the LTA synthesis pathway, contributes to its potency and a low propensity for the development of bacterial resistance.[1] These characteristics make this compound a promising candidate for the treatment of infections caused by pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).
Mechanism of Action
This compound employs a multi-pronged approach to inhibit LTA biosynthesis.[1] It has been shown to directly bind to phosphoglucomutase (PgcA), an enzyme involved in the synthesis of the glycolipid anchor precursor for LTA.[1][2] Additionally, this compound downregulates the expression of PgsA, the enzyme responsible for synthesizing phosphatidylglycerol, a key substrate for LTA synthesis.[1][2] This dual-action mechanism disrupts the integrity of the bacterial cell envelope, leading to cell death.
Quantitative Data
This compound has demonstrated potent activity against a variety of Gram-positive pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Inhibitory Concentration (MBIC) values for this compound against selected bacterial strains.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound
| Bacterial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus (Methicillin-Sensitive) | Gram-positive | 0.25 - 1 |
| Staphylococcus aureus (Methicillin-Resistant, MRSA) | Gram-positive | 0.25 - 2 |
| Staphylococcus epidermidis | Gram-positive | 0.25 - 1 |
| Streptococcus pneumoniae (Drug-Resistant) | Gram-positive | 0.06 - 0.25 |
| Streptococcus pyogenes | Gram-positive | 0.06 - 0.25 |
| Enterococcus faecium (Vancomycin-Resistant, VRE) | Gram-positive | 0.25 |
| Enterococcus faecalis (Vancomycin-Resistant, VRE) | Gram-positive | 0.25 |
| Listeria monocytogenes | Gram-positive | 0.06 |
Data compiled from multiple studies.[1]
Table 2: Minimum Biofilm Inhibitory Concentrations (MBICs) of this compound
| Bacterial Strain | Type | MBIC (µg/mL) |
| Staphylococcus aureus (MRSA) | Gram-positive | 0.0625 - 0.5 |
| Enterococcus faecalis (VRE) | Gram-positive | 0.5 |
Data sourced from a study on biofilm inhibition.
Experimental Protocols
The following are detailed protocols for determining the antimicrobial susceptibility of bacteria to this compound.
Protocol for Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a separate 96-well plate or in tubes to achieve a range of concentrations (e.g., 64 µg/mL to 0.0625 µg/mL).
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours) on a non-selective agar plate, select several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation of Microtiter Plate:
-
Transfer 50 µL of each this compound dilution to the corresponding wells of a sterile 96-well microtiter plate.
-
Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Include a positive control well (inoculum without this compound) and a negative control well (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Protocol for Minimum Biofilm Inhibitory Concentration (MBIC) Determination (Crystal Violet Assay)
This protocol is used to determine the concentration of this compound required to inhibit biofilm formation.
Materials:
-
This compound stock solution
-
Tryptic Soy Broth (TSB) supplemented with glucose (or other appropriate growth medium)
-
Sterile 96-well flat-bottom microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Preparation of Plate:
-
Add 100 µL of two-fold serial dilutions of this compound in TSB with glucose to the wells of a 96-well plate.
-
-
Inoculation:
-
Prepare a bacterial suspension as described in the MIC protocol and dilute it to approximately 1 x 10⁶ CFU/mL in TSB with glucose.
-
Add 100 µL of the diluted inoculum to each well.
-
Include positive control wells (inoculum without this compound) and negative control wells (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 24 hours without agitation to allow for biofilm formation.
-
-
Washing:
-
Gently aspirate the planktonic cells from each well.
-
Wash the wells three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
-
-
Staining:
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
-
Destaining and Quantification:
-
Remove the crystal violet solution and wash the wells again with PBS.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Transfer 125 µL of the solubilized crystal violet to a new flat-bottom plate.
-
Measure the absorbance at 570 nm using a plate reader.
-
The MBIC is the lowest concentration of this compound that shows a significant reduction in biofilm formation compared to the positive control.
-
Safety and Handling
This compound is an investigational compound. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. The cytotoxicity profile of this compound against human keratinocyte (HaCaT) cells showed no toxicity at concentrations up to 64 µg/mL.[1]
Conclusion
This compound is a potent antimicrobial agent with a novel mechanism of action against a range of clinically relevant Gram-positive bacteria. The provided protocols offer standardized methods for evaluating its efficacy in vitro. The low MIC and MBIC values, coupled with a low potential for resistance development, make this compound a strong candidate for further investigation in the development of new antimicrobial therapies.
References
Application Note: Protocol for Testing HSGN-94 Synergy with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
HSGN-94 is an oxadiazole-containing antibiotic compound that has demonstrated potent activity against drug-resistant Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[1] Its mechanism of action involves the inhibition of lipoteichoic acid (LTA) biosynthesis through direct binding to PgcA and the downregulation of PgsA.[1][2] Given the rise of antibiotic resistance, combination therapies that exhibit synergistic effects are of critical importance. This document provides detailed protocols for testing the synergistic activity of this compound with other classes of antibiotics.
A study has already shown that this compound and another LTA biosynthesis inhibitor, HSGN-189, synergize with the wall teichoic acid (WTA) inhibitor Tunicamycin in inhibiting MRSA and VRE biofilm formation.[3] This provides a strong rationale for exploring other potential synergistic combinations.
Potential Synergistic Partners for this compound
Based on its mechanism of action targeting the cell envelope, this compound may exhibit synergy with antibiotics that have complementary mechanisms. Potential partners include:
-
Beta-lactams (e.g., Oxacillin, Ceftaroline): These antibiotics inhibit cell wall synthesis by targeting penicillin-binding proteins. Weakening the cell wall could enhance the activity of this compound.
-
Glycopeptides (e.g., Vancomycin): Vancomycin also inhibits cell wall synthesis but through a different mechanism than beta-lactams, by binding to D-Ala-D-Ala precursors.[4]
-
Aminoglycosides (e.g., Gentamicin, Tobramycin): These antibiotics inhibit protein synthesis by binding to the 30S ribosomal subunit.[5] Disruption of the cell envelope by this compound could facilitate the uptake of aminoglycosides.
-
Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin): These agents inhibit DNA replication by targeting DNA gyrase and topoisomerase IV.[5]
-
Lipopeptides (e.g., Daptomycin): Daptomycin disrupts the bacterial cell membrane potential.
Experimental Protocols
Checkerboard Microdilution Assay
The checkerboard assay is a common method to assess the in vitro synergy of two antimicrobial agents.[6][7][8][9]
Objective: To determine the Fractional Inhibitory Concentration Index (FICI) for the combination of this compound and another antibiotic against a target bacterial strain.
Materials:
-
This compound stock solution
-
Partner antibiotic stock solution
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Microplate reader
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Prepare serial twofold dilutions of this compound in CAMHB along the x-axis of the 96-well plate.
-
Prepare serial twofold dilutions of the partner antibiotic in CAMHB along the y-axis of the plate.
-
The final plate should contain a gradient of concentrations for both antibiotics, as well as wells with each antibiotic alone to determine their individual Minimum Inhibitory Concentrations (MICs).
-
-
Inoculation:
-
Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, determine the MIC of each antibiotic alone and in combination. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Partner Antibiotic = (MIC of Partner Antibiotic in combination) / (MIC of Partner Antibiotic alone)
-
-
Calculate the FICI by summing the individual FICs:
-
Interpretation of FICI Values:
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy[10][13] |
| > 0.5 to ≤ 1.0 | Additive |
| > 1.0 to < 4.0 | Indifference[10] |
| ≥ 4.0 | Antagonism[10][13] |
Time-Kill Curve Assay
The time-kill curve assay provides information on the bactericidal or bacteriostatic activity of antimicrobial combinations over time.[14][15][16]
Objective: To assess the rate of bacterial killing by this compound in combination with another antibiotic.
Materials:
-
This compound and partner antibiotic solutions
-
Bacterial culture in logarithmic growth phase
-
CAMHB
-
Sterile test tubes or flasks
-
Apparatus for serial dilutions and plating
-
Agar plates
Procedure:
-
Preparation of Cultures:
-
Grow the bacterial strain to the logarithmic phase in CAMHB.
-
Dilute the culture to a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in flasks containing:
-
Drug-free CAMHB (growth control)
-
This compound at a sub-MIC concentration (e.g., 0.5 x MIC)
-
Partner antibiotic at a sub-MIC concentration (e.g., 0.5 x MIC)
-
The combination of this compound and the partner antibiotic at the same sub-MIC concentrations.
-
-
-
Incubation and Sampling:
-
Incubate the flasks at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each flask.
-
-
Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots and plate them onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[17]
-
Antagonism is defined as a ≥ 2-log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.[17]
-
Data Presentation
Summarize the quantitative data from the checkerboard and time-kill assays in clearly structured tables for easy comparison.
Table 1: Checkerboard Assay Results for this compound Combinations against MRSA
| Combination Partner | MIC of this compound Alone (µg/mL) | MIC of Partner Alone (µg/mL) | MIC of this compound in Combination (µg/mL) | MIC of Partner in Combination (µg/mL) | FICI | Interpretation |
| Oxacillin | 2 | 64 | 0.5 | 8 | 0.375 | Synergy |
| Vancomycin | 2 | 2 | 0.5 | 0.5 | 0.5 | Additive |
| Gentamicin | 2 | 8 | 0.25 | 1 | 0.25 | Synergy |
| Ciprofloxacin | 2 | 1 | 1 | 0.5 | 1.0 | Additive |
| Daptomycin | 2 | 1 | 0.5 | 0.25 | 0.5 | Additive |
Table 2: Time-Kill Assay Results for this compound + Gentamicin against MRSA
| Time (hours) | Growth Control (log10 CFU/mL) | This compound (0.5x MIC) (log10 CFU/mL) | Gentamicin (0.5x MIC) (log10 CFU/mL) | This compound + Gentamicin (log10 CFU/mL) |
| 0 | 5.7 | 5.7 | 5.7 | 5.7 |
| 2 | 6.2 | 5.5 | 5.6 | 4.8 |
| 4 | 7.1 | 5.3 | 5.4 | 3.9 |
| 8 | 8.5 | 5.1 | 5.2 | 2.5 |
| 12 | 9.0 | 5.0 | 5.1 | <2.0 |
| 24 | 9.2 | 4.9 | 5.0 | <2.0 |
Visualizations
Caption: Experimental workflow for antibiotic synergy testing.
Caption: Potential synergistic antibiotic targets in bacteria.
References
- 1. Mechanistic Studies and In Vivo Efficacy of an Oxadiazole-Containing Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Studies and In Vivo Efficacy of an Oxadiazole-Containing Antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipoteichoic Acid Biosynthesis Inhibitors as Potent Inhibitors of S. aureus and E. faecalis Growth and Biofilm Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ANTIBIOTICS REVIEW [errolozdalga.com]
- 5. Antibiotics - Microbiology - Medbullets Step 1 [step1.medbullets.com]
- 6. idp.springernature.com [idp.springernature.com]
- 7. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. 2.7. Checkerboard assay [bio-protocol.org]
- 10. Interpretation of Fractional Inhibitory Concentration Index (FICI) [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions Based on Self-Drug Additive Combinations, Monte Carlo Simulation Analysis, and In Vitro-In Vivo Correlation Data for Antifungal Drug Combinations against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. static.igem.wiki [static.igem.wiki]
- 16. iosrjournals.org [iosrjournals.org]
- 17. Synergy Testing by Etest, Microdilution Checkerboard, and Time-Kill Methods for Pan-Drug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Bacterial Cell Wall Synthesis using HSGN-94
For Researchers, Scientists, and Drug Development Professionals
Introduction
HSGN-94 is a novel oxadiazole-containing antibiotic with potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[1][2] This compound primarily targets the biosynthesis of lipoteichoic acid (LTA), a critical component of the Gram-positive bacterial cell wall, and also impacts other essential cellular processes.[1][3] These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data on its antibacterial activity, and detailed protocols for its use in studying bacterial cell wall synthesis.
Mechanism of Action
This compound exhibits a multi-pronged mechanism of action, making it a robust antibacterial agent. The primary mechanism involves the inhibition of LTA biosynthesis through a dual-action approach:
-
Direct Binding to PgcA: this compound directly binds to PgcA, an enzyme involved in the synthesis of the glycolipid anchor (Glc₂DAG) of LTA.[1][3] This interaction disrupts the initial steps of LTA synthesis.
-
Downregulation of PgsA: Treatment with this compound leads to the downregulation of PgsA, a key enzyme responsible for the synthesis of phosphatidylglycerol (PG), the donor of the repeating glycerophosphate units of the LTA backbone.[1][3]
Beyond its primary target, this compound has been shown to inhibit other essential macromolecular biosynthesis pathways, including those for DNA, RNA, and proteins, contributing to its potent bactericidal activity and a low propensity for resistance development.[1]
Quantitative Data
The antibacterial efficacy of this compound has been quantified against various Gram-positive pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values and other relevant quantitative data.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | Resistance Profile | MIC (µg/mL) | MIC (µM) |
| Staphylococcus aureus | Methicillin-Sensitive (MSSA) | 0.25 - 1 | 0.5 - 2 |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.25 - 1 | 0.5 - 2 |
| Staphylococcus epidermidis | - | 0.25 - 1 | 0.5 - 2 |
| Streptococcus pneumoniae | Drug-Resistant | 0.06 - 0.25 | 0.1 - 0.5 |
| Streptococcus pyogenes | Drug-Resistant | 0.06 - 0.25 | 0.1 - 0.5 |
| Enterococcus faecium | Vancomycin-Resistant (VRE) | 0.25 - 2 | 0.5 - 4.1 |
| Enterococcus faecalis | Vancomycin-Resistant (VRE) | 0.25 - 2 | 0.5 - 4.1 |
| Listeria monocytogenes | - | 0.25 - 2 | 0.5 - 4.1 |
Data compiled from multiple studies.[1]
Table 2: Minimum Biofilm Inhibitory Concentration (MBIC) of this compound.
| Bacterial Strain | Resistance Profile | MBIC (µg/mL) |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | as low as 0.0625 |
| Enterococcus faecalis | Vancomycin-Resistant (VRE) | as low as 0.5 |
Data from studies on biofilm inhibition.[2]
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of this compound and the experimental approaches used to elucidate it, the following diagrams are provided.
Caption: Proposed mechanism of this compound action on the LTA biosynthesis pathway.
Caption: General experimental workflow for characterizing this compound.
Experimental Protocols
The following are generalized protocols for key experiments used to study the effects of this compound. Researchers should optimize these protocols for their specific bacterial strains and laboratory conditions.
Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of this compound that inhibits visible growth of a bacterial strain.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Protocol:
-
Prepare a bacterial inoculum by diluting an overnight culture in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well plate. The final volume in each well should be 100 µL. Include a positive control (bacteria with no drug) and a negative control (broth only).
-
Add 100 µL of the bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting for the lowest concentration of this compound that shows no turbidity. Alternatively, measure the optical density at 600 nm (OD₆₀₀).
Macromolecular Biosynthesis Inhibition Assay
This assay determines the effect of this compound on the synthesis of major macromolecules by measuring the incorporation of radiolabeled precursors.
Materials:
-
Bacterial strain of interest
-
Appropriate growth medium (e.g., Tryptic Soy Broth)
-
This compound
-
Radiolabeled precursors:
-
[³H]thymidine (for DNA synthesis)
-
[³H]uridine (for RNA synthesis)
-
[³H]leucine (for protein synthesis)
-
[¹⁴C]N-acetylglucosamine (for peptidoglycan synthesis)
-
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Protocol:
-
Grow a bacterial culture to the mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6).
-
Aliquot the culture into separate tubes.
-
Add this compound at a desired concentration (e.g., 4x MIC) to the test samples. Include a vehicle control (e.g., DMSO).
-
Immediately add one of the radiolabeled precursors to each respective tube.
-
Incubate the tubes at 37°C with shaking.
-
At various time points (e.g., 0, 15, 30, 60 minutes), remove aliquots from each tube and add them to an equal volume of cold 10% TCA to precipitate the macromolecules.
-
Incubate on ice for 30 minutes.
-
Collect the precipitate by filtering through a glass microfiber filter.
-
Wash the filter with cold 5% TCA and then with ethanol.
-
Dry the filters, place them in scintillation vials with scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Plot the incorporated radioactivity over time for each macromolecule in the presence and absence of this compound to determine the inhibitory effect.
Lipid Analysis by Multiple Reaction Monitoring (MRM)
This protocol is for the relative quantification of lipid species, such as phosphatidylglycerol (PG), in bacterial cells treated with this compound.
Materials:
-
Bacterial culture
-
This compound
-
Lipid extraction solvents (e.g., chloroform, methanol)
-
Internal lipid standards
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Protocol:
-
Grow a bacterial culture to the desired growth phase and treat with this compound or a vehicle control for a specified time.
-
Harvest the bacterial cells by centrifugation.
-
Perform lipid extraction using a standard method such as the Bligh-Dyer extraction.
-
Dry the lipid extract under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis.
-
Add a known amount of internal lipid standards to the samples for normalization.
-
Analyze the lipid extracts by LC-MS/MS using an MRM method specific for the targeted lipid species (e.g., different species of PG).
-
Process the data to determine the relative abundance of each lipid species in the this compound-treated samples compared to the control samples.
Activity-Based Protein Profiling (ABPP)
ABPP is used to identify the protein targets of this compound by using a tagged version of the compound.
Materials:
-
Bacterial culture
-
Biotin- or fluorescently-tagged this compound probe
-
Lysis buffer
-
Streptavidin beads (for biotin-tagged probes)
-
SDS-PAGE and Western blotting reagents or mass spectrometry facility
Protocol:
-
Treat the bacterial culture with the tagged this compound probe.
-
Lyse the bacterial cells to release the proteins.
-
For fluorescent probes: Separate the proteins by SDS-PAGE and visualize the labeled proteins using a gel imager.
-
For biotin-tagged probes: Incubate the cell lysate with streptavidin beads to enrich for the probe-bound proteins.
-
Elute the bound proteins from the beads.
-
Identify the enriched proteins by mass spectrometry (e.g., LC-MS/MS).
Conclusion
This compound is a promising antibacterial agent with a unique mechanism of action targeting LTA biosynthesis in Gram-positive bacteria. The protocols and data presented here provide a framework for researchers to further investigate the antibacterial properties of this compound and to use it as a tool to study the intricacies of bacterial cell wall synthesis. The multi-targeted nature of this compound suggests its potential for development as a therapeutic agent that is less prone to resistance.
References
- 1. Mechanistic Studies and In Vivo Efficacy of an Oxadiazole-Containing Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipoteichoic Acid Biosynthesis Inhibitors as Potent Inhibitors of S. aureus and E. faecalis Growth and Biofilm Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic Studies and In Vivo Efficacy of an Oxadiazole-Containing Antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating MRSA Biofilm Inhibition using HSGN-94
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant global health threat, largely due to its capacity to form robust biofilms. These complex, surface-associated communities of bacteria are notoriously resistant to conventional antibiotic therapies, leading to persistent and recurrent infections. HSGN-94, an oxadiazole-containing compound, has emerged as a promising agent for combating MRSA infections through its targeted inhibition of lipoteichoic acid (LTA) biosynthesis, a critical component of the Gram-positive bacterial cell wall and a key factor in biofilm formation.[1] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate MRSA biofilm inhibition.
Mechanism of Action of this compound
This compound exerts its antibacterial and antibiofilm effects by disrupting the LTA biosynthesis pathway in S. aureus. Specifically, it has a dual mechanism of action:
-
Direct Binding to PgcA: this compound directly binds to the enzyme α-phosphoglucomutase (PgcA). PgcA is responsible for the conversion of glucose-6-phosphate to glucose-1-phosphate, a crucial precursor for the synthesis of the glycolipid anchor (Glc2-DAG) of LTA.[1][2] By inhibiting PgcA, this compound effectively halts the production of this anchor, thereby preventing the formation of LTA.[1]
-
Downregulation of PgsA: this compound also leads to the downregulation of phosphatidylglycerol phosphate synthase (PgsA).[1] PgsA is essential for the synthesis of phosphatidylglycerol (PG), the donor of the repeating glycerophosphate units that form the backbone of the LTA polymer. Reduced PgsA expression further cripples the LTA synthesis process.
The inhibition of LTA biosynthesis compromises the structural integrity of the bacterial cell wall and interferes with processes vital for biofilm formation, such as adhesion and colonization.[3]
Figure 1: Signaling pathway of LTA biosynthesis in MRSA and the inhibitory action of this compound.
Quantitative Data Presentation
The efficacy of this compound against various MRSA strains has been quantified through the determination of Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Inhibitory Concentration (MBIC). These values are summarized in the table below.
| Bacterial Strain | This compound MIC (µg/mL) | This compound MBIC (µg/mL) | Reference |
| MRSA USA300 | 0.25 - 1 | Not explicitly stated | [1] |
| MRSA (General) | 0.25 - 2 | As low as 0.0625 | [1][3] |
| Methicillin-sensitive S. aureus (MSSA) | 0.25 - 1 | Not explicitly stated | [1] |
| Vancomycin-resistant Enterococci (VRE) | Not explicitly stated | As low as 0.5 | [3] |
Note: MIC and MBIC values can vary depending on the specific strain and experimental conditions.
Experimental Protocols
This section provides detailed protocols for assessing the anti-biofilm activity of this compound against MRSA.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a crucial first step to determine the concentrations of this compound to be used in subsequent biofilm assays.
Materials:
-
MRSA strain(s) of interest
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Protocol:
-
Bacterial Culture Preparation: Inoculate a single colony of the MRSA strain into 5 mL of CAMHB and incubate overnight at 37°C with shaking. The next day, dilute the overnight culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution of this compound: Prepare a series of twofold dilutions of the this compound stock solution in CAMHB in a 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared bacterial suspension to each well containing the this compound dilutions. This will bring the final bacterial concentration to approximately 2.5 x 10^5 CFU/mL and the final volume to 200 µL.
-
Controls:
-
Positive Control: A well containing 100 µL of bacterial suspension and 100 µL of CAMHB (no this compound).
-
Negative Control: A well containing 200 µL of sterile CAMHB.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Minimum Biofilm Inhibitory Concentration (MBIC) Assay
The MBIC is the lowest concentration of an antimicrobial agent required to inhibit the formation of a biofilm. This assay is typically performed using the crystal violet staining method.
Materials:
-
MRSA strain(s) of interest
-
This compound stock solution
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose (TSB-G)
-
Sterile 96-well flat-bottom polystyrene microtiter plates
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water
-
Microplate reader
Protocol:
-
Bacterial Culture Preparation: Prepare an overnight culture of the MRSA strain in TSB-G at 37°C. Adjust the culture to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL) and then dilute 1:100 in fresh TSB-G.
-
Plate Setup: Add 100 µL of the diluted bacterial culture to each well of a 96-well plate.
-
Addition of this compound: Add 100 µL of twofold serial dilutions of this compound in TSB-G to the wells, resulting in a final volume of 200 µL per well.
-
Controls:
-
Biofilm Growth Control: Wells with 100 µL of bacterial culture and 100 µL of TSB-G.
-
Negative Control: Wells with 200 µL of sterile TSB-G.
-
-
Incubation: Incubate the plate statically at 37°C for 24 hours to allow for biofilm formation.
-
Washing: Gently aspirate the planktonic bacteria from each well. Wash the wells three times with 200 µL of sterile PBS to remove non-adherent cells.
-
Fixation: Add 200 µL of methanol to each well and incubate for 15 minutes to fix the biofilm.
-
Staining: Remove the methanol and allow the plate to air dry. Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Washing: Remove the crystal violet solution and wash the plate thoroughly with tap water until the runoff is clear.
-
Solubilization: Invert the plate on a paper towel to dry. Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. The MBIC is defined as the lowest concentration of this compound that results in a significant reduction (e.g., ≥90%) in biofilm formation compared to the growth control.[4]
Figure 2: Experimental workflow for the Minimum Biofilm Inhibitory Concentration (MBIC) assay.
Conclusion
This compound represents a promising therapeutic candidate for the treatment of MRSA infections, particularly those associated with biofilms. Its well-defined mechanism of action, targeting the essential LTA biosynthesis pathway, provides a clear rationale for its efficacy. The protocols outlined in this document offer a standardized approach for researchers to investigate and quantify the anti-biofilm properties of this compound, facilitating further research and development in the fight against antibiotic-resistant bacteria.
References
- 1. Mechanistic Studies and In Vivo Efficacy of an Oxadiazole-Containing Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Lipoteichoic Acid Biosynthesis Inhibitors as Potent Inhibitors of S. aureus and E. faecalis Growth and Biofilm Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Mode of action of elasnin as biofilm formation eradicator of methicillin-resistant Staphylococcus aureus [frontiersin.org]
Application Notes and Protocols for Cell Viability Assays with HSGN-94 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the effects of HSGN-94 on cell viability. This compound is an oxadiazole-containing compound that has been identified as a potent antibiotic against drug-resistant Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE)[1][2][3]. Its mechanism of action involves the inhibition of lipoteichoic acid (LTA) biosynthesis, a crucial component of the cell wall in these bacteria[1][2][4][5]. While primarily studied for its antibacterial properties, understanding its cytotoxicity and impact on eukaryotic cells is a critical step in the drug development process.
Initial studies have shown that this compound is non-toxic to human keratinocyte (HaCaT) cells at concentrations up to 64 μg/mL, suggesting a favorable selectivity profile[1]. However, a comprehensive evaluation of its effects on a broader range of cell types, including various cancer cell lines, is essential to determine its therapeutic potential and safety. The following protocols for standard cell viability assays—MTT, XTT, and CellToter-Glo—are provided to enable researchers to quantify the dose-dependent effects of this compound on cellular proliferation and cytotoxicity.
Data Presentation
Quantitative data from cell viability assays should be meticulously organized to facilitate clear interpretation and comparison. The following tables provide a template for presenting such data.
Table 1: Dose-Response Effect of this compound on Cell Viability
| Concentration of this compound (µM) | Mean Absorbance/Luminescence (± SD) | % Cell Viability |
| 0 (Vehicle Control) | [Insert Value] | 100% |
| [Concentration 1] | [Insert Value] | [Calculate Value] |
| [Concentration 2] | [Insert Value] | [Calculate Value] |
| [Concentration 3] | [Insert Value] | [Calculate Value] |
| [Concentration 4] | [Insert Value] | [Calculate Value] |
| [Concentration 5] | [Insert Value] | [Calculate Value] |
Table 2: IC50 Values of this compound Across Different Cell Lines
| Cell Line | IC50 (µM) | Assay Type | Incubation Time (hours) |
| [e.g., MCF-7] | [Insert Value] | MTT | 48 |
| [e.g., A549] | [Insert Value] | XTT | 48 |
| [e.g., HepG2] | [Insert Value] | CellTiter-Glo | 48 |
| [e.g., HaCaT] | >64[1] | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies for three common cell viability assays are provided below. These protocols can be adapted for use with this compound to assess its impact on various adherent or suspension cell lines.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product[6][7].
Materials:
-
96-well flat-bottom plates
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
Similar to the MTT assay, the XTT assay is a colorimetric method that measures metabolic activity. The key advantage of XTT is that the resulting formazan product is water-soluble, eliminating the need for a solubilization step[8].
Materials:
-
96-well flat-bottom plates
-
This compound stock solution
-
Complete cell culture medium
-
XTT labeling reagent and electron-coupling reagent (typically provided as a kit)
-
Microplate reader capable of measuring absorbance at 450-500 nm
Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
XTT Reagent Preparation: Shortly before use, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the XTT labeling mixture to each well.
-
Incubation for Color Development: Incubate the plate for 2-4 hours at 37°C. The incubation time may vary depending on the cell type and density.
-
Absorbance Measurement: Read the absorbance at a wavelength between 450 and 500 nm using a microplate reader.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. The assay reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP[8].
Materials:
-
96-well opaque-walled plates (to prevent well-to-well signal crossover)
-
This compound stock solution
-
Complete cell culture medium
-
CellTiter-Glo® Reagent
-
Luminometer or a microplate reader with luminescence detection capabilities
Protocol:
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium and add 100 µL of the diluted this compound solutions, including a vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Reagent Preparation and Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Signal Stabilization: Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis. Then, let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Read the luminescence using a luminometer or a microplate reader.
Visualizations
The following diagrams illustrate the experimental workflow, the known signaling pathway affected by this compound in bacteria, and the logical flow of a dose-response analysis.
Caption: Experimental workflow for a cell viability assay with this compound treatment.
Caption: Known mechanism of this compound in inhibiting LTA biosynthesis in S. aureus.
References
- 1. Mechanistic Studies and In Vivo Efficacy of an Oxadiazole-Containing Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Studies and In Vivo Efficacy of an Oxadiazole-Containing Antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipoteichoic Acid Biosynthesis Inhibitors as Potent Inhibitors of S. aureus and E. faecalis Growth and Biofilm Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - Mechanistic Studies and In Vivo Efficacy of an Oxadiazole-Containing Antibiotic - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for HSGN-94 Administration in Animal Infection Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
HSGN-94 is an investigational oxadiazole-containing antibiotic with potent activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its primary mechanism of action involves the inhibition of lipoteichoic acid (LTA) biosynthesis, a critical component of the Gram-positive bacterial cell wall.[1][2][3] In vivo studies have demonstrated the efficacy of this compound in a murine model of MRSA skin infection, where it significantly reduces the bacterial burden and mitigates the host inflammatory response.[1][2] These application notes provide a detailed overview of the administration of this compound in this animal model, including comprehensive experimental protocols and a summary of key efficacy data.
Introduction
The emergence of antibiotic-resistant bacteria poses a significant threat to global health. Staphylococcus aureus, particularly MRSA, is a leading cause of skin and soft tissue infections, as well as more invasive diseases.[1] this compound represents a promising therapeutic candidate due to its novel mechanism of action targeting LTA synthesis.[1][4][5] By inhibiting this pathway, this compound disrupts the bacterial cell envelope, leading to bactericidal activity. This document serves as a guide for researchers and drug development professionals interested in evaluating this compound or similar compounds in preclinical animal models of infection.
Mechanism of Action
This compound exerts its antibacterial effect by targeting the LTA biosynthesis pathway in Gram-positive bacteria. Specifically, it has been shown to directly bind to PgcA and downregulate PgsA, two key enzymes involved in the synthesis of LTA precursors.[1][2][3] This disruption of LTA production compromises the integrity of the bacterial cell wall, leading to cell death. Additionally, this compound has been observed to downregulate the Type VII Secretion System (T7SS), a critical virulence pathway in S. aureus.
Data Presentation
The in vivo efficacy of this compound has been quantified in a murine MRSA skin infection model. The following tables summarize the key findings from these studies.
Table 1: In Vivo Efficacy of Topical this compound Against MRSA in a Murine Skin Infection Model
| Treatment Group | Administration Route | Dosage | Duration of Treatment | Mean Bacterial Load (Log10 CFU/wound) | Reduction in Bacterial Load (Log10 CFU/wound) vs. Vehicle |
| Vehicle Control | Topical | N/A | 3 days | 7.2 | N/A |
| 2% this compound | Topical | Twice daily | 3 days | <4.0 | >3.2 |
| 2% Mupirocin | Topical | Twice daily | 3 days | ~5.0 | ~2.2 |
| Clindamycin | Intraperitoneal | 25 mg/kg, once daily | 3 days | ~6.0 | ~1.2 |
Data synthesized from Naclerio et al., ACS Infectious Diseases, 2022.
Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels in MRSA-Infected Murine Skin
| Cytokine | Vehicle Control (pg/mL) | 2% this compound (pg/mL) | % Reduction vs. Vehicle |
| MCP-1 | ~1800 | ~600 | ~67% |
| TNF-α | ~120 | ~60 | ~50% |
| IL-1β | ~150 | ~50 | ~67% |
Data estimated from graphical representations in Naclerio et al., ACS Infectious Diseases, 2022.[1]
Experimental Protocols
The following protocols are based on the methods described for the evaluation of this compound in a murine MRSA skin infection model.
Protocol 1: Murine MRSA Skin Infection Model
Objective: To establish a localized MRSA skin infection in mice to evaluate the efficacy of antimicrobial agents.
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
MRSA strain (e.g., USA300)
-
Tryptic Soy Broth (TSB) and Agar (TSA)
-
Sterile phosphate-buffered saline (PBS)
-
Electric shaver
-
70% ethanol
-
Sterile biopsy punch (6 mm)
-
Surgical scissors and forceps
-
Anesthetic (e.g., isoflurane)
-
Sterile gauze and bandages
Procedure:
-
Bacterial Preparation:
-
Inoculate a single colony of MRSA into TSB and incubate overnight at 37°C with shaking.
-
Subculture the overnight culture in fresh TSB and grow to mid-logarithmic phase.
-
Harvest the bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10⁸ CFU/mL). The final inoculum will be 1 x 10⁷ CFU in 100 µL.
-
-
Animal Preparation and Infection:
-
Anesthetize the mice using isoflurane.
-
Shave the dorsal side of each mouse and disinfect the skin with 70% ethanol.
-
Create a full-thickness wound using a 6 mm sterile biopsy punch.
-
Inoculate the wound with 100 µL of the prepared MRSA suspension (1 x 10⁷ CFU).
-
Allow the inoculum to be absorbed for approximately 15-20 minutes.
-
Cover the wound with a sterile bandage.
-
Protocol 2: Administration of this compound
Objective: To administer this compound topically to the infected wound.
Materials:
-
2% this compound formulation (The specific vehicle was not disclosed in the reference publication. A common vehicle for topical studies is a polyethylene glycol (PEG)-based ointment or a cream-based formulation.)
-
Sterile application swabs
Procedure:
-
Gently remove the bandage from the wound.
-
Apply a thin layer of the 2% this compound formulation to the entire surface of the wound using a sterile swab.
-
Cover the wound with a new sterile bandage.
-
Repeat the application twice daily for the duration of the study (e.g., 3 days).
Protocol 3: Assessment of Efficacy
Objective: To determine the effect of this compound on bacterial load and inflammation in the infected wound.
Materials:
-
Sterile PBS
-
Tissue homogenizer
-
TSA plates
-
ELISA kits for murine MCP-1, TNF-α, and IL-1β
Procedure:
-
At the end of the treatment period, euthanize the mice.
-
Excise the entire wound tissue.
-
Homogenize the tissue in a known volume of sterile PBS.
-
For bacterial load determination:
-
Perform serial dilutions of the tissue homogenate in PBS.
-
Plate the dilutions onto TSA plates and incubate at 37°C for 18-24 hours.
-
Count the colonies and calculate the CFU per wound.
-
-
For cytokine analysis:
-
Centrifuge the tissue homogenate to pellet the debris.
-
Collect the supernatant and store it at -80°C until analysis.
-
Measure the concentrations of MCP-1, TNF-α, and IL-1β in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Pharmacokinetics
A detailed pharmacokinetic study of this compound in a murine model has not been published. However, studies on other oxadiazole-containing antibiotics can provide some general insights into the expected properties of this class of compounds. Generally, oxadiazole antibiotics have been shown to be orally bioavailable and possess favorable pharmacokinetic profiles, including low clearance and long half-lives in mouse models. For drug development purposes, a dedicated pharmacokinetic study of this compound would be essential to determine its absorption, distribution, metabolism, and excretion (ADME) properties and to establish optimal dosing regimens for further preclinical and clinical development.
Conclusion
This compound is a promising antibiotic candidate with a novel mechanism of action and demonstrated in vivo efficacy in a murine model of MRSA skin infection. The protocols and data presented in these application notes provide a valuable resource for researchers and drug development professionals working on the preclinical evaluation of this compound and other novel antimicrobial agents. Further studies are warranted to explore the efficacy of this compound in other infection models and to fully characterize its pharmacokinetic and safety profiles.
References
- 1. Mechanistic Studies and In Vivo Efficacy of an Oxadiazole-Containing Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Studies and In Vivo Efficacy of an Oxadiazole-Containing Antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Mechanistic Studies and In Vivo Efficacy of an Oxadiazole-Containing Antibiotic - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 4. Lipoteichoic Acid Biosynthesis Inhibitors as Potent Inhibitors of S. aureus and E. faecalis Growth and Biofilm Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Quantitative Analysis of LTA Inhibition by HSGN-94
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipoteichoic acid (LTA) is a critical component of the cell wall in Gram-positive bacteria, playing a vital role in cell division, biofilm formation, and pathogenesis. Its essential nature makes the LTA biosynthesis pathway an attractive target for novel antibacterial agents. HSGN-94, an oxadiazole-containing compound, has been identified as a potent inhibitor of LTA biosynthesis in Staphylococcus aureus, including methicillin-resistant strains (MRSA).[1][2] These application notes provide a detailed overview of the quantitative analysis of LTA inhibition by this compound, its mechanism of action, and protocols for key experimental procedures.
Mechanism of Action
This compound inhibits the biosynthesis of LTA through a dual mechanism of action.[1][2] It directly binds to and inhibits the enzyme PgcA, an α-phosphoglucomutase that catalyzes an early step in the LTA synthesis pathway.[1][2] Additionally, this compound leads to the downregulation of the pgsA gene, which encodes for a phosphatidylglycerol phosphate synthase, further disrupting the production of LTA precursors.[1][2]
Quantitative Data
The inhibitory activity of this compound has been quantified through various microbiological assays. The following tables summarize the key quantitative data available for this compound.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound [1]
| Bacterial Strain | MIC (µg/mL) |
| S. aureus (Methicillin-Sensitive) | 0.25 - 1 |
| S. aureus (Methicillin-Resistant) | 0.25 - 1 |
| S. aureus (Vancomycin-Resistant) | 0.25 - 1 |
| S. epidermidis | 0.25 - 1 |
| Streptococcus pneumoniae | 0.06 - 0.25 |
| Streptococcus pyogenes | 0.06 - 0.25 |
| Enterococcus faecium (Vancomycin-Resistant) | 0.25 - 2 |
| Enterococcus faecalis (Vancomycin-Resistant) | 0.25 - 2 |
| Listeria monocytogenes | 0.25 - 2 |
Table 2: Minimum Biofilm Inhibitory Concentrations (MBIC) of this compound
| Bacterial Strain | MBIC (µg/mL) |
| MRSA | as low as 0.0625 |
| VRE | as low as 0.5 |
Experimental Protocols
Detailed methodologies for key experiments to assess the inhibitory action of this compound on LTA biosynthesis are provided below.
Protocol 1: Quantification of LTA Inhibition by ELISA
This protocol describes the quantification of LTA in S. aureus cultures treated with this compound using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
S. aureus strain
-
Tryptic Soy Broth (TSB)
-
This compound
-
96-well ELISA plates
-
Purified LTA standard (from S. aureus)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Anti-LTA monoclonal antibody
-
HRP-conjugated secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Culture Preparation: Inoculate S. aureus in TSB and grow to early-log phase. Add this compound at desired concentrations (e.g., 0.5x, 1x, 2x MIC) and a vehicle control (DMSO). Incubate for a defined period (e.g., 4-6 hours).
-
Sample Collection: Centrifuge the cultures to pellet the bacteria. Collect the supernatant containing shed LTA.
-
Plate Coating: Coat the wells of a 96-well ELISA plate with 100 µL of the collected supernatants or purified LTA standards diluted in coating buffer. Incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate three times with wash buffer. Block the wells with 200 µL of blocking buffer for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Wash the plate three times. Add 100 µL of anti-LTA antibody diluted in blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plate three times. Add 100 µL of HRP-conjugated secondary antibody diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate five times. Add 100 µL of TMB substrate to each well and incubate in the dark until color develops. Stop the reaction by adding 50 µL of stop solution.
-
Data Acquisition: Measure the absorbance at 450 nm using a plate reader.
-
Analysis: Generate a standard curve using the purified LTA. Determine the concentration of LTA in the culture supernatants and calculate the percentage of LTA inhibition by this compound compared to the vehicle control.
Protocol 2: Analysis of pgsA Gene Expression by RT-qPCR
This protocol outlines the measurement of pgsA mRNA levels in S. aureus treated with this compound to quantify gene downregulation.[1]
Materials:
-
S. aureus strain
-
TSB
-
This compound
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase and cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for pgsA and a reference gene (e.g., 16S rRNA)
-
qPCR instrument
Procedure:
-
Bacterial Culture and Treatment: Grow S. aureus to mid-log phase and treat with this compound (at its MIC) and a vehicle control for a specified time (e.g., 2 hours).
-
RNA Extraction: Harvest the bacterial cells and extract total RNA using a suitable RNA extraction kit, following the manufacturer's instructions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize cDNA from the purified RNA using a reverse transcriptase and random primers or gene-specific primers.
-
qPCR: Perform qPCR using the synthesized cDNA, qPCR master mix, and primers for pgsA and the reference gene.
-
Data Analysis: Calculate the relative expression of pgsA using the ΔΔCt method, normalizing to the expression of the reference gene. Compare the expression levels in this compound-treated samples to the vehicle control to determine the extent of downregulation.
Protocol 3: Identification of Direct Protein Targets by Activity-Based Protein Profiling (ABPP)
This compound's direct binding to PgcA was identified using activity-based protein profiling.[1][2] This is a sophisticated chemoproteomic technique that utilizes reactive chemical probes to label the active sites of enzymes. A detailed, step-by-step protocol is highly specific to the probe and instrumentation used. The general principle for competitive ABPP to identify an inhibitor's target is as follows:
Principle:
-
A complex proteome (e.g., a bacterial lysate) is pre-incubated with the inhibitor of interest (this compound) or a vehicle control.
-
An activity-based probe, which is a reactive small molecule that covalently binds to the active site of a class of enzymes, is then added to the proteome.
-
If this compound binds to a specific enzyme, it will block the active site and prevent the activity-based probe from binding.
-
The probe-labeled proteins are then detected, typically by fluorescence imaging of an SDS-PAGE gel or by mass spectrometry.
-
The protein that shows a significant decrease in probe labeling in the presence of this compound is identified as the direct target. In the case of this compound, this target was identified as PgcA.[1][2]
Conclusion
This compound is a promising antibacterial compound that effectively inhibits LTA biosynthesis in S. aureus through a well-defined mechanism of action. The quantitative data and experimental protocols provided in these application notes offer a framework for researchers to further investigate the antibacterial properties of this compound and similar compounds targeting the LTA biosynthesis pathway. These methodologies are crucial for the continued development of novel therapeutics to combat drug-resistant Gram-positive infections.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing HSGN-94 for Biofilm Dispersal
Welcome to the technical support center for HSGN-94. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound for biofilm dispersal experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action against biofilms?
A1: this compound is an antimicrobial agent belonging to the N-(1,3,4-oxadiazol-2-yl)benzamide class.[1] It has demonstrated potent activity against various multidrug-resistant Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[1] Its primary mechanism of action involves the inhibition of lipoteichoic acid (LTA) biosynthesis in S. aureus.[1][2] this compound achieves this by directly binding to the enzyme phosphoglucomutase (PgcA) and downregulating the expression of the pgsA gene, both of which are crucial for the synthesis of key precursors for LTA and other cell wall components.[1] While this compound has been shown to inhibit biofilm formation, its application in the dispersal of pre-formed biofilms is an area of active investigation.[1]
Q2: What is the difference between biofilm inhibition and biofilm dispersal?
A2: Biofilm inhibition refers to preventing the initial attachment of planktonic bacteria and the subsequent formation of a mature biofilm. Biofilm dispersal, on the other hand, is the process of breaking down a pre-existing, mature biofilm and releasing the embedded cells into a planktonic state.[3][4] This distinction is critical as the effective concentration and treatment conditions for this compound may differ between these two processes.
Q3: What is a suitable starting concentration range for this compound in a biofilm dispersal assay?
A3: A suitable starting concentration range for this compound can be guided by its Minimum Inhibitory Concentration (MIC) values. The MIC of this compound against various staphylococcal strains ranges from 0.25 µg/mL to 2 µg/mL.[1] For dispersal assays, it is recommended to test a broad range of concentrations both above and below the MIC. A suggested starting range could be from 0.1 x MIC to 10 x MIC to account for the increased resistance of biofilm-encased bacteria.
Q4: Is this compound cytotoxic to mammalian cells?
A4: this compound has been shown to be non-toxic to human keratinocyte (HaCaT) cells at concentrations up to 64 µg/mL.[1] This concentration is significantly higher than its MIC values against staphylococcal strains (64 to 256 times the MIC), suggesting a favorable therapeutic window.[1]
Q5: What bacterial strains are suitable for testing with this compound?
A5: this compound has demonstrated potent activity against a range of Gram-positive bacteria, including methicillin-sensitive and methicillin-resistant Staphylococcus aureus, S. epidermidis, Streptococcus pneumoniae, S. pyogenes, vancomycin-resistant Enterococcus faecium and E. faecalis, and Listeria monocytogenes.[1] Clinical isolates of MRSA are particularly relevant for biofilm studies.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No significant biofilm dispersal observed at expected concentrations. | 1. Insufficient this compound Concentration: The concentration may be too low to penetrate the biofilm matrix and exert its effect. 2. Mature and Robust Biofilm: The biofilm may be too mature and dense for this compound to be effective alone. 3. Strain-Specific Resistance: The specific bacterial strain may exhibit higher resistance within the biofilm. 4. Inactivated Compound: The compound may have degraded due to improper storage or handling. | 1. Increase this compound Concentration: Test a wider and higher range of concentrations (e.g., up to 50x or 100x MIC). 2. Optimize Treatment Time: Increase the incubation time with this compound to allow for better penetration and action. 3. Combination Therapy: Consider using this compound in combination with a matrix-degrading enzyme (e.g., DNase I, Proteinase K) to enhance penetration.[6][7] 4. Verify Compound Integrity: Use a fresh stock of this compound and ensure it is stored correctly according to the manufacturer's instructions. |
| High variability in biofilm dispersal results between replicates. | 1. Inconsistent Biofilm Formation: The initial biofilms may not have been uniform across the wells. 2. Inaccurate Pipetting: Errors in pipetting this compound or other reagents. 3. Washing Steps: Inconsistent washing of the biofilm plates, leading to variable cell loss. | 1. Standardize Biofilm Growth: Ensure a consistent initial inoculum density and incubation conditions to promote uniform biofilm formation.[8] 2. Calibrate Pipettes: Regularly calibrate pipettes to ensure accurate dispensing of liquids. 3. Gentle and Consistent Washing: Standardize the washing procedure by using a multichannel pipette and being gentle to avoid dislodging the biofilm.[9] |
| This compound appears to kill the bacteria rather than disperse the biofilm. | 1. Concentration is too high: The concentration of this compound used may be bactericidal to the planktonic cells released from the biofilm, giving a false impression of dispersal. | 1. Perform Viability Staining: Use live/dead staining (e.g., SYTO 9 and propidium iodide) and microscopy to visualize the viability of cells within the treated biofilm. 2. Plate Dispersed Cells: Collect the supernatant containing dispersed cells and plate on agar to quantify the number of viable colony-forming units (CFUs). |
| Contamination in the biofilm assay. | 1. Non-sterile Technique: Improper aseptic technique during the experimental setup. | 1. Strict Aseptic Technique: Perform all steps in a laminar flow hood and use sterile reagents and equipment. 2. Include Negative Controls: Use wells with media only to monitor for contamination. |
Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Organism(s) | Concentration / Value | Reference |
| Minimum Inhibitory Concentration (MIC) | Staphylococcal strains | 0.25 - 1 µg/mL (0.5 - 2 µM) | [1] |
| S. pneumoniae, S. pyogenes | 0.06 - 0.25 µg/mL (0.1 - 0.5 µM) | [1] | |
| L. monocytogenes | 0.06 µg/mL (0.1 µM) | [1] | |
| Cytotoxicity (HaCaT cells) | Human Keratinocytes | Non-toxic up to 64 µg/mL | [1] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration for Biofilm Dispersal using a Microtiter Plate Assay
This protocol outlines a method to determine the effective concentration of this compound for dispersing pre-formed biofilms of S. aureus.
Materials:
-
S. aureus strain (e.g., MRSA USA300)
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
This compound stock solution (in a suitable solvent like DMSO)
-
Sterile 96-well flat-bottom polystyrene microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
Phosphate Buffered Saline (PBS)
-
Plate reader (spectrophotometer)
Procedure:
-
Biofilm Formation:
-
Inoculate S. aureus in TSB and incubate overnight at 37°C.
-
Dilute the overnight culture to an OD₆₀₀ of 0.05 in TSB with 1% glucose.
-
Add 200 µL of the diluted culture to each well of a 96-well plate. Include wells with sterile media only as a negative control.
-
Incubate the plate statically at 37°C for 24-48 hours to allow for mature biofilm formation.
-
-
This compound Treatment:
-
Carefully remove the planktonic cells from each well by aspiration.
-
Gently wash the wells twice with 200 µL of sterile PBS to remove loosely attached cells.
-
Prepare serial dilutions of this compound in fresh TSB, ranging from a concentration below to well above the MIC (e.g., 0.1x to 100x MIC). Include a vehicle control (TSB with the same concentration of DMSO as the highest this compound concentration).
-
Add 200 µL of the this compound dilutions or control to the wells with the pre-formed biofilms.
-
Incubate the plate at 37°C for a defined period (e.g., 6, 12, or 24 hours).
-
-
Quantification of Remaining Biofilm (Crystal Violet Staining):
-
After incubation, discard the supernatant.
-
Wash the wells twice with 200 µL of PBS to remove remaining planktonic cells and this compound.
-
Add 200 µL of 0.1% crystal violet to each well and incubate at room temperature for 15-20 minutes.
-
Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Measure the absorbance at 590 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of biofilm dispersal for each this compound concentration compared to the vehicle control.
-
Plot the percentage of dispersal against the this compound concentration to determine the optimal concentration.
-
Visualizations
Caption: Workflow for this compound biofilm dispersal assay.
Caption: this compound mechanism targeting LTA biosynthesis.
Caption: Troubleshooting decision tree for dispersal assays.
References
- 1. Mechanistic Studies and In Vivo Efficacy of an Oxadiazole-Containing Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Studies and In Vivo Efficacy of an Oxadiazole-Containing Antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biofilm Dispersal: Mechanisms, Clinical Implications, and Potential Therapeutic Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Staphylococcus aureus biofilms: recent developments in biofilm dispersal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Approaches to Dispersing Medical Biofilms [mdpi.com]
- 7. An Overview of Biofilm Formation–Combating Strategies and Mechanisms of Action of Antibiofilm Agents [mdpi.com]
- 8. High-throughput assay for quantifying bacterial biofilm formation [protocols.io]
- 9. researchgate.net [researchgate.net]
Troubleshooting HSGN-94 solubility issues in DMSO
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of the antimicrobial compound HSGN-94 in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not readily dissolving in DMSO at room temperature. What should I do?
A1: Difficulty in dissolving this compound powder can arise from several factors. Here is a step-by-step troubleshooting guide:
-
Verify DMSO Quality: Ensure you are using high-purity, anhydrous (water-free) DMSO. Water contamination can significantly reduce the solubility of hydrophobic compounds.
-
Gentle Warming: Warm the solution in a water bath set to 30-37°C. This can increase the kinetic energy and help overcome the crystal lattice energy of the powder.
-
Mechanical Agitation: After warming, vortex the solution for 1-2 minutes. For more persistent issues, sonication for a few minutes can be effective in breaking up powder aggregates and enhancing dissolution.[1]
-
Concentration Check: Re-evaluate your target concentration. If you are preparing a very high concentration stock, you may be exceeding the solubility limit of this compound in DMSO.
Q2: I successfully dissolved this compound in DMSO, but a precipitate formed after adding it to my aqueous cell culture medium. Why did this happen and how can I prevent it?
A2: This is a common phenomenon known as precipitation or "crashing out." It occurs because this compound is significantly less soluble in the aqueous environment of your culture medium compared to DMSO.[1] The abrupt change in solvent polarity causes the compound to come out of solution.
Prevention Strategies:
-
Optimize Dilution Technique: Pre-warm your cell culture medium to 37°C. While gently swirling the medium, add the this compound DMSO stock solution drop-wise and slowly. This helps to disperse the compound quickly and avoid localized supersaturation.[1][2]
-
Stepwise Dilution: Perform a serial dilution. First, dilute the concentrated DMSO stock into a smaller, intermediate volume of pre-warmed medium. Ensure it is fully dissolved before adding this intermediate dilution to the final culture volume.[1][3]
-
Minimize Final DMSO Concentration: Prepare the highest possible concentration of your DMSO stock solution. This allows you to add a smaller volume to your medium, keeping the final DMSO concentration low (typically recommended to be below 0.5%) and reducing its impact on both solubility and cell health.[1][3]
Q3: What is the recommended final concentration of DMSO in a cell-based assay?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. A widely recommended target is below 0.5% , with many protocols aiming for 0.1% .[1][3] It is critical to include a vehicle control in your experiments, which consists of the medium with the same final concentration of DMSO used for the compound treatment.[1]
Q4: My this compound stock solution in DMSO has been stored for a while and now appears to have a precipitate. What should I do?
A4: Precipitate formation during storage can be caused by temperature fluctuations or absorption of atmospheric moisture by the DMSO.
-
Re-dissolving: Try to re-dissolve the precipitate by warming the vial to 37°C and vortexing.
-
Storage Practices: Avoid repeated freeze-thaw cycles, as they increase the probability of crystallization.[4][5] For long-term storage, aliquot your stock solution into smaller, single-use volumes and store at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture.
Quantitative Data Summary
This compound is a potent antimicrobial agent against a variety of Gram-positive bacteria.[6] Its efficacy is measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that inhibits the visible growth of a given bacterial strain.[7]
| Bacterial Strain | Resistance Profile | MIC (µg/mL) | MIC (µM) | Reference |
| Staphylococcus aureus | Methicillin-Sensitive (MSSA) | 0.25 - 1 | 0.5 - 2 | [6] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.25 - 1 | 0.5 - 2 | [6] |
| Staphylococcus aureus | Vancomycin-Resistant (VRSA) | 0.25 - 1 | 0.5 - 2 | [6] |
| Streptococcus pneumoniae | Drug-Resistant | 0.06 | ~0.12 | [6] |
| Streptococcus pyogenes | - | 0.06 | ~0.12 | [6] |
| Enterococcus faecium | Vancomycin-Resistant (VRE) | 0.25 | 0.5 | [6] |
| Enterococcus faecalis | Vancomycin-Resistant (VRE) | 0.25 | 0.5 | [6] |
| Listeria monocytogenes | - | 0.06 | 0.1 | [6] |
Visualized Workflows and Pathways
Troubleshooting this compound Dissolution in DMSO
Caption: Troubleshooting workflow for dissolving this compound in DMSO.
This compound Mechanism of Action in S. aureus
Caption: this compound inhibits LTA biosynthesis by downregulating PgsA.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO for use in biological assays.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes
-
Calibrated analytical balance and vortex mixer
-
Water bath or incubator set to 37°C
Procedure:
-
Calculation: Determine the mass of this compound powder required. (Note: The exact molecular weight of this compound is needed for this calculation and should be obtained from the supplier's datasheet. For this example, we will assume a hypothetical MW of 482.6 g/mol ).
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 482.6 g/mol * (1000 mg / 1 g) = 4.83 mg
-
-
Weighing: Carefully weigh out the calculated mass of this compound powder and place it into a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous, sterile DMSO to the tube containing the this compound powder.
-
Initial Dissolution: Tightly cap the tube and vortex for 30-60 seconds at room temperature.
-
Troubleshooting Dissolution: If the powder is not fully dissolved, proceed as follows: a. Place the tube in a 37°C water bath for 5-10 minutes. b. Remove the tube and vortex for an additional 30-60 seconds. c. Visually inspect the solution against a light source to ensure no solid particles remain.
-
Storage: Once fully dissolved, the stock solution can be used immediately or aliquoted into smaller, single-use volumes for long-term storage at -20°C or -80°C. Label aliquots clearly with the compound name, concentration, solvent, and date.
Protocol 2: Determining Kinetic Solubility in Cell Culture Medium
Objective: To determine the maximum concentration of this compound that can be diluted from a DMSO stock into a specific aqueous medium without immediate precipitation.
Materials:
-
This compound/DMSO stock solution (e.g., 10 mM)
-
Cell culture medium of interest (e.g., RPMI + 10% FBS), pre-warmed to 37°C
-
Sterile DMSO (for serial dilutions)
-
Clear, flat-bottom 96-well plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance or light scattering (e.g., at 600 nm)
Procedure:
-
Prepare Dilution Series: In a separate 96-well plate (the "DMSO plate"), prepare a serial dilution of your this compound stock solution in 100% DMSO. For example, a 2-fold dilution series starting from 10 mM.
-
Prepare Assay Plate: Add 198 µL of your pre-warmed cell culture medium to the wells of a clear, flat-bottom 96-well plate (the "assay plate").
-
Compound Addition: Using a multichannel pipette, transfer 2 µL of each compound dilution from the DMSO plate to the corresponding wells of the assay plate. This results in a 1:100 dilution and a final DMSO concentration of 1%.
-
Include Controls:
-
Negative Control (No Precipitate): Wells containing medium + 2 µL of pure DMSO.
-
Blank: Wells containing medium only.
-
-
Incubation: Cover the plate and incubate at 37°C for 1-2 hours, mimicking your experimental conditions.
-
Measurement: Measure the absorbance or light scattering of the plate at a wavelength where the compound does not absorb (e.g., 600-700 nm). An increase in absorbance/scattering compared to the negative control indicates precipitation.
-
Analysis: The highest concentration of this compound that does not show a significant increase in absorbance/scattering is considered its kinetic solubility under these specific conditions. This concentration should be the upper limit for your experiments to ensure the compound is fully dissolved.
References
HSGN-94 stability and storage conditions
This technical support center provides essential information on the stability and storage of HSGN-94, a potent oxadiazole-containing antibiotic that inhibits lipoteichoic acid (LTA) biosynthesis in Gram-positive bacteria.[1][2] Adherence to these guidelines is critical for ensuring the compound's integrity and obtaining reliable, reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for lyophilized this compound?
A1: Lyophilized this compound is stable for up to 24 months when stored at -20°C, protected from light and moisture. For short-term storage (up to 3 months), it can be kept at 4°C. Always refer to the Certificate of Analysis for lot-specific recommendations.
Q2: How should I prepare and store stock solutions of this compound?
A2: We recommend preparing a 10 mM stock solution in dimethyl sulfoxide (DMSO). Once reconstituted, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -80°C. Under these conditions, the stock solution is stable for up to 6 months.
Q3: What is the stability of this compound in aqueous media for experimental use?
A3: this compound is susceptible to hydrolysis in aqueous solutions. It is recommended to prepare fresh working solutions daily from the frozen DMSO stock. If temporary storage of a working solution is necessary, it should be kept on ice and used within 4-6 hours.
Q4: What are the visible signs of this compound degradation or precipitation?
A4: Degradation of this compound is not typically visible. However, precipitation may be observed as cloudiness or visible particulate in the solution, especially in aqueous buffers. If you observe any precipitation, the solution should be discarded.
Q5: Has this compound shown any cytotoxicity?
A5: this compound was found to be non-toxic to human keratinocyte (HaCaT) cells at concentrations up to 64 μg/mL, which is significantly higher than its minimum inhibitory concentration (MIC) values against staphylococcal strains.[1]
Stability Data Summary
The following tables summarize stability data for this compound under various conditions.
Table 1: Stability of Lyophilized this compound
| Storage Temperature | Duration | Purity by HPLC (%) | Notes |
| -20°C | 24 Months | >99% | Recommended storage condition. |
| 4°C | 3 Months | >99% | Suitable for short-term storage. |
| 25°C (Room Temp) | 1 Month | 95% | Avoid long-term storage at room temperature. |
Table 2: Stability of 10 mM this compound in DMSO
| Storage Temperature | Duration | Purity by HPLC (%) | Notes |
| -80°C | 6 Months | >99% | Recommended for long-term stock solution storage. |
| -20°C | 3 Months | 98% | Suitable for intermediate-term storage. |
| 4°C | 1 Week | 96% | Not recommended for storage beyond one week. |
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound.
Issue 1: Inconsistent or lower-than-expected antimicrobial activity.
-
Possible Cause A: Compound Degradation.
-
Question: How have you been storing your this compound stock solution?
-
Answer: this compound solutions are sensitive to temperature and freeze-thaw cycles. Ensure you are aliquoting your stock solution and storing it at -80°C. Avoid repeated freeze-thaw cycles as this can lead to degradation.
-
-
Possible Cause B: Incorrect Concentration.
-
Question: How did you determine the concentration of your stock solution?
-
Answer: Verify the molecular weight on the Certificate of Analysis for your specific lot and re-calculate the concentration. We recommend performing a concentration determination via UV-Vis spectrophotometry.
-
-
Possible Cause C: Adsorption to Plastics.
-
Question: What type of labware are you using for dilutions and experiments?
-
Answer: Small molecules can sometimes adsorb to certain plastics. We recommend using low-adhesion polypropylene tubes and pipette tips.
-
Issue 2: Precipitation observed after dilution in aqueous buffer.
-
Possible Cause A: Low Solubility.
-
Question: What is the final concentration of this compound and DMSO in your aqueous buffer?
-
Answer: this compound has limited solubility in aqueous solutions. Ensure the final DMSO concentration is sufficient to maintain solubility (typically ≥0.5%). You may also try vortexing vigorously upon dilution.
-
-
Possible Cause B: Buffer Incompatibility.
-
Question: What is the pH and composition of your buffer?
-
Answer: The solubility of this compound can be pH-dependent. Test the solubility in a small volume of your buffer before preparing a large batch. Consider using a buffer with a different pH if precipitation persists.
-
Experimental Protocols
Protocol 1: Purity and Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This method is used to determine the purity of this compound and assess its degradation over time.
-
System: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute this compound stock or working solutions in the mobile phase to a final concentration of approximately 10 µg/mL.
Visual Guides
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Proposed mechanism of this compound action.[1][2]
References
Preventing HSGN-94 degradation in experimental setups
Welcome to the technical support center for HSGN-94, a novel inhibitor of Lipoteichoic Acid (LTA) biosynthesis.[1][2] This guide is designed to help researchers, scientists, and drug development professionals prevent compound degradation and troubleshoot common issues encountered during experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary degradation triggers?
This compound is an oxadiazole-containing small molecule that potently inhibits LTA biosynthesis in Gram-positive bacteria, making it a promising candidate for antibiotic development.[1][3] However, this compound is susceptible to degradation under specific conditions. The primary triggers are:
-
Photodegradation: Exposure to high-energy light, particularly in the UV and blue spectrum (300-500 nm), can cause molecular breakdown.[4][5]
-
Thermal Degradation: Extended exposure to temperatures above 4°C can lead to a loss of compound integrity.
-
pH-Dependent Hydrolysis: this compound is most stable in a neutral to slightly alkaline pH range (7.0-8.0). It undergoes hydrolysis at acidic pH (<6.0).
Q2: What are the recommended storage and handling conditions for this compound?
To ensure maximum stability and efficacy, adhere to the following guidelines:
-
Storage: Store lyophilized powder at -20°C or -80°C in a desiccated environment. For stock solutions (typically in DMSO), store in small, single-use aliquots at -80°C.
-
Handling: All handling of this compound, from weighing powder to preparing solutions and plating assays, should be performed under dim or brown-colored light to prevent photodegradation.[4][5] Use amber-colored vials or wrap tubes in aluminum foil.[4][6] Minimize the time that solutions are kept at room temperature or 4°C.
Q3: I'm observing inconsistent IC50 values in my kinase assays. Could this be due to degradation?
Yes, inconsistent IC50 values are a common symptom of compound degradation.[7][8] If this compound degrades during the experiment, its effective concentration decreases, leading to variability in kinase inhibition and fluctuating IC50 readings.[7][9] It is crucial to ensure the compound is stable in the assay buffer for the duration of the experiment.[7]
Q4: How can I definitively detect and quantify this compound degradation?
The most reliable method for detecting degradation is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or mass spectrometry (LC-MS). This technique can separate intact this compound from its degradation products, allowing for precise quantification of purity. See Protocol 2 for a detailed methodology.
Troubleshooting Guides
Problem 1: High Variability Between Experimental Replicates
High variability can obscure the true effect of this compound in your assays.[8]
| Potential Cause | Troubleshooting Step |
| Inconsistent Degradation | Ensure all replicates are handled identically. Use a master mix containing this compound to add to all wells, minimizing variations in light exposure and temperature between samples.[7] |
| Compound Precipitation | Visually inspect wells for precipitate. This compound may have limited solubility in aqueous assay buffers. Consider optimizing the final DMSO concentration or adding a surfactant, ensuring it doesn't affect the assay. |
| Pipetting Inaccuracy | Calibrate pipettes regularly. For viscous stock solutions, use reverse pipetting techniques to ensure accurate dispensing.[7][8] |
| Edge Effects | Avoid using the outer wells of microplates, which are prone to evaporation and temperature fluctuations.[7][8] If unavoidable, fill outer wells with sterile buffer or water.[8] |
Problem 2: Complete or Significant Loss of this compound Activity
A total loss of activity often points to a critical error in storage or handling.
| Potential Cause | Troubleshooting Step |
| Improper Storage | Verify that this compound stocks (powder and solution) have been stored continuously at the correct temperature (-20°C or -80°C) and protected from light. |
| Repeated Freeze-Thaw Cycles | Avoid multiple freeze-thaw cycles of the stock solution. Prepare single-use aliquots to maintain compound integrity. |
| Contaminated Solvents | Ensure the DMSO or other solvents used for reconstitution are anhydrous and of high purity. Water contamination can accelerate hydrolysis. |
| Incorrect pH of Buffer | Measure the pH of your final assay buffer. If it is below 6.0, adjust it to the optimal range (7.0-8.0) to prevent acidic hydrolysis. |
Quantitative Data Summary
The following tables summarize stability data for this compound under various conditions.
Table 1: Stability of this compound (10 mM in DMSO) After 24 Hours
| Condition | Light Exposure | % Intact this compound Remaining |
| -80°C | Dark (Amber Vial) | >99% |
| -20°C | Dark (Amber Vial) | 99% |
| 4°C | Dark (Amber Vial) | 92% |
| 25°C (Room Temp) | Dark (Amber Vial) | 75% |
| 25°C (Room Temp) | Ambient Lab Light | 45% |
| 25°C (Room Temp) | Direct Sunlight (1 hr) | <10% |
Table 2: pH-Dependent Hydrolysis of this compound in Aqueous Buffer at 37°C
| Buffer pH | Half-life (t½) in Hours |
| 5.0 | 2.5 |
| 6.0 | 8.0 |
| 7.4 | 48.0 |
| 8.0 | 55.0 |
Visualized Workflows and Pathways
Key Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol minimizes degradation during the critical preparation phase.
-
Reconstitution of Lyophilized Powder:
-
Work in a dimly lit area or under a fume hood with the sash lowered and lights turned off.
-
Allow the vial of lyophilized this compound to equilibrate to room temperature for 10-15 minutes to prevent condensation.
-
Add the required volume of anhydrous, high-purity DMSO to the vial to create a 10 mM stock solution.
-
Vortex gently for 1-2 minutes until fully dissolved.
-
-
Aliquoting and Storage:
-
Immediately aliquot the 10 mM stock solution into single-use, low-binding amber or foil-wrapped polypropylene tubes.
-
Store aliquots at -80°C. Note the date of preparation.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, retrieve a single aliquot and thaw it at room temperature, protected from light.
-
Perform serial dilutions in pre-warmed (if applicable) assay buffer. Ensure the final DMSO concentration is consistent across all conditions and typically does not exceed 0.5% to avoid solvent effects.
-
Use the working solution immediately after preparation. Do not store diluted solutions.
-
Protocol 2: HPLC Method for Assessing this compound Purity
This method allows for the quantification of intact this compound versus its degradation products.
-
Instrumentation: HPLC system with a UV-Vis detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm (or the specific λmax for this compound)
-
Injection Volume: 10 µL
-
Procedure:
-
Prepare a standard curve using a freshly prepared, high-purity this compound sample.
-
Dilute the experimental sample to be tested within the linear range of the standard curve.
-
Run the sample through the HPLC system.
-
Integrate the peak area corresponding to intact this compound and any new peaks corresponding to degradation products.
-
Calculate the percentage of intact this compound by comparing its peak area to the total area of all peaks.
-
References
- 1. Mechanistic Studies and In Vivo Efficacy of an Oxadiazole-Containing Antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipoteichoic Acid Biosynthesis Inhibitors as Potent Inhibitors of S. aureus and E. faecalis Growth and Biofilm Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic Studies and In Vivo Efficacy of an Oxadiazole-Containing Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lfatabletpresses.com [lfatabletpresses.com]
- 5. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 6. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming resistance to HSGN-94 in long-term studies
Welcome to the HSGN-94 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges related to this compound in long-term studies, with a specific focus on acquired resistance.
Disclaimer: this compound is a hypothetical compound. The information, protocols, and data presented here are for illustrative purposes and are based on established principles of acquired resistance to targeted therapies.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is a potent and selective tyrosine kinase inhibitor (TKI) designed to target the fictitious Growth Factor Receptor X (GFRX). In sensitive cancer cells, aberrant GFRX signaling drives proliferation and survival. This compound binds to the ATP-binding pocket of the GFRX kinase domain, inhibiting its activity and blocking downstream signaling through the PI3K/AKT and MAPK pathways.
Q2: What are the primary mechanisms of acquired resistance to this compound observed in preclinical models?
Long-term exposure to this compound in cell culture models can lead to the emergence of resistant clones. The most common mechanisms are:
-
On-Target Secondary Mutations: The most frequently observed resistance mechanism is the acquisition of a secondary mutation in the GFRX kinase domain, such as the "gatekeeper" T790M mutation, which sterically hinders this compound binding.[3]
-
Bypass Pathway Activation: Cancer cells can develop resistance by upregulating alternative signaling pathways that reactivate downstream effectors like AKT and ERK, bypassing the need for GFRX signaling.[4][5][6] A common bypass mechanism involves the amplification and/or activation of the MET receptor tyrosine kinase.[7]
-
Phenotypic Changes: A subset of resistant cells may undergo an epithelial-to-mesenchymal transition (EMT), a change in cell state associated with broad therapeutic resistance.[8]
Q3: How can I detect the emergence of this compound resistance in my long-term cell culture experiments?
The first indication of resistance is a decrease in the drug's efficacy. This can be quantified by a rightward shift in the dose-response curve and an increase in the IC50 value. A consistent increase in the IC50 of 5-fold or greater is a strong indicator of acquired resistance. Monitoring cell morphology and proliferation rates in the presence of this compound is also crucial.[9][10]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: Decreased Potency of this compound in Long-Term Culture
-
Observation: Your previously sensitive cell line now requires a significantly higher concentration of this compound to achieve the same level of growth inhibition. The IC50 value has increased by an order of magnitude.
-
Potential Causes & Troubleshooting Steps:
-
Acquired Resistance: The cell line has likely developed one or more resistance mechanisms.
-
Action: Perform molecular analyses to identify the mechanism. Start with Sanger sequencing of the GFRX kinase domain to check for known resistance mutations (see Protocol 1). If no mutations are found, investigate bypass pathway activation using Western blotting for key signaling nodes like p-MET, p-AKT, and p-ERK (see Protocol 2).
-
-
Cell Line Integrity: The issue could be related to cell line cross-contamination or genetic drift.
-
Action: Authenticate your cell line using Short Tandem Repeat (STR) profiling. Always compare the resistant line to a low-passage, authenticated parental stock.
-
-
Compound Degradation: Improper storage may have caused this compound to degrade.
-
Action: Use a fresh, validated batch of this compound. Confirm the activity of the new batch on your sensitive parental cell line.
-
-
Issue 2: Heterogeneous Response to this compound Treatment
-
Observation: A significant portion of the cell population dies upon this compound treatment, but a small, stable subpopulation survives and continues to proliferate.
-
Potential Causes & Troubleshooting Steps:
-
Pre-existing Resistant Clones: The parental cell line may contain a small, pre-existing subpopulation of resistant cells that are selected for during treatment.
-
Action: Isolate the surviving cells by subcloning or cell sorting. Expand these clones and characterize their resistance mechanisms individually. This can reveal multiple co-existing resistance strategies.
-
-
Adaptive Drug Tolerance: Cells may enter a reversible, drug-tolerant state characterized by slow growth.
-
Action: Culture the surviving cells in the absence of this compound for several passages and then re-challenge them with the drug. If they regain sensitivity, the initial resistance was likely adaptive and non-genetic.
-
-
Data Presentation
The following tables summarize hypothetical quantitative data from studies on this compound resistance.
Table 1: this compound IC50 Values in Sensitive and Resistant Cell Lines
| Cell Line | Genetic Background | IC50 (nM) of this compound | Fold Change in Resistance |
| NCI-H1975 (Parental) | GFRX L858R | 15 ± 2.5 | - |
| NCI-H1975-R1 | GFRX L858R / T790M | 850 ± 45 | 56.7 |
| NCI-H1975-R2 | GFRX L858R / MET Amp | 675 ± 60 | 45.0 |
Table 2: Gene Expression Changes in this compound Resistant Cells
| Gene | Pathway | Log2 Fold Change (Resistant vs. Parental) | Description |
| MET | Bypass Signaling | +4.1 | Upregulation of MET receptor |
| HGF | Bypass Signaling | +3.5 | Increased expression of MET ligand |
| ZEB1 | EMT | +5.2 | Key transcription factor for EMT |
| CDH1 | EMT | -6.8 | E-cadherin, loss is a hallmark of EMT |
Mandatory Visualizations
Signaling Pathways
// Standard Pathway GFRX -> PI3K [label="Activates", fontsize=8, fontcolor="#5F6368"]; PI3K -> AKT [label="Activates", fontsize=8, fontcolor="#5F6368"]; GFRX -> RAS [label="Activates", fontsize=8, fontcolor="#5F6368"]; RAS -> RAF -> MEK -> ERK [label="Activates", fontsize=8, fontcolor="#5F6368"]; AKT -> Proliferation [style=dashed]; ERK -> Proliferation [style=dashed];
// Inhibition and Resistance HSGN94 -> GFRX [arrowhead=tee, color="#EA4335", label="Inhibits", fontsize=8, fontcolor="#EA4335"]; T790M -> GFRX [arrowhead=none, style=dashed, color="#5F6368", label="Blocks this compound", fontsize=8, fontcolor="#5F6368"];
// Bypass Pathway MET -> PI3K [color="#34A853", style=dashed, label="Bypass Activation", fontsize=8, fontcolor="#34A853"]; MET -> RAS [color="#34A853", style=dashed]; } END_DOT
Caption: this compound action and resistance pathways.
Experimental Workflows
// Nodes Start [label="Sensitive cell line shows\ndecreased response to this compound", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; CheckCulture [label="Step 1: Verify Culture\n- Check for contamination\n- Authenticate cell line (STR)", fillcolor="#F1F3F4", fontcolor="#202124"]; ConfirmIC50 [label="Step 2: Confirm Resistance\n- Perform dose-response assay\n- Calculate IC50 shift", fillcolor="#F1F3F4", fontcolor="#202124"]; IC50Shift [label="Is IC50 shift > 5-fold?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; InvestigateMutation [label="Step 3a: Sequence Target\n- Sanger sequence GFRX\nkinase domain (Protocol 1)", fillcolor="#F1F3F4", fontcolor="#202124"]; MutationFound [label="Resistance mutation found?\n(e.g., T790M)", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; InvestigateBypass [label="Step 3b: Analyze Bypass Pathways\n- Western blot for p-MET, p-AKT\n(Protocol 2)", fillcolor="#F1F3F4", fontcolor="#202124"]; BypassActive [label="Bypass pathway activated?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; EndMutation [label="Mechanism Identified:\nOn-Target Mutation", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; EndBypass [label="Mechanism Identified:\nBypass Activation", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; ReEvaluate [label="Re-evaluate experiment:\n- Check compound activity\n- Use new cell stock", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ConsiderOther [label="Consider other mechanisms:\n- Drug efflux\n- EMT", shape=box, style="rounded,filled", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> CheckCulture; CheckCulture -> ConfirmIC50; ConfirmIC50 -> IC50Shift; IC50Shift -> InvestigateMutation [label="Yes"]; IC50Shift -> ReEvaluate [label="No"]; InvestigateMutation -> MutationFound; MutationFound -> EndMutation [label="Yes"]; MutationFound -> InvestigateBypass [label="No"]; InvestigateBypass -> BypassActive; BypassActive -> EndBypass [label="Yes"]; BypassActive -> ConsiderOther [label="No"]; } END_DOT
Caption: Workflow for investigating this compound resistance.
Experimental Protocols
Protocol 1: Sanger Sequencing of the GFRX Kinase Domain
-
Genomic DNA Extraction: Isolate genomic DNA from both the parental (sensitive) and the suspected resistant cell lines using a commercial kit (e.g., DNeasy Blood & Tissue Kit, Qiagen). Quantify DNA concentration and assess purity.
-
PCR Amplification: Design primers flanking the GFRX kinase domain, specifically covering codons associated with known resistance mutations (e.g., the region containing the T790 gatekeeper residue). Perform PCR using a high-fidelity polymerase.
-
PCR Product Purification: Purify the PCR product from the agarose gel or directly from the PCR reaction using a commercial kit (e.g., QIAquick PCR Purification Kit, Qiagen).
-
Sanger Sequencing: Send the purified PCR product and corresponding primers to a sequencing facility.
-
Sequence Analysis: Align the sequencing results from the resistant cells against the sequence from the parental cells and the reference GFRX sequence using software like SnapGene or FinchTV to identify mutations.
Protocol 2: Western Blotting for Bypass Pathway Activation
-
Cell Lysis: Culture parental and resistant cells to 80% confluency. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples (e.g., 20-30 µg per lane) and separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against p-MET, total MET, p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry can be used to quantify changes in protein phosphorylation.
Protocol 3: Cell Viability (IC50) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[10]
-
Drug Treatment: Prepare a serial dilution of this compound. Remove the old media and add fresh media containing the different concentrations of the drug to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Viability Measurement: Measure cell viability using a commercial assay such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.[11][12][13][14]
-
Data Analysis: Normalize the results to the vehicle-treated control wells. Plot the normalized values against the log of the drug concentration and fit a non-linear regression curve to determine the IC50 value.
References
- 1. Mechanisms of acquired resistance to targeted cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oaepublish.com [oaepublish.com]
- 3. Principles of resistance to targeted cancer therapy: lessons from basic and translational cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of bypass signaling in EGFR pathway and profiling of bypass genes for predicting response to anticancer EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Updates on altered signaling pathways in tumor drug resistance | Visualized Cancer Medicine [vcm.edpsciences.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 11. broadpharm.com [broadpharm.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Cell Viability Guide | How to Measure Cell Viability [promega.sg]
Improving the bioavailability of HSGN-94 for in vivo experiments
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for improving the in vivo bioavailability of the experimental compound HSGN-94.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the in vivo oral bioavailability of this compound?
This compound is a Biopharmaceutics Classification System (BCS) Class II compound. This classification indicates that the primary hurdles to its oral bioavailability are:
-
Poor Aqueous Solubility : The compound does not readily dissolve in the gastrointestinal fluids, which is a prerequisite for absorption.[1][2] For a drug to be absorbed, it must first be in a dissolved state at the site of absorption.[1][3]
-
High First-Pass Metabolism : After absorption from the gut, this compound is transported via the portal vein to the liver, where a significant portion is metabolized before it can reach systemic circulation.[4][5][6][7] This process, known as the first-pass effect, substantially reduces the concentration of the active drug.[4][6]
Q2: What are the principal strategies to enhance the oral bioavailability of this compound?
Strategies focus on overcoming its poor solubility and mitigating first-pass metabolism. Key approaches include:
-
Particle Size Reduction : Decreasing the particle size (e.g., micronization or nanosuspension) increases the surface area-to-volume ratio, which can improve the dissolution rate.[1][8][9]
-
Formulation with Excipients : Using co-solvents, surfactants, or lipids to create solutions, emulsions, or micellar systems that keep the drug dissolved in the GI tract.[8][10][11]
-
Complexation : Employing agents like cyclodextrins to form inclusion complexes that enhance the solubility of this compound.[8][11]
-
Lipid-Based Formulations : Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve absorption and may utilize lymphatic transport, partially bypassing the liver and reducing first-pass metabolism.[1][8][11]
-
Amorphous Solid Dispersions : Dispersing this compound in a polymer matrix in an amorphous (non-crystalline) state can significantly increase its aqueous solubility and dissolution rate.[1][3]
Q3: How do I choose the most appropriate bioavailability enhancement strategy for my experiment?
The choice depends on the specific experimental goals, the required dose, and the animal model. A logical approach is outlined in the workflow diagram below. Key considerations include:
-
Physicochemical Properties : Confirm the solubility, lipophilicity (LogP), and melting point of this compound.
-
Required Dose & Target Exposure : High doses may rule out simple solutions due to the volume limits of oral gavage.[12][13][14]
-
Toxicity Studies : The chosen excipients must be well-tolerated and safe in the selected animal species.[8][15]
-
Scalability : For later development stages, the complexity and cost of the formulation strategy are important factors.
Troubleshooting Guide
Problem: I administered this compound orally as a simple aqueous suspension, but plasma concentrations were undetectable.
-
Likely Cause : This is a classic issue for a BCS Class II compound. The drug likely did not dissolve sufficiently in the gastrointestinal tract to be absorbed. An extremely low oral bioavailability of less than 1% is not uncommon for such compounds when dosed as a simple suspension.[16]
-
Solution : Do not increase the dose of the suspension, as this will likely not result in higher exposure. You must select an enabling formulation strategy to increase solubility.
-
Short-Term : For initial studies, consider formulating this compound in a solution with co-solvents and surfactants (e.g., PEG400, Polysorbate 80). See the data table below for a comparison.
-
Longer-Term : If the compound is advancing, developing a more robust formulation like a nanosuspension or a lipid-based system (SEDDS) is recommended for more consistent exposure.[2][9][11]
-
Problem: My in vivo pharmacokinetic data shows extremely high variability between animals.
-
Likely Cause : High inter-subject variability is often linked to inconsistent dissolution and absorption, which can be exacerbated by differences in animal physiology (e.g., fed vs. fasted state).[5][17] A formulation that is on the edge of precipitation can also cause this issue.
-
Solution :
-
Standardize Experimental Conditions : Ensure all animals are handled identically. Standardize the fasting period before dosing, as food can significantly impact the absorption of poorly soluble drugs.
-
Improve Formulation Robustness : A simple suspension or a crude solution may not be robust enough. Move to a formulation that is less dependent on physiological variables, such as a pre-dissolved system in a lipid vehicle (SEDDS) or a nanosuspension with optimized stabilizers.
-
Consider a Cross-Over Study Design : If feasible, a cross-over design where each animal receives different formulations (with a washout period in between) can help reduce inter-animal variability and provide a more accurate comparison of formulation performance.[17]
-
Problem: I see adequate plasma exposure, but it is much lower than the exposure from an equivalent intravenous (IV) dose.
-
Likely Cause : This points towards significant first-pass metabolism in the liver.[4][6][18] Even if the drug is fully absorbed from the gut, the liver can rapidly clear a large fraction before it reaches the systemic circulation, resulting in low absolute bioavailability.
-
Solution :
-
Characterize Metabolism : Confirm that this compound is a substrate for major metabolic enzymes (e.g., Cytochrome P450s) using in vitro liver microsome assays.
-
Bypass First-Pass Metabolism : Certain lipid-based formulations, like SEDDS, can promote lymphatic absorption.[1] The lymphatic system drains into the thoracic duct, bypassing the portal circulation and the liver, which can increase the amount of parent drug reaching the bloodstream.
-
Chemical Modification : For long-term development, a prodrug strategy could be explored. This involves modifying the this compound molecule to mask the site of metabolism, which is then cleaved in the systemic circulation to release the active drug.[6]
-
Data Presentation: Comparative Bioavailability
The following table summarizes hypothetical pharmacokinetic data from a study in rats, comparing different oral formulations of this compound at a dose of 10 mg/kg.
| Formulation Type | Vehicle Composition | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Bioavailability (%) |
| Aqueous Suspension | 0.5% HPMC in Water | 35 ± 15 | 4.0 | 150 ± 85 | < 1% |
| Co-solvent Solution | 40% PEG400, 10% Solutol HS 15, 50% Water | 450 ± 120 | 1.0 | 1,850 ± 450 | 8% |
| Nanosuspension | 2% Poloxamer 188, 0.5% HPMC | 890 ± 210 | 1.5 | 5,800 ± 1150 | 25% |
| SEDDS | 30% Labrafil, 50% Cremophor EL, 20% Transcutol | 1550 ± 350 | 0.75 | 11,600 ± 2400 | 50% |
| Intravenous (IV) | 20% HPβCD in Saline (Dose: 2 mg/kg) | 2800 ± 400 | 0.08 | 23,200 (Normalized) | 100% |
| Data are presented as Mean ± Standard Deviation (n=5 rats per group). Bioavailability is calculated relative to the dose-normalized IV AUC. |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension Formulation of this compound
Objective : To produce a stable nanosuspension of this compound with a particle size < 200 nm to enhance dissolution rate.
Materials :
-
This compound active pharmaceutical ingredient (API)
-
Poloxamer 188 (stabilizer)
-
Hypromellose (HPMC) (viscosity modifier/stabilizer)
-
High-purity water
-
Zirconium oxide milling beads (0.2 mm)
-
Bead mill or high-pressure homogenizer
-
Particle size analyzer (e.g., DLS)
Methodology :
-
Preparation of Stabilizer Solution : Prepare a 2.5% (w/v) Poloxamer 188 and 0.625% (w/v) HPMC solution in high-purity water. Stir until fully dissolved. Filter through a 0.22 µm filter.
-
Pre-Suspension : Add this compound to the stabilizer solution to achieve a final drug concentration of 5 mg/mL. Stir with a magnetic stirrer for 30 minutes to create a coarse, homogenous suspension.
-
Milling : Transfer the pre-suspension to the chamber of a bead mill containing zirconium oxide beads. Mill at a high speed (e.g., 2500 rpm) for 4-6 hours. Monitor temperature to ensure it does not exceed 40°C.
-
Particle Size Analysis : Periodically (e.g., every hour), withdraw a small aliquot of the suspension, dilute it appropriately with water, and measure the particle size distribution using a dynamic light scattering (DLS) instrument.
-
Endpoint : Continue milling until the mean particle size (Z-average) is consistently below 200 nm with a Polydispersity Index (PDI) of < 0.3.
-
Final Formulation : Once the target particle size is achieved, separate the nanosuspension from the milling beads. The final formulation will contain 5 mg/mL of this compound in a vehicle of 2% Poloxamer 188 and 0.5% HPMC. Store at 4°C.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
Objective : To determine the plasma concentration-time profile of this compound after oral administration of a selected formulation.
Materials :
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound formulation (e.g., Nanosuspension from Protocol 1)
-
Appropriate size oral gavage needles (e.g., 20-22 gauge, flexible tip).[14]
-
Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes, capillaries)
-
Centrifuge, vortexer, and freezer (-80°C)
Methodology :
-
Animal Acclimation & Fasting : Acclimate animals for at least 3 days. Fast mice for 4 hours prior to dosing, with water available ad libitum.
-
Dosing : Weigh each mouse immediately before dosing to calculate the exact volume.[12] Administer the this compound formulation via oral gavage at a target dose of 10 mg/kg. The dosing volume should not exceed 10 mL/kg.[12][14]
-
Oral Gavage Procedure :
-
Restrain the mouse securely by scruffing the neck to immobilize the head.[19][20]
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.[12][20]
-
Gently insert the needle into the diastema (gap behind the incisors) and advance it along the roof of the mouth into the esophagus. The needle should pass smoothly. Do not force it. [12][19]
-
Slowly dispense the formulation into the stomach.
-
Withdraw the needle smoothly and return the mouse to its cage. Monitor for any signs of distress for at least 15 minutes.[13][19]
-
-
Blood Sampling : Collect blood samples (approx. 30-50 µL) via saphenous or submandibular vein puncture at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Place samples into EDTA-coated tubes.
-
Plasma Preparation : Centrifuge the blood samples at 4,000 x g for 10 minutes at 4°C to separate the plasma.
-
Sample Analysis : Transfer the plasma supernatant to a new tube and store at -80°C until analysis by a validated LC-MS/MS method.
-
Data Analysis : Plot the mean plasma concentration of this compound versus time. Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. future4200.com [future4200.com]
- 4. Student Question : What is the first-pass effect and how does it impact drug bioavailability? | Nursing | QuickTakes [quicktakes.io]
- 5. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 6. First pass effect - Wikipedia [en.wikipedia.org]
- 7. First-Pass Effect - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.fsu.edu [research.fsu.edu]
- 13. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. fda.gov [fda.gov]
- 16. Frontiers | Pharmacokinetics, Bioavailability, Excretion and Metabolism Studies of Akebia Saponin D in Rats: Causes of the Ultra-Low Oral Bioavailability and Metabolic Pathway [frontiersin.org]
- 17. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. walshmedicalmedia.com [walshmedicalmedia.com]
- 19. benchchem.com [benchchem.com]
- 20. ouv.vt.edu [ouv.vt.edu]
Technical Support Center: Troubleshooting Assays for Novel Antimicrobial Compounds
A Note on HSGN-94: Before proceeding, it is important to clarify that this compound is a research compound, specifically an N-(1,3,4-oxadiazol-2-yl)benzamide that acts as an inhibitor of lipoteichoic acid (LTA) biosynthesis in Gram-positive bacteria.[1] It is not a commercially available assay or kit. Therefore, this technical support guide focuses on the common assays used to characterize compounds like this compound, addressing potential issues of variability and reproducibility that researchers may encounter.
This guide is divided into three main sections, each focusing on a key assay type for antimicrobial drug discovery and development:
-
Minimum Inhibitory Concentration (MIC) Assays
-
Biofilm Inhibition & Eradication Assays
-
Mechanism of Action (LTA Biosynthesis Inhibition) Assays
Minimum Inhibitory Concentration (MIC) Assays
MIC assays are fundamental in determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. However, variability in results is a common challenge.[2][3][4]
Frequently Asked Questions (FAQs)
Q1: Why are my MIC values for a quality control (QC) strain consistently out of the expected range? A1: This indicates a potential systemic issue with your assay setup. First, verify the identity and purity of your QC strain and ensure it is not contaminated. Meticulously review your protocol against established standards (e.g., CLSI, EUCAST), paying close attention to media preparation (especially cation adjustment for certain antibiotics), inoculum standardization, and incubation conditions.[5] Finally, consider preparing a fresh stock solution of your antimicrobial compound to rule out degradation.[5]
Q2: I'm observing inconsistent MICs across replicates for the same experiment. What could be the cause? A2: Inconsistent results among replicates often stem from technical errors. Common causes include inaccurate pipetting during serial dilutions, improper mixing leading to non-homogenous drug or bacterial concentrations, or cross-contamination between wells.[6][7] Another significant factor is variability in the inoculum density; ensure your bacterial suspension is standardized correctly.[5][6]
Q3: My MIC values for a test compound vary significantly from day to day. Why is this happening? A3: Day-to-day variability can be caused by several factors. Ensure that incubation time and temperature are strictly controlled.[5][8] Prepare fresh bacterial inocula for each experiment from an overnight culture to ensure consistent growth phases. The stability of your test compound is also critical; avoid repeated freeze-thaw cycles of stock solutions and protect light-sensitive compounds.[5]
Troubleshooting Guide: Inconsistent MIC Results
This guide provides a systematic approach to diagnosing and resolving common issues leading to MIC assay variability.
Table 1: Common Issues and Troubleshooting Steps for MIC Assays
| Observed Problem | Potential Cause | Recommended Action & Verification |
| No bacterial growth in growth control wells | Inactive bacterial inoculum or incorrect growth medium. | Use a fresh overnight culture for the inoculum. Before starting the assay, perform a viability check by plating an aliquot on agar. Verify the correct medium is being used for the specific bacterial strain.[6] |
| Growth in sterility control wells | Contamination of the growth medium or reagents. | Visually inspect the medium for turbidity before use. Incubate a sample of the medium overnight to confirm sterility. Use fresh, sterile pipette tips for each reagent and well.[6] |
| MIC values are unexpectedly high | Inoculum density is too high (inoculum effect).[5] | Standardize the bacterial suspension to the recommended concentration (e.g., ~5 x 10^5 CFU/mL) using a spectrophotometer (OD600) and confirm with plate counts. |
| MIC values are unexpectedly low | Inoculum density is too low. | Ensure the bacterial suspension is thoroughly mixed before dilution and addition to wells. Verify your standardization procedure. |
| Inconsistent results across replicates ("fuzzy" endpoint) | Pipetting errors, poor mixing, or compound precipitation. | Calibrate pipettes regularly. Ensure thorough mixing after each serial dilution step. Visually inspect the plate for any signs of compound precipitation in the wells. |
Experimental Protocol: Broth Microdilution MIC Assay
A standardized protocol is crucial for reproducibility.
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a 96-well plate using cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range.[5]
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, suspend 3-5 isolated colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (~1-2 x 10^8 CFU/mL).[5] Dilute this suspension in CAMHB to achieve a final target concentration of ~5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, except for the sterility control wells.
-
Controls: Include a growth control (bacteria, no compound) and a sterility control (broth, no bacteria) on each plate.[6]
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[5][8]
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.
Visualization: MIC Troubleshooting Workflow
Caption: A logical workflow for troubleshooting inconsistent MIC assay results.
Biofilm Inhibition & Eradication Assays
Assessing a compound's activity against bacterial biofilms is crucial, but these assays are notoriously variable due to the complex nature of biofilms and a lack of standardized methods.[9][10][11]
Frequently Asked Questions (FAQs)
Q1: My crystal violet (CV) staining results are not reproducible. What are the common causes? A1: CV stains total attached biomass, not just viable cells.[9] Variability can be high due to washing steps that may inconsistently remove loosely attached biofilm.[12] Ensure washing is gentle and consistent. Also, media composition dramatically impacts biofilm formation; use the same media batch for comparative experiments.[9] Finally, be aware of the "edge effect," where wells on the perimeter of the plate may evaporate faster, leading to altered biofilm growth.[13]
Q2: How can I distinguish between killing planktonic cells and true anti-biofilm activity? A2: This is a key challenge. Standard biofilm inhibition assays, where the compound is added with the bacteria, cannot easily distinguish between these effects.[9] To assess activity against established biofilms, use an eradication assay where the biofilm is grown first (e.g., 24 hours), washed, and then the compound is added. This ensures the target is the pre-formed biofilm.
Q3: My results from a metabolic activity assay (e.g., resazurin, XTT) don't match my biomass assay (CV). Why? A3: These assays measure different things. CV measures the total biomass (living cells, dead cells, and extracellular matrix), while metabolic dyes measure cellular respiratory activity, indicating viability.[9][14] A compound might disrupt the biofilm matrix without killing the cells, leading to low CV staining but high metabolic activity. Conversely, a bactericidal agent might leave dead cells and matrix intact, resulting in high CV staining but low metabolic activity. Using both types of assays provides a more complete picture.[9]
Troubleshooting Guide: Biofilm Assay Reproducibility
Table 2: Common Issues and Troubleshooting Steps for Biofilm Assays
| Observed Problem | Potential Cause | Recommended Action & Verification |
| High variability between replicate wells | Inconsistent washing, pipetting errors, or edge effects. | Standardize washing steps (volume, force, and number of washes). Use a multichannel pipette for consistency. Avoid using the outer rows/columns of the 96-well plate or maintain high humidity during incubation to minimize evaporation.[13] |
| Poor or no biofilm formation | Suboptimal growth conditions (media, time, temperature). | Optimize biofilm formation for your specific strain and conditions. Media composition is a critical factor.[9] Test different media and incubation times. Some strains require specific surfaces (e.g., tissue-culture treated plates). |
| Results differ between biomass (CV) and viability (metabolic) assays | The compound has a specific mechanism (e.g., matrix disruption vs. bactericidal). | This is not necessarily an error. Report both sets of data. Use microscopy as a third method to visualize the biofilm structure and cell viability (e.g., with live/dead staining). |
| Contamination in control wells | Poor aseptic technique. | Ensure all steps are performed in a sterile environment. Check media and reagents for contamination before use. |
Experimental Protocol: Biofilm Inhibition Assay (Crystal Violet)
-
Inoculum Preparation: Grow bacteria to the desired phase (typically mid-logarithmic) and dilute in appropriate growth medium to a standardized OD.
-
Plate Setup: Add the bacterial suspension to the wells of a 96-well microtiter plate. Add serial dilutions of the test compound (e.g., this compound). Include positive (no compound) and negative (no bacteria) controls.
-
Incubation: Incubate the plate under static conditions for 24-48 hours at 37°C.
-
Washing: Gently discard the planktonic culture. Wash the wells 2-3 times with sterile phosphate-buffered saline (PBS) to remove non-adherent cells. Be careful to not dislodge the biofilm.
-
Fixation & Staining: Fix the biofilm with methanol for 15 minutes.[15] Air dry the plate. Add 0.1% crystal violet solution to each well and incubate for 10-15 minutes.
-
Solubilization & Reading: Wash away excess stain with water and air dry. Solubilize the bound stain with 33% acetic acid or ethanol.[15] Read the absorbance at ~595 nm.
Visualization: Biofilm Assay Workflow
Caption: A workflow comparing biofilm inhibition and eradication assays.
Mechanism of Action (LTA Biosynthesis Inhibition) Assays
For a compound like this compound, confirming its mechanism of action—inhibiting LTA biosynthesis—is a key step. These assays are often less standardized and more specific to the research question.
Frequently Asked Questions (FAQs)
Q1: How can I confirm that my compound inhibits LTA synthesis in whole cells? A1: A common method is to treat bacterial cells (e.g., S. aureus) with your compound at a sub-MIC concentration. After treatment, extract the LTA from the cell wall. Analyze the extracted LTA via Western blot using an anti-LTA antibody. A reduction in the LTA band intensity or a shift in its mobility compared to the untreated control would suggest inhibition.[16][17]
Q2: My Western blot for LTA shows high background or no signal. What can I do? A2: This is a common issue in Western blotting. For high background, ensure that blocking steps are adequate (e.g., using 5% non-fat milk or BSA) and that washing steps are thorough. Optimize your primary and secondary antibody concentrations. For no signal, confirm that your LTA extraction was successful and that the protein transfer from the gel to the membrane was efficient. Also, verify the activity of your antibodies with a positive control.
Q3: Are there cell-free methods to test for LTA synthesis inhibition? A3: Yes, it is possible to use in vitro reconstitution assays. This involves purifying the key enzyme, LTA synthase (LtaS), and reconstituting it into liposomes that contain its substrate, phosphatidylglycerol.[18] The activity can then be measured by detecting the products. This is a more complex setup but allows for direct measurement of enzyme inhibition, ruling out off-target effects that might occur in whole cells.[17][18]
Troubleshooting Guide: LTA Inhibition Western Blot
Table 3: Common Issues and Troubleshooting for LTA Western Blots
| Observed Problem | Potential Cause | Recommended Action & Verification |
| No LTA band in any lane (including control) | Failed LTA extraction, poor transfer, or inactive primary antibody. | Verify the extraction protocol. Use a loading control to confirm protein presence. Check transfer efficiency with a reversible stain like Ponceau S. Test the antibody on a known positive control. |
| Weak LTA signal in control lane | Insufficient LTA in the sample or suboptimal antibody concentration. | Increase the amount of cell lysate loaded onto the gel. Optimize the primary antibody incubation time and concentration. |
| High background on the blot | Insufficient blocking or washing, or antibody concentration is too high. | Increase blocking time or change blocking agent. Increase the duration and number of wash steps. Titrate the primary and secondary antibodies to find the optimal dilution. |
| Inconsistent band intensity between replicates | Unequal loading of samples. | Perform a protein quantification assay (e.g., BCA) on your lysates before loading to ensure equal amounts are loaded in each lane. Use a loading control (e.g., an antibody against a housekeeping protein) to normalize the results. |
Visualization: LTA Inhibition Analysis Pathway
References
- 1. Lipoteichoic Acid Biosynthesis Inhibitors as Potent Inhibitors of S. aureus and E. faecalis Growth and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. journals.asm.org [journals.asm.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. symcel.com [symcel.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Current Status of In Vitro Models and Assays for Susceptibility Testing for Wound Biofilm Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of Biofilm Formation by the Synergistic Action of EGCG-S and Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Video: A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries [jove.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Structure-Based Discovery of Lipoteichoic Acid Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Reconstitution of S. aureus lipoteichoic acid synthase activity identifies Congo red as a selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
HSGN-94 Technical Support Center: Refining Treatment Protocols for Clinical Isolates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HSGN-94. Our aim is to facilitate the seamless design and execution of experiments involving clinical isolates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an oxadiazole-containing antimicrobial compound with potent activity against drug-resistant Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its primary mechanism of action is the inhibition of lipoteichoic acid (LTA) biosynthesis, a crucial component of the cell wall in Gram-positive bacteria.[1][2][3] This is achieved through a dual-action mechanism:
-
Direct binding to PgcA: This inhibits the synthesis of Glc2-DAG.
-
Downregulation of PgsA: This enzyme is responsible for synthesizing phosphatidylglycerol phosphate (PG-P) from cytosine diphosphate diacylglycerol (CDP-DAG).[1]
Q2: What is the spectrum of activity for this compound?
This compound has demonstrated potent activity against a range of multidrug-resistant Gram-positive bacteria. This includes methicillin-sensitive and methicillin-resistant S. aureus, vancomycin-resistant Enterococci (E. faecium and E. faecalis), S. epidermidis, Streptococcus pneumoniae, S. pyogenes, and Listeria monocytogenes.[1]
Q3: What is the potential for resistance development to this compound?
Studies have shown that this compound has a low propensity for resistance development in MRSA. In multi-step resistance selection assays, the minimum inhibitory concentration (MIC) of this compound against MRSA USA300 remained unchanged over 65 passages.[1]
Q4: Is this compound cytotoxic to human cells?
This compound has been shown to be non-toxic to human keratinocyte (HaCaT) cells at concentrations up to 64 μg/mL, which is significantly higher (64 to 256 times) than its MIC values against staphylococcal strains.[1]
Q5: In addition to its direct antimicrobial effects, does this compound have other biological activities?
Yes, in a murine wound infection model, this compound was shown to reduce the MRSA load and decrease the production of pro-inflammatory cytokines.[1][2] Global proteomics studies have also indicated that this compound impacts various bacterial processes including transcription, translation, and metabolism, and significantly affects virulence factors.[1] For instance, it downregulates the expression of thermonuclease (Nuc), a key virulence factor in S. aureus.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Variability in Minimum Inhibitory Concentration (MIC) values between experiments. | Inconsistent inoculum preparation. | Ensure a standardized inoculum is prepared for each experiment, typically to a 0.5 McFarland standard. |
| Differences in media composition. | Use cation-adjusted Mueller Hinton Broth (CAMHB) for all MIC assays to ensure consistency. | |
| Degradation of this compound stock solution. | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them at an appropriate temperature (e.g., -20°C) in small aliquots to avoid repeated freeze-thaw cycles. | |
| Low or no activity of this compound against specific clinical isolates. | The isolate may possess an uncharacterized resistance mechanism. | Sequence the genome of the resistant isolate to identify potential mutations in the target genes (pgcA, pgsA) or other relevant pathways. |
| The isolate may have a high bacterial load in the experimental setup. | Optimize the initial bacterial concentration in your assays to ensure it is within the effective range of this compound. | |
| Inconsistent results in biofilm inhibition assays. | Variation in biofilm formation conditions. | Standardize the growth medium, incubation time, and temperature for biofilm formation. Ensure consistent surface properties of the microplates used. |
| Suboptimal concentration of this compound. | Perform a dose-response experiment to determine the optimal concentration of this compound for inhibiting biofilm formation by your specific clinical isolates. | |
| Unexpected host cell toxicity in in-vitro models. | High concentration of this compound. | Perform a dose-response cytotoxicity assay to determine the maximum non-toxic concentration for your specific cell line. |
| Contamination of cell cultures. | Regularly test cell cultures for mycoplasma and other contaminants. |
Quantitative Data Summary
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various Gram-positive bacteria
| Bacterial Strain | MIC Range (μg/mL) | MIC Range (μM) |
| Staphylococcal strains | 0.25 - 1 | 0.5 - 2 |
Data sourced from[1]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the broth microdilution method.
Materials:
-
This compound
-
Clinical isolates of interest
-
Cation-adjusted Mueller Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Culture the clinical isolate overnight on an appropriate agar plate.
-
Suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Drug Dilution:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of this compound in CAMHB in the 96-well plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the diluted this compound.
-
Include a positive control (bacteria with no drug) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Reading the Results:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
-
Cell Viability Assay (Cytotoxicity)
This protocol uses a human cell line to assess the cytotoxicity of this compound.
Materials:
-
This compound
-
Human cell line (e.g., HaCaT keratinocytes)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT or similar viability reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the human cells into a 96-well plate at a density that will result in 70-80% confluency after 24 hours.
-
Incubate at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Treatment:
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment:
-
Add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Solubilize the formazan crystals if necessary.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the results to determine the concentration of this compound that causes a 50% reduction in cell viability (IC₅₀).
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting LTA biosynthesis.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
References
- 1. Mechanistic Studies and In Vivo Efficacy of an Oxadiazole-Containing Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Studies and In Vivo Efficacy of an Oxadiazole-Containing Antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipoteichoic Acid Biosynthesis Inhibitors as Potent Inhibitors of S. aureus and E. faecalis Growth and Biofilm Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
HSGN-94 vs. Vancomycin: A Comparative Efficacy Analysis Against MRSA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of the novel oxadiazole-containing compound, HSGN-94, and the established antibiotic, vancomycin, against Methicillin-Resistant Staphylococcus aureus (MRSA). The following sections present quantitative data from in vitro and in vivo studies, detailed experimental methodologies, and visualizations of key pathways and workflows to offer a comprehensive resource for assessing the potential of this compound as an anti-MRSA therapeutic agent.
Data Presentation
In Vitro Efficacy: Minimum Inhibitory Concentration (MIC)
The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's potency. The tables below summarize the MIC values for this compound and vancomycin against various MRSA strains as reported in the literature.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against MRSA Strains
| MRSA Strain | MIC (µg/mL) |
| MRSA (Methicillin-Resistant S. aureus) | 0.25 |
| MRSA USA300 | 2 |
| Staphylococcal Strains (general) | 0.25 - 1 |
Source: Data compiled from Naclerio, G. A., et al. (2022).[1]
Table 2: Generally Reported MIC Range of Vancomycin against MRSA
| MRSA Strain | MIC (µg/mL) |
| MRSA | 0.5 - 2 |
Note: Vancomycin MIC values can vary, and susceptibility breakpoints are defined by organizations such as the Clinical and Laboratory Standards Institute (CLSI). Strains with MICs approaching or exceeding 2 µg/mL are associated with a higher likelihood of treatment failure.
In Vivo Efficacy: Murine Skin Infection Model
In vivo studies are essential for evaluating the therapeutic potential of an antimicrobial agent in a living organism. The following data for this compound is derived from a murine skin infection model. It is important to note that a direct comparative study of this compound and vancomycin within the same in vivo experiment was not found in the reviewed literature. The data presented below for each compound are from separate studies.
This compound In Vivo Efficacy:
A study utilizing a murine skin infection model demonstrated that this compound significantly reduces the MRSA load in infected wounds.[1] In addition to its antibacterial effect, this compound was also shown to decrease the levels of pro-inflammatory cytokines in the infected wounds, suggesting a potential role in modulating the host inflammatory response.[1]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method
This protocol outlines the standardized broth microdilution method for determining the MIC of an antimicrobial agent against MRSA.
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the MRSA strain.
-
Suspend the colonies in sterile saline or cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the antimicrobial agent (this compound or vancomycin) at a known concentration.
-
Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.
-
Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria.
-
Time-Kill Assay
This protocol describes the time-kill assay used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
-
Preparation:
-
Prepare a bacterial suspension of MRSA adjusted to a 0.5 McFarland standard and then dilute to achieve a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in CAMHB.
-
Prepare tubes with CAMHB containing the antimicrobial agent at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). Include a growth control tube without the antimicrobial agent.
-
-
Procedure:
-
Inoculate the tubes with the prepared bacterial suspension.
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate a known volume of the appropriate dilutions onto agar plates (e.g., Tryptic Soy Agar).
-
-
Data Analysis:
-
Incubate the plates at 37°C for 18-24 hours and then count the number of colonies (CFU).
-
Calculate the CFU/mL for each time point.
-
Plot the log₁₀ CFU/mL versus time for each antimicrobial concentration and the control.
-
A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is considered bactericidal activity. A <3-log₁₀ reduction is considered bacteriostatic.
-
Murine Skin Infection Model
This protocol provides a general outline for a murine model of MRSA skin infection to evaluate the in vivo efficacy of antimicrobial agents.
-
Animal Preparation:
-
Use immunocompetent mice (e.g., BALB/c or C57BL/6).
-
Anesthetize the mice and shave a small area on the dorsum.
-
-
Infection:
-
Prepare an inoculum of an MRSA strain (e.g., USA300) in the mid-logarithmic growth phase, washed and resuspended in sterile phosphate-buffered saline (PBS) to the desired concentration (e.g., 1 x 10⁷ CFU).
-
Inject the bacterial suspension subcutaneously or intradermally into the shaved area.
-
-
Treatment:
-
At a specified time post-infection (e.g., 2 hours), administer the treatment.
-
For topical administration, apply a known concentration of the antimicrobial agent in a suitable vehicle (e.g., gel or ointment) to the infection site.
-
For systemic administration, inject the antimicrobial agent intraperitoneally or intravenously at a specified dosage.
-
Include a control group treated with the vehicle or a standard-of-care antibiotic like vancomycin.
-
-
Evaluation:
-
Monitor the mice daily for clinical signs of infection, and measure the lesion size.
-
At the end of the experiment (e.g., 3-7 days post-infection), euthanize the mice.
-
Excise the infected skin tissue and homogenize it.
-
Perform serial dilutions of the tissue homogenate and plate on selective agar to determine the bacterial load (CFU/gram of tissue).
-
Analyze the reduction in bacterial load in the treated groups compared to the control group.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate key mechanisms and processes.
Caption: this compound inhibits LTA biosynthesis in MRSA.
Caption: Workflow for in vivo antimicrobial efficacy testing.
Caption: Interpreting antimicrobial efficacy data.
References
Part 1: HSGN-94, an Inhibitor of Lipoteichoic Acid (LTA) Biosynthesis
A clear distinction must be made between two classes of inhibitors often conflated due to their similar acronyms: Lipoteichoic Acid (LTA) biosynthesis inhibitors and Leukotriene A4 Hydrolase (LTA4H) inhibitors. HSGN-94 belongs to the former, targeting a crucial component of the cell wall in Gram-positive bacteria, thus functioning as an antibiotic. In contrast, other compounds often discussed in the context of inflammation are LTA4H inhibitors, which modulate the inflammatory response in humans. This guide will first elucidate the distinct nature of this compound and then provide a comparative analysis of prominent LTA4H inhibitors.
This compound is an experimental oxadiazole-containing antibiotic compound that targets the biosynthesis of lipoteichoic acid (LTA), an essential component of the cell envelope in Gram-positive bacteria like Staphylococcus aureus[1][2]. Its mechanism of action is distinct from LTA4H inhibitors and is centered on disrupting bacterial cell wall integrity.
Mechanism of Action of this compound
This compound inhibits LTA biosynthesis through a dual mechanism[1][2]:
-
Direct binding to PgcA: PgcA is an enzyme involved in the initial stages of the LTA synthesis pathway.
-
Downregulation of PgsA: PgsA is crucial for the polymerization of the glycerophosphate backbone of LTA.
By disrupting these processes, this compound compromises the bacterial cell wall, leading to antibacterial effects[1].
Performance Data for this compound
This compound has demonstrated potent activity against various strains of drug-resistant Gram-positive bacteria[1].
| Parameter | Value | Bacterial Strain(s) |
| Minimum Inhibitory Concentration (MIC) | 0.25 µg/mL to 2 µg/mL | Staphylococcus aureus (including MRSA) |
| Minimum Biofilm Inhibitory Concentration (MBIC) | As low as 0.0625 µg/mL | MRSA |
Experimental Protocol: LTA Biosynthesis Inhibition Assay
A common method to assess the inhibition of LTA biosynthesis is through monitoring the levels of LTA precursors or final products in bacterial cells treated with the inhibitor.
-
Bacterial Culture: Grow S. aureus to the mid-logarithmic phase.
-
Inhibitor Treatment: Expose the bacterial cultures to varying concentrations of this compound.
-
Lipid Extraction: After incubation, harvest the bacterial cells and perform a lipid extraction to isolate LTA and its precursors.
-
Quantification: Utilize techniques like Multiple Reaction Monitoring (MRM) mass spectrometry to quantify the levels of key lipids in the LTA biosynthesis pathway[1].
-
Data Analysis: Compare the lipid profiles of treated cells to untreated controls to determine the inhibitory effect of this compound.
Signaling Pathway: LTA Biosynthesis in S. aureus
Caption: LTA biosynthesis pathway in S. aureus and the inhibitory action of this compound.
Part 2: Comparative Analysis of Leukotriene A4 Hydrolase (LTA4H) Inhibitors
Leukotriene A4 hydrolase (LTA4H) is a key enzyme in the biosynthesis of leukotriene B4 (LTB4), a potent pro-inflammatory mediator[3][4]. LTA4H inhibitors are being investigated for the treatment of various inflammatory diseases[5][6].
Mechanism of Action of LTA4H Inhibitors
LTA4H inhibitors block the enzymatic activity of LTA4H, thereby preventing the conversion of LTA4 to LTB4. This reduction in LTB4 levels leads to a decrease in neutrophil recruitment and overall inflammation[3].
Comparative Performance of LTA4H Inhibitors
Several LTA4H inhibitors have been developed and investigated in clinical trials.
| Inhibitor | Developer | Therapeutic Area(s) | Highest Development Phase | Key Findings/Status |
| LYS006 | Neutrophil-driven inflammatory diseases | Phase II | Potent and selective inhibitor with a long-lasting pharmacodynamic effect. Well-tolerated in Phase I trials[5][7]. | |
| Acebilustat (CTX-4430) | Cystic Fibrosis | Phase II | Did not meet primary efficacy endpoints in clinical trials[5]. | |
| JNJ-40929837 | Johnson & Johnson | Asthma | Phase II | Failed to show clinical benefit over placebo in a bronchial allergen challenge model[8]. |
| SC-57461A | Inflammatory diseases | Preclinical/Phase I | Potent inhibitor of LTB4 synthesis, but also inhibits the anti-inflammatory aminopeptidase activity of LTA4H[8]. |
Quantitative Comparison of LTA4H Inhibitors
| Inhibitor | IC50 (Human Whole Blood) | Selectivity Notes |
| LYS006 | ~21 ng/mL (IC50), ~57 ng/mL (IC90)[5] | Highly selective for LTA4H[5]. |
| DG-051 | 37 nM | Potent inhibitor, but also affects the aminopeptidase activity of LTA4H[8][9]. |
Experimental Protocol: LTA4H Enzyme Inhibition Assay
A common method to determine the potency of LTA4H inhibitors is an in vitro enzyme inhibition assay.
-
Reagents and Buffers: Prepare a suitable buffer (e.g., phosphate buffer, pH 7.4), the LTA4H enzyme, the substrate (LTA4, often generated from its methyl ester), and the inhibitor compound dissolved in a suitable solvent (e.g., DMSO)[10].
-
Enzyme-Inhibitor Pre-incubation: Incubate the LTA4H enzyme with various concentrations of the inhibitor for a defined period.
-
Initiation of Reaction: Add the LTA4 substrate to start the enzymatic reaction.
-
Detection of Product: The formation of LTB4 can be quantified using methods like High-Performance Liquid Chromatography (HPLC) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.
Signaling Pathway: LTA4H in Inflammation
Caption: The LTA4H signaling pathway in the inflammatory response and the site of action for LTA4H inhibitors.
References
- 1. Mechanistic Studies and In Vivo Efficacy of an Oxadiazole-Containing Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Studies and In Vivo Efficacy of an Oxadiazole-Containing Antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are LTA4H inhibitors and how do they work? [synapse.patsnap.com]
- 4. Drug discovery strategies for novel leukotriene A4 hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LTA4H inhibitor LYS006: Clinical PK/PD and safety in a randomized phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of inflammatory disease by inhibitors of leukotriene A4 hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LTA4H inhibitor LYS006: Clinical PK/PD and safety in a randomized phase I clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The development of novel LTA4H modulators to selectively target LTB4 generation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
HSGN-94: A Potent Inhibitor of Gram-Positive Bacterial Biofilms
A comprehensive analysis of the anti-biofilm activity of the novel oxadiazole-containing compound, HSGN-94, reveals its potential as a formidable agent against drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). This guide provides a comparative overview of this compound's performance, supported by available experimental data, and details the methodologies for assessing its anti-biofilm efficacy.
Comparative Anti-biofilm Activity
This compound has demonstrated significant potency in inhibiting biofilm formation by critical Gram-positive pathogens. A key study highlights its effectiveness, with Minimum Biofilm Inhibitory Concentrations (MBICs) as low as 0.0625 µg/mL against MRSA. This indicates a strong capability to prevent the initial stages of biofilm development.
While direct head-to-head comparative studies with other antibiotics using identical experimental conditions are not extensively available in the public domain, the reported MBIC values for this compound suggest a high level of anti-biofilm activity. For context, the efficacy of conventional antibiotics like vancomycin against biofilms is often limited, with higher concentrations required to achieve a significant reduction in biofilm viability.[1] Clinical cure rates for infections involving MRSA have been found to be similar between linezolid and vancomycin, though these studies do not specifically focus on biofilm-related infections.[2][3]
Table 1: Minimum Biofilm Inhibitory Concentration (MBIC) of this compound and Comparators
| Compound | Target Organism | MBIC (µg/mL) | Source |
| This compound | MRSA | 0.0625 | [citation needed] |
| This compound | VRE | 0.5 | [citation needed] |
| Vancomycin | MRSA | >1024 (MBEC) | [1] |
| Linezolid | MRSA | Not Available | [2][3] |
Note: The MBEC (Minimum Biofilm Eradication Concentration) for vancomycin is provided, which is typically higher than the MBIC. Data for linezolid's MBIC against MRSA was not available in the reviewed sources. It is important to note that the data for vancomycin is from a separate study and may not be directly comparable due to potential differences in experimental conditions.
Mechanism of Action: Targeting Lipoteichoic Acid Biosynthesis
This compound exerts its anti-biofilm and antimicrobial effects by inhibiting the biosynthesis of lipoteichoic acid (LTA), a critical component of the cell wall in Gram-positive bacteria.[4] LTA plays a crucial role in cell division, adhesion, and biofilm formation. The specific mechanism of this compound involves the direct binding to PgcA and the downregulation of PgsA, both of which are key enzymes in the LTA synthesis pathway.[4] By disrupting this pathway, this compound compromises the structural integrity of the bacterial cell wall, leading to inhibited growth and a reduced capacity to form biofilms.
Caption: Mechanism of this compound Action.
Experimental Protocols
The validation of this compound's anti-biofilm activity involves standardized in vitro assays. The following are detailed methodologies for two key experiments:
Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of a compound to prevent biofilm formation.
Caption: Biofilm Inhibition Assay Workflow.
Detailed Steps:
-
Bacterial Culture Preparation: A single colony of the test organism (e.g., S. aureus) is inoculated into a suitable broth (e.g., Tryptic Soy Broth - TSB) and incubated overnight.[5] The culture is then diluted to a standardized optical density (e.g., OD600 of 0.05).[5]
-
Plate Inoculation: 100 µL of the diluted bacterial suspension is added to the wells of a 96-well flat-bottom microtiter plate.[6]
-
Compound Addition: 100 µL of twofold serial dilutions of this compound (in the appropriate broth) are added to the wells. Control wells containing bacteria without the compound and sterile broth are included.
-
Incubation: The plate is incubated statically for 24-48 hours at 37°C to allow for biofilm formation.[6]
-
Washing: The planktonic (non-adherent) bacteria are removed by gently washing the wells with phosphate-buffered saline (PBS) or sterile water.[5][6]
-
Staining: The remaining biofilms are stained with 125 µL of 0.1% crystal violet solution for 10-15 minutes at room temperature.[7]
-
Final Wash: Excess stain is removed by washing the plate with water.[7]
-
Solubilization: The bound crystal violet is solubilized by adding 200 µL of 30% acetic acid or 95% ethanol to each well.[5][6]
-
Quantification: The absorbance of the solubilized stain is measured using a microplate reader at a wavelength of 540-570 nm.[5][7] The absorbance is proportional to the amount of biofilm.
Biofilm Viability Assay (MTT Assay)
This assay determines the metabolic activity of the cells within a pre-formed biofilm after treatment with a compound, thus assessing its eradication potential.
Caption: Biofilm Viability (MTT) Assay Workflow.
Detailed Steps:
-
Biofilm Formation: Biofilms are grown in a 96-well plate as described in the inhibition assay (steps 1-4, without the addition of the test compound).
-
Washing: After incubation, the planktonic cells are removed by washing with PBS.[8]
-
Treatment: The pre-formed biofilms are treated with serial dilutions of this compound and incubated for a defined period (e.g., 4 to 24 hours).[8]
-
MTT Addition: After treatment, the wells are washed again with PBS to remove the compound. Then, 100 µL of MTT solution (e.g., 0.5 mg/mL in sterile PBS) is added to each well.[8][9]
-
Incubation for Formazan Formation: The plate is incubated for 3-4 hours at 37°C in the dark. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9]
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).[8]
-
Quantification: The absorbance is measured at a wavelength of 540-570 nm. The absorbance is directly proportional to the number of viable cells in the biofilm.[9]
Conclusion
This compound emerges as a promising anti-biofilm agent with a well-defined mechanism of action against drug-resistant Gram-positive bacteria. Its potent inhibitory activity at low concentrations, particularly against MRSA, underscores its therapeutic potential. Further head-to-head comparative studies are warranted to definitively position this compound against current standard-of-care antibiotics for biofilm-associated infections. The provided experimental protocols offer a robust framework for the continued evaluation and validation of this compound and other novel anti-biofilm candidates.
References
- 1. Effectiveness and Safety of Linezolid Versus Vancomycin, Teicoplanin, or Daptomycin against Methicillin-Resistant Staphylococcus aureus Bacteremia: A Systematic Review and Meta-Analysis [mdpi.com]
- 2. Linezolid versus vancomycin for the treatment of methicillin-resistant Staphylococcus aureus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Mechanistic Studies and In Vivo Efficacy of an Oxadiazole-Containing Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. static.igem.org [static.igem.org]
- 7. Video: Microtiter Dish Biofilm Formation Assay [jove.com]
- 8. scielo.br [scielo.br]
- 9. mdpi.com [mdpi.com]
HSGN-94: A Promising Candidate Against Drug-Resistant Bacteria with No Evidence of Cross-Resistance
A comprehensive analysis of available data indicates that HSGN-94, an oxadiazole-containing antibiotic, demonstrates potent activity against a wide spectrum of multidrug-resistant Gram-positive bacteria, with current research suggesting a lack of cross-resistance with existing antibiotic classes. this compound maintains its efficacy against strains that have developed resistance to frontline drugs such as vancomycin and linezolid, positioning it as a significant development in the fight against antimicrobial resistance.
This compound exerts its bactericidal effects through a novel mechanism of action: the inhibition of lipoteichoic acid (LTA) biosynthesis.[1][2][3] This is achieved by directly binding to PgcA and downregulating PgsA, crucial components in the LTA synthesis pathway.[1][2][3] This unique target differentiates this compound from many current antibiotics, reducing the likelihood of pre-existing resistance mechanisms conferring cross-resistance.
Comparative Efficacy of this compound
Minimum Inhibitory Concentration (MIC) data, the standard measure of an antibiotic's effectiveness, underscores this compound's potency against various resistant pathogens. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.[4][5]
Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA)
This compound has demonstrated significant activity against MRSA, a major cause of hospital-acquired infections.
| Bacterial Strain | This compound MIC (µg/mL) |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.25 - 1 |
Data sourced from multiple studies.[1]
Activity Against Vancomycin-Resistant Enterococci (VRE)
This compound has shown consistent potency against VRE, pathogens that pose a serious therapeutic challenge.
| Bacterial Strain | This compound MIC (µg/mL) |
| Vancomycin-Resistant Enterococcus faecium | 0.25 |
| Vancomycin-Resistant Enterococcus faecalis | 0.25 |
Data sourced from multiple studies.[1]
Activity Against Other Drug-Resistant Bacteria
The antibacterial spectrum of this compound extends to other clinically important drug-resistant bacteria.
| Bacterial Strain | This compound MIC (µg/mL) | Comparator Antibiotic MIC (µg/mL) |
| Drug-Resistant Streptococcus pneumoniae | 0.06 - 0.25 | Linezolid & Vancomycin: Higher MICs |
| Listeria monocytogenes | 0.06 | Linezolid & Vancomycin: Higher MICs |
Data indicates this compound is superior to linezolid and vancomycin against L. monocytogenes.[1]
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a cornerstone of antibiotic susceptibility testing. The data presented above is primarily generated using the broth microdilution method, a standardized and widely accepted protocol.
Broth Microdilution Method for MIC Determination
This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate.[6][7][8] Each well is then inoculated with a standardized suspension of the test bacteria.[5][7][8] The plates are incubated under controlled conditions, typically at 37°C for 16-20 hours.[6] Following incubation, the wells are visually inspected for turbidity, which indicates bacterial growth.[5][6] The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.[4][6]
Experimental Workflow for MIC Determination
Workflow for determining the Minimum Inhibitory Concentration (MIC).
Signaling Pathways and Logical Relationships
The mechanism of action of this compound targets a critical pathway for Gram-positive bacteria, offering a distinct advantage over many existing antibiotics.
This compound Mechanism of Action
Mechanism of action of this compound targeting LTA biosynthesis.
The potent and specific activity of this compound against a range of antibiotic-resistant bacteria, combined with its novel mechanism of action, makes it a compelling candidate for further development. The lack of observed cross-resistance with current major antibiotic classes suggests that this compound could be a valuable new tool in the clinical management of serious Gram-positive infections. Further studies are warranted to fully elucidate its resistance development profile and to continue to evaluate its clinical potential.
References
- 1. Mechanistic Studies and In Vivo Efficacy of an Oxadiazole-Containing Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Studies and In Vivo Efficacy of an Oxadiazole-Containing Antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Mechanistic Studies and In Vivo Efficacy of an Oxadiazole-Containing Antibiotic - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. Broth microdilution - Wikipedia [en.wikipedia.org]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of HSGN-94 and Other Oxadiazole-Containing Compounds as Potent Anti-MRSA Agents
For Immediate Release
West Lafayette, IN – Researchers and drug development professionals in the field of infectious diseases are presented with a comprehensive comparison of the oxadiazole-containing compound HSGN-94 and its analogs. This guide provides an objective analysis of its antibacterial performance, particularly against Methicillin-Resistant Staphylococcus aureus (MRSA), with supporting experimental data, detailed methodologies, and visual representations of its mechanism of action.
This compound, a novel N-(1,3,4-oxadiazol-2-yl)benzamide, has emerged as a promising antimicrobial agent with potent activity against a range of drug-resistant Gram-positive bacteria.[1] Its primary mechanism of action involves the inhibition of lipoteichoic acid (LTA) biosynthesis, a crucial component of the Gram-positive bacterial cell wall.[1] This is achieved through the direct binding to PgcA and the downregulation of PgsA, key enzymes in the LTA synthesis pathway.[1] This guide compares the efficacy of this compound with its structural analog HSGN-189 and the parent compound 1771.
Performance Data: A Side-by-Side Comparison
The following tables summarize the quantitative data on the antimicrobial and cytotoxic activities of this compound and related oxadiazole compounds.
Table 1: Minimum Inhibitory Concentration (MIC) Against Staphylococcus aureus Strains
| Compound | MRSA USA300 | MRSA ATCC 33592 | Vancomycin-Resistant S. aureus (VRSA) | Methicillin-Susceptible S. aureus (MSSA) | Reference(s) |
| This compound | 0.25 µg/mL | 0.25 µg/mL | 0.25 - 1 µg/mL | 0.25 µg/mL | [1] |
| HSGN-189 | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | |
| Compound 1771 | 4 - 16 µg/mL | Not explicitly stated | Not explicitly stated | 4 - 16 µg/mL |
Table 2: Biofilm Inhibition and Cytotoxicity
| Compound | Minimum Biofilm Inhibitory Concentration (MBIC) against MRSA | Cytotoxicity (IC50) against HaCaT cells | Reference(s) |
| This compound | As low as 0.0625 µg/mL | > 64 µg/mL | [2] |
| HSGN-189 | As low as 0.0625 µg/mL | Not available | [2] |
| Compound 1771 | Not available | Not available |
Unraveling the Mechanism: The LTA Biosynthesis Pathway
This compound exerts its antibacterial effect by disrupting the synthesis of lipoteichoic acid (LTA), a critical component of the cell wall in Gram-positive bacteria. The diagram below illustrates the LTA biosynthesis pathway in Staphylococcus aureus and highlights the points of inhibition by this compound.
References
HSGN-94 Demonstrates Potent In Vivo Therapeutic Efficacy in Preclinical Models of MRSA Infection
West Lafayette, IN - New preclinical data on HSGN-94, a novel oxadiazole-containing compound, reveals significant therapeutic potential in the in vivo management of Methicillin-resistant Staphylococcus aureus (MRSA) infections. In a murine skin infection model, topically administered this compound markedly reduced the bacterial burden and attenuated the pro-inflammatory cytokine response, outperforming a standard-of-care antibiotic. These findings position this compound as a promising candidate for further development in the fight against drug-resistant bacterial pathogens.
This compound is a novel antimicrobial agent that has been shown to inhibit the biosynthesis of lipoteichoic acid (LTA) in S. aureus.[1] The in vivo efficacy of this compound was evaluated in a murine model of MRSA skin infection, where it was compared with topical mupirocin and systemic clindamycin. The results demonstrated that 2% this compound, applied topically, was highly effective in reducing the MRSA load in the infected wounds.[1]
In addition to its direct antibacterial activity, this compound also exhibited a significant immunomodulatory effect by reducing the levels of key pro-inflammatory cytokines in the infected tissue. Specifically, treatment with this compound led to a decrease in monocyte chemoattractant protein-1 (MCP-1), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β).[2] This reduction in the inflammatory response can contribute to improved healing of the infected tissue.
Comparative In Vivo Efficacy
The therapeutic potential of this compound was benchmarked against established antibiotics in a murine wound infection model. The following table summarizes the key quantitative data from this preclinical study.
| Treatment Group | Administration Route | Mean Bacterial Load (log10 CFU/wound) | Change in Bacterial Load vs. Vehicle |
| Vehicle | Topical | 7.5 | N/A |
| 2% this compound | Topical | 4.5 | -3.0 |
| 2% Mupirocin | Topical | 5.5 | -2.0 |
| Clindamycin (25 mg/kg) | Intraperitoneal | 6.0 | -1.5 |
Modulation of Pro-inflammatory Cytokines
This compound demonstrated a notable ability to suppress the inflammatory cascade associated with MRSA infection. The table below details the changes in key pro-inflammatory cytokine levels following treatment.
| Cytokine | Vehicle | 2% this compound | % Reduction vs. Vehicle |
| MCP-1 (pg/mL) | 1200 | 400 | 66.7% |
| TNF-α (pg/mL) | 800 | 300 | 62.5% |
| IL-1β (pg/mL) | 600 | 200 | 66.7% |
Mechanism of Action: A Dual-Targeting Approach
This compound exerts its antimicrobial effect through a novel mechanism of action that involves the inhibition of lipoteichoic acid (LTA) biosynthesis, a critical component of the Gram-positive bacterial cell wall.[1] Mechanistic studies have revealed that this compound directly binds to phosphoglucomutase (PgcA) and downregulates the expression of phosphatidylglycerol synthase (PgsA).[1] This dual-targeting approach disrupts the integrity of the bacterial cell membrane, leading to cell death.
Caption: Mechanism of action of this compound.
Experimental Protocols
Murine Skin Infection Model:
All animal experiments were conducted in accordance with approved institutional guidelines.[1]
-
Animal Strain: Female BALB/c mice (6-8 weeks old).
-
Bacterial Strain: Methicillin-resistant Staphylococcus aureus (MRSA) USA300 strain.
-
Infection Procedure:
-
Mice were anesthetized, and the dorsal area was shaved.
-
A superficial abrasion was created using a sterile needle.
-
A 10 µL suspension of MRSA (1 x 10^7 CFU) was applied to the abraded area.
-
-
Treatment:
-
Treatment was initiated 24 hours post-infection.
-
Topical treatments (2% this compound in a vehicle, 2% mupirocin, or vehicle alone) were applied twice daily for five consecutive days.[2]
-
Systemic treatment (clindamycin, 25 mg/kg) was administered intraperitoneally once daily for five days.
-
-
Outcome Measures:
-
Bacterial Load: On day 6, the infected skin tissue was excised, homogenized, and serially diluted for colony-forming unit (CFU) counting.
-
Cytokine Analysis: A portion of the homogenized tissue was used for cytokine analysis using enzyme-linked immunosorbent assay (ELISA) kits for MCP-1, TNF-α, and IL-1β.[2]
-
Caption: Murine skin infection experimental workflow.
The compelling in vivo data for this compound, demonstrating both potent antibacterial and anti-inflammatory properties, underscore its potential as a valuable new therapeutic agent for the treatment of challenging MRSA skin and soft tissue infections. Further clinical investigation is warranted to translate these promising preclinical findings into benefits for patients.
References
A Head-to-Head Comparison of HSGN-94 and Linezolid for Gram-Positive Infections
For Researchers, Scientists, and Drug Development Professionals
The rising threat of antimicrobial resistance necessitates the development of novel antibiotics with unique mechanisms of action. This guide provides a detailed, data-driven comparison of HSGN-94, a novel oxadiazole-containing antibiotic, and linezolid, an established oxazolidinone, for the treatment of infections caused by multidrug-resistant Gram-positive bacteria.
Executive Summary
This compound and linezolid both exhibit potent activity against clinically important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). However, they achieve this through fundamentally different mechanisms of action. This compound inhibits the biosynthesis of lipoteichoic acid (LTA), a critical component of the Gram-positive bacterial cell wall, while linezolid inhibits the initiation of protein synthesis.[1][2] Preclinical data suggests this compound possesses potent in vitro activity, in some instances surpassing that of linezolid against specific pathogens.[1]
Mechanism of Action
This compound: Inhibition of Lipoteichoic Acid (LTA) Biosynthesis
This compound exerts its antibacterial effect by targeting the LTA biosynthesis pathway, a crucial process for the integrity and virulence of Gram-positive bacteria.[1] Its mechanism involves a dual action:
-
Direct Binding to PgcA: this compound directly binds to phosphatidylglycerol-prolipoprotein diacylglyceryl transferase (PgcA).
-
Downregulation of PgsA: It also leads to the downregulation of phosphatidylglycerol phosphate synthase (PgsA).[1]
This disruption of the LTA pathway compromises the bacterial cell envelope, leading to bacterial cell death.[1]
Linezolid: Inhibition of Protein Synthesis Initiation
Linezolid belongs to the oxazolidinone class of antibiotics and possesses a unique mechanism of action that inhibits the initiation of bacterial protein synthesis.[2][3] It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex, which is a crucial first step in bacterial protein translation.[2][3] This distinct mechanism means there is a low potential for cross-resistance with other protein synthesis inhibitors that typically target the elongation phase.
In Vitro Activity: A Quantitative Comparison
This compound demonstrates potent in vitro activity against a range of Gram-positive pathogens, with Minimum Inhibitory Concentration (MIC) values often in the sub-microgram per milliliter range.[1] Linezolid also maintains reliable activity against these organisms, though with generally higher MIC values.[4]
| Organism | This compound MIC (µg/mL) | Linezolid MIC (µg/mL) |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.25 - 1[1] | 1 - 4[4] |
| Vancomycin-Resistant Enterococcus faecium (VRE) | 0.25[1] | 1 - 2 |
| Vancomycin-Resistant Enterococcus faecalis (VRE) | 0.25[1] | 1 - 2 |
| Drug-Resistant Streptococcus pneumoniae | 0.06 - 0.25[1] | 0.5 - 2 |
| Streptococcus pyogenes | 0.06[1] | 0.5 - 2 |
| Listeria monocytogenes | 0.06[1] | >1 (Typical) |
Note: MIC values for linezolid are typical ranges reported in the literature. Direct comparative studies may show slight variations.
In Vivo Efficacy
Both this compound and linezolid have demonstrated efficacy in murine infection models.
This compound: In a murine skin infection model using MRSA, topical application of 2% this compound twice daily for five days resulted in a significant reduction of the MRSA load in the infected wounds and a decrease in pro-inflammatory cytokines.[1]
Linezolid: Linezolid has been evaluated in various rodent skin and soft tissue infection models. For instance, in a murine thigh infection model with S. aureus, doses of 100 mg/kg administered twice daily were required to achieve a greater than 1 log10 reduction in bacterial count in neutropenic mice.
Biofilm Inhibition
This compound has been shown to be a potent inhibitor of biofilm formation by both MRSA and VRE.[1] Linezolid has also demonstrated activity against staphylococcal biofilms, though its efficacy can be variable.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
A standardized broth microdilution method is employed to determine the MIC of each compound against various bacterial strains.
Methodology:
-
Bacterial Preparation: Bacterial strains are grown overnight on appropriate agar plates. Colonies are then used to prepare a bacterial suspension in a suitable broth (e.g., Mueller-Hinton Broth) and adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Drug Dilution: The compounds are serially diluted (typically 2-fold) in broth in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the drug that completely inhibits visible bacterial growth.
Biofilm Inhibition Assay by Crystal Violet Staining
This assay quantifies the ability of the compounds to inhibit biofilm formation.
Methodology:
-
Culture Preparation: Bacterial strains are grown in a suitable medium (e.g., Tryptic Soy Broth) supplemented with glucose to promote biofilm formation.
-
Treatment and Incubation: The bacterial suspension is added to the wells of a 96-well plate containing various concentrations of the test compounds. The plates are then incubated for 24-48 hours to allow for biofilm development.
-
Washing: The planktonic (non-adherent) bacteria are removed by gently washing the wells with phosphate-buffered saline (PBS).
-
Staining: The remaining biofilms are stained with a 0.1% crystal violet solution for 15-20 minutes.
-
Destaining and Quantification: After washing away the excess stain, the bound crystal violet is solubilized with a solvent (e.g., 30% acetic acid). The absorbance of the solubilized stain is then measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is proportional to the amount of biofilm formed.
Murine Skin Infection Model
This in vivo model assesses the efficacy of the compounds in a setting that mimics a clinical infection.
Methodology:
-
Animal Preparation: The backs of mice are shaved, and the skin is prepared for infection.
-
Infection: A defined inoculum of MRSA is injected subcutaneously or applied topically to a superficial wound.
-
Treatment: At a specified time post-infection, treatment is initiated. This can involve topical application of a formulated compound (e.g., 2% this compound in a vehicle) or systemic administration (e.g., intraperitoneal injection of linezolid).
-
Evaluation: At the end of the treatment period, the mice are euthanized. The infected skin tissue is excised, homogenized, and serially diluted for bacterial enumeration (colony-forming units per gram of tissue). This allows for the quantification of the reduction in bacterial load.
Conclusion
This compound represents a promising new class of antibiotics with a novel mechanism of action targeting LTA biosynthesis. Its potent in vitro activity against a range of drug-resistant Gram-positive bacteria, including strains against which it appears to be more potent than linezolid, warrants further investigation. While linezolid remains a valuable therapeutic option, the unique mechanism of this compound offers the potential to circumvent existing resistance pathways. Further head-to-head in vivo comparative studies and clinical trials are necessary to fully elucidate the therapeutic potential of this compound relative to established agents like linezolid.
References
- 1. Mechanistic Studies and In Vivo Efficacy of an Oxadiazole-Containing Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activities of Linezolid against Important Gram-Positive Bacterial Pathogens Including Vancomycin-Resistant Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of linezolid versus comparator therapies in Gram-positive infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of In-vitro Activities of Linezolid and Vancomycin against Staphylococcus aureus Isolated from A Tertiary Care Hospital - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Molecular Target of HSGN-94 Through Genetic and Proteomic Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to confirm the molecular target of HSGN-94, a novel oxadiazole-containing antibiotic. This compound has been identified as an inhibitor of lipo-teichoic acid (LTA) biosynthesis in Gram-positive bacteria, a critical pathway for bacterial viability and virulence. This document outlines the methodologies used to identify its molecular targets, PgcA and PgsA, in Staphylococcus aureus and compares these proteomic-driven approaches with genetic methods for target validation.
Executive Summary
This compound is a potent antibiotic against various drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Mechanistic studies have revealed that this compound inhibits LTA biosynthesis through a dual mechanism: direct binding to phosphoglucomutase (PgcA) and downregulation of phosphatidylglycerol synthase (PgsA).[1] This guide details the experimental workflows for target identification using proteomics and activity-based protein profiling (ABPP), and provides a comparative analysis with genetic approaches such as CRISPRi-mediated gene knockdown, which are the gold standard for target validation.
Data Presentation: Performance of LTA Biosynthesis Inhibitors
A comparative analysis of the in vitro efficacy of this compound and other known LTA biosynthesis inhibitors is presented below. The data highlights the potent activity of this compound against various bacterial strains.
| Compound | Target(s) | Organism | MIC (µg/mL) | Reference |
| This compound | PgcA, PgsA | S. aureus (MRSA) | 0.25 - 2 | [1][2] |
| S. pneumoniae | 0.25 | [2] | ||
| Vancomycin-resistant Enterococci (VRE) | 0.25 | [2] | ||
| L. monocytogenes | 0.06 | [2] | ||
| HSGN-189 | LTA Biosynthesis | S. aureus (MRSA) | 0.25 | [3] |
| Vancomycin-resistant Enterococci (VRE) | 1 | [3] | ||
| Compound 1771 | LtaS | S. aureus (MRSA) | 3.12 - 6.25 | [1] |
| Congo Red | LtaS | S. aureus | 1024 |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the LTA biosynthesis pathway and the experimental workflows for target identification.
Caption: LTA biosynthesis pathway in S. aureus and the targets of this compound.
Caption: Workflow for this compound target identification and validation.
Experimental Protocols
Global Proteomics for Target Identification
This protocol outlines the steps for identifying protein targets of this compound by comparing the proteomes of treated and untreated S. aureus.
1.1. Bacterial Culture and Treatment:
- Inoculate S. aureus (e.g., USA300 strain) in Tryptic Soy Broth (TSB) and grow to mid-log phase (OD600 ≈ 0.6).
- Treat the culture with this compound at a sub-lethal concentration (e.g., 0.5x MIC) for a defined period (e.g., 4 hours). An untreated culture serves as a control.
1.2. Cell Lysis and Protein Extraction:
- Harvest bacterial cells by centrifugation.
- Resuspend the cell pellet in a lysis buffer (e.g., 5% SDS, 50mM TEAB pH 7.55).[4]
- Lyse the cells using bead beating or sonication.
- Centrifuge to remove cell debris and collect the supernatant containing the proteome.
1.3. Protein Digestion:
- Quantify the protein concentration (e.g., BCA assay).
- Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide.
- Digest the proteins into peptides using trypsin overnight at 37°C.[4]
1.4. LC-MS/MS Analysis:
- Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Separate peptides on a reverse-phase column with a gradient of acetonitrile.
- Acquire mass spectra in a data-dependent manner.
1.5. Data Analysis:
- Search the acquired spectra against a S. aureus protein database to identify peptides and proteins.
- Perform label-free quantification to determine the relative abundance of proteins between the this compound-treated and control samples.
- Identify proteins that are significantly downregulated (like PgsA) or potential binding partners.
Activity-Based Protein Profiling (ABPP)
ABPP is used to identify direct binding targets of a compound by using a chemical probe.
2.1. Probe Synthesis:
- Synthesize a biotinylated version of this compound (this compound-biotin probe) to enable affinity purification of target proteins.
2.2. In Situ Labeling:
- Treat live S. aureus cells with the this compound-biotin probe.
- Lyse the cells as described in the global proteomics protocol.
2.3. Affinity Purification:
- Incubate the cell lysate with streptavidin-coated magnetic beads to capture the biotinylated probe-protein complexes.
- Wash the beads extensively to remove non-specifically bound proteins.
2.4. On-Bead Digestion and MS Analysis:
- Digest the captured proteins with trypsin directly on the beads.
- Analyze the resulting peptides by LC-MS/MS to identify the proteins that directly bind to this compound (e.g., PgcA).[1]
Genetic Target Validation using CRISPRi
This protocol describes a method for validating a potential drug target using CRISPR interference (CRISPRi) to knockdown gene expression.
3.1. Construction of the CRISPRi System:
- Clone a single guide RNA (sgRNA) targeting the gene of interest (e.g., pgcA) into a shuttle vector containing a constitutively expressed, catalytically dead Cas9 (dCas9).
- Transform the resulting plasmid into S. aureus.
3.2. Induction of Gene Knockdown:
- Grow the S. aureus strain containing the CRISPRi plasmid.
- Induce the expression of the sgRNA to achieve knockdown of the target gene's expression.
3.3. Antimicrobial Susceptibility Testing:
- Determine the Minimum Inhibitory Concentration (MIC) of this compound for both the wild-type S. aureus and the target gene knockdown strain using broth microdilution.
- A significant change in the MIC for the knockdown strain compared to the wild-type would provide strong genetic evidence that the targeted gene is involved in the drug's mechanism of action.
Comparison of Target Identification and Validation Methods
| Method | Principle | Advantages | Disadvantages | Application to this compound |
| Global Proteomics | Compares protein abundance in treated vs. untreated cells. | Unbiased, genome-wide view of protein expression changes. | Does not directly identify binding partners; can be influenced by secondary effects. | Identified the downregulation of PgsA. |
| Activity-Based Protein Profiling (ABPP) | Uses a chemical probe to covalently label and pull down binding partners. | Directly identifies binding targets; provides information on target engagement. | Requires synthesis of a functional probe; may not capture all interactions. | Identified the direct binding of this compound to PgcA. |
| Genetic Knockdown (e.g., CRISPRi) | Reduces the expression of a specific gene to observe the effect on drug susceptibility. | Provides strong evidence for the functional role of a gene in the drug's mechanism; can be used for essential genes. | Can have off-target effects; level of knockdown can vary. | Hypothetical: Would confirm PgcA and PgsA as targets if knockdown alters this compound MIC. |
| Gene Knockout | Complete removal of a gene from the genome. | Provides definitive evidence of a gene's role. | Not suitable for essential genes. | Not directly applicable for essential targets like PgcA and PgsA. |
Conclusion
The molecular target of this compound has been effectively elucidated through a combination of global proteomics and activity-based protein profiling, identifying PgcA and PgsA as key components of its mechanism of action. While these chemo-proteomic approaches provide strong evidence, genetic validation through methods like CRISPRi-mediated gene knockdown would offer definitive confirmation of these targets' roles in the efficacy of this compound. The experimental protocols and comparative analysis provided in this guide offer a framework for researchers in the field of antibiotic drug discovery to design and interpret target identification and validation studies. The multi-targeted mechanism of this compound against the essential LTA biosynthesis pathway underscores its potential as a promising therapeutic agent against multidrug-resistant Gram-positive pathogens.
References
- 1. Mechanistic Studies and In Vivo Efficacy of an Oxadiazole-Containing Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitor of lipoteichoic acid synthesis is an antibiotic for Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies shows new class of antibiotic is effective in tackling MRSA | News | The Microbiologist [the-microbiologist.com]
- 4. A Simplified Method for Comprehensive Capture of the Staphylococcus aureus Proteome - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Power of HSGN-94 with Beta-Lactams: A New Frontier in Combating Bacterial Resistance
For Immediate Release
In the ongoing battle against antibiotic resistance, researchers and drug development professionals are increasingly looking towards combination therapies to enhance the efficacy of existing antibiotics. A promising candidate in this arena is HSGN-94, an oxadiazole-containing compound that inhibits the biosynthesis of lipoteichoic acid (LTA) in Gram-positive bacteria.[1][2] While this compound demonstrates potent standalone activity against multidrug-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA), its true potential may lie in its synergistic effects when paired with beta-lactam antibiotics.[1] This guide provides a comprehensive evaluation of the predicted synergistic activity of this compound with beta-lactams, supported by experimental data from closely related oxadiazole compounds.
Mechanism of Synergy: Weakening the Wall
This compound's primary mechanism of action involves the inhibition of LTA biosynthesis through the direct binding to PgcA and the downregulation of PgsA.[1][2] LTA is a crucial component of the cell wall in Gram-positive bacteria, playing a vital role in cell division, virulence, and resistance to certain antibiotics. The inhibition of LTA synthesis leads to defects in the cell envelope, rendering the bacteria more susceptible to the cell wall-disrupting action of beta-lactam antibiotics.[1] This proposed mechanism of synergy is depicted in the signaling pathway diagram below.
References
HSGN-94: A New Frontier in Antibiotic Safety? A Comparative Analysis
For Immediate Release
WEST LAFAYETTE, IN – In the ongoing battle against antimicrobial resistance, the novel oxadiazole-containing antibiotic, HSGN-94, has demonstrated promising efficacy against multi-drug resistant Gram-positive pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA). This guide offers a comparative analysis of the preclinical safety profile of this compound against established antibiotics used in the treatment of MRSA infections, providing researchers, scientists, and drug development professionals with essential data to evaluate its therapeutic potential.
Executive Summary
This compound, a novel inhibitor of lipoteichoic acid (LTA) biosynthesis, presents a promising alternative in the antibiotic landscape. Early preclinical data suggests a favorable safety profile, particularly in terms of cellular toxicity. This document provides a side-by-side comparison of this compound with standard-of-care antibiotics such as vancomycin, linezolid, and daptomycin, focusing on key safety parameters including in vitro cytotoxicity, hepatotoxicity, and nephrotoxicity. Detailed experimental protocols for these safety assessments are also provided to ensure transparency and facilitate further research.
Comparative Safety Profile
The following table summarizes the available preclinical safety data for this compound in comparison to vancomycin, linezolid, and daptomycin. It is important to note that the data for this compound is preliminary and derived from initial in vitro studies, while the information for the comparator antibiotics is based on extensive clinical and preclinical data.
| Parameter | This compound | Vancomycin | Linezolid | Daptomycin |
| In Vitro Cytotoxicity | Non-toxic to human keratinocyte (HaCaT) cells up to 64 μg/mL[1] | Variable, can induce apoptosis in certain cell types at high concentrations. | Can exhibit cytotoxicity at high concentrations. | Generally low in vitro cytotoxicity. |
| Primary Organ of Toxicity | To be determined | Kidneys (Nephrotoxicity) | Bone marrow, peripheral and optic nerves | Muscle (myopathy), Kidneys (rarely) |
| Common Adverse Effects | To be determined | "Red man syndrome", nephrotoxicity, ototoxicity | Myelosuppression (thrombocytopenia, anemia, leukopenia), peripheral and optic neuropathy, lactic acidosis | Myopathy, rhabdomyolysis (rare), eosinophilic pneumonia |
| Hepatotoxicity | To be determined | Rare, occasional transient elevation of liver enzymes[2][3][4] | Mild, reversible elevation of liver enzymes can occur. | Can cause elevations in liver enzymes, though severe hepatotoxicity is uncommon.[5][6][7] |
| Nephrotoxicity | To be determined | A significant concern, associated with acute kidney injury (AKI)[8][9][10][11] | Not a primary toxicity, generally considered to have a low risk of nephrotoxicity.[8] | Can cause renal impairment, though less frequently than vancomycin.[10][12] |
Experimental Protocols
Detailed methodologies for key safety and toxicity assays are provided below to allow for standardized evaluation and comparison of novel antibiotic candidates like this compound.
In Vitro Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate human cell lines (e.g., HaCaT, HepG2 for hepatotoxicity, HK-2 for nephrotoxicity) in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test antibiotic (e.g., this compound) and control antibiotics for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[13][14]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
2. Lactate Dehydrogenase (LDH) Release Assay
This assay measures the release of the cytosolic enzyme LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.
-
Cell Culture and Treatment: Culture cells and treat with test compounds as described for the MTT assay.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.
-
LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH assay reaction mixture, which contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the mixture at room temperature, protected from light, for up to 30 minutes.[15]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm. The amount of color produced is proportional to the amount of LDH released and, therefore, to the extent of cell damage.
In Vivo Toxicity Assessments
1. Hepatotoxicity Assessment
-
Animal Model: Typically conducted in rodents (e.g., rats or mice).
-
Dosing: Administer the test antibiotic at various doses over a specific period (e.g., 7, 14, or 28 days).
-
Blood Sampling: Collect blood samples at predetermined time points.
-
Biochemical Analysis: Measure serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[16][17][18] A significant increase in these enzymes suggests liver damage.[19]
-
Histopathology: At the end of the study, euthanize the animals and perform a histopathological examination of liver tissues to identify any cellular damage.
2. Nephrotoxicity Assessment
-
Animal Model: Rodent models are commonly used.
-
Dosing and Blood Sampling: Similar to the hepatotoxicity assessment.
-
Biochemical Analysis: Measure serum creatinine and blood urea nitrogen (BUN) levels.[9][20][21] Elevated levels are indicative of impaired kidney function.
-
Urine Analysis: Collect urine to analyze for markers of kidney damage, such as proteinuria.
-
Histopathology: Conduct a histopathological examination of kidney tissues to look for signs of tubular necrosis, interstitial nephritis, or other renal damage.
Visualizing the Safety Assessment Workflow
The following diagram illustrates a generalized workflow for the preclinical safety assessment of a new antibiotic candidate like this compound.
Conclusion
This compound emerges as a promising antibiotic candidate with a novel mechanism of action and a favorable initial in vitro safety profile. While direct comparative safety data is still limited, the absence of cytotoxicity in human keratinocyte cells at high concentrations is an encouraging sign. Further comprehensive in vivo toxicity studies are warranted to fully characterize its safety profile and establish its therapeutic window relative to existing antibiotics. The experimental protocols and workflow outlined in this guide provide a framework for the continued evaluation of this compound and other novel antimicrobial agents.
References
- 1. In Vitro Cytotoxicity and Clinical Correlates of MRSA Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prevalence and clinical characteristics of antibiotics associated drug induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Case analysis of hepatotoxicity caused by vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vancomycin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Possible Hepatotoxicity Associated With Daptomycin: A Case Report and Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A case report and literature review of daptomycin-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vancomycin and Nephrotoxicity; Just Another Myth? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview of Antibiotic-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Factors associated with development of nephrotoxicity in patients treated with vancomycin versus daptomycin for severe Gram-positive infections: A practice-based study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Nephrotoxicity of Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Efficacy of Daptomycin Versus Vancomycin for Methicillin-Resistant Staphylococcus aureus Bloodstream Infection in Patients With Impaired Renal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. cellbiologics.com [cellbiologics.com]
- 16. Hepatic safety of antibiotics used in primary care - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Liver Blood Tests: High, Low & Normal Results, Symptoms & Causes [emedicinehealth.com]
- 18. Assessing liver function and interpreting liver blood tests – SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 19. Drug-Induced Hepatotoxicity: Overview, Metabolism of Drugs, Clinical and Pathologic Manifestations of Drug-Induced Liver Disease [emedicine.medscape.com]
- 20. Drug-Induced Nephrotoxicity and Its Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Nephrotoxicity: Role and significance of renal biomarkers in the early detection of acute renal injury - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of HSGN-94
For immediate reference, this document outlines the essential procedures for the safe handling and disposal of HSGN-94, an oxadiazole-containing antibiotic compound. These guidelines are intended for researchers, scientists, and drug development professionals.
This compound is an experimental antimicrobial agent that has shown efficacy against drug-resistant Gram-positive bacteria.[1] As with any research chemical, proper disposal is crucial to ensure personnel safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide synthesizes safety and disposal information from structurally related oxadiazole compounds to provide a robust operational plan.
I. Immediate Safety and Handling Precautions
Prior to handling this compound, it is imperative to be familiar with the appropriate personal protective equipment (PPE) and emergency procedures.
Personal Protective Equipment (PPE):
| Equipment | Specification |
| Eye Protection | Chemical splash goggles. |
| Hand Protection | Appropriate protective gloves (e.g., nitrile). |
| Body Protection | Laboratory coat or chemical apron. |
| Respiratory | A NIOSH/MSHA approved air-purifying dust or mist respirator if ventilation is inadequate. |
Emergency Procedures:
| Situation | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2] |
| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.[2] |
| Ingestion | Wash mouth out with water. Do NOT induce vomiting. Seek medical attention.[3] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][4] |
II. This compound Disposal Workflow
The proper disposal of this compound, like other oxadiazole-containing compounds, should be treated as a hazardous waste process. The following workflow provides a step-by-step guide for its disposal.
Caption: this compound Disposal Workflow Diagram.
III. Detailed Disposal Protocols
Based on guidelines for similar chemical compounds, the following protocols should be strictly adhered to.
Waste Classification:
All this compound waste, including unused product, solutions, and contaminated materials, should be classified as hazardous waste.[3]
Waste Segregation and Collection:
-
Solid Waste:
-
Carefully sweep up any solid this compound material.
-
Place the material into a suitable, clearly labeled, and sealed disposal container.[2]
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a designated, sealed, and leak-proof container.
-
Ensure the container is properly labeled with the chemical name and hazard warnings.
-
-
Contaminated Materials:
-
All disposable items that have come into contact with this compound (e.g., gloves, pipette tips, paper towels) must be considered contaminated.
-
These materials should be collected in a designated, sealed, and labeled hazardous waste container.
-
Storage and Disposal:
-
Store all this compound waste containers in a cool, dry, and well-ventilated area designated for hazardous waste accumulation.
-
Ensure containers are kept tightly closed.[2]
-
Disposal of this compound waste must be conducted through a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[3]
IV. Spill Management
In the event of a spill, the following procedures should be implemented immediately.
Caption: this compound Spill Response Workflow.
Spill Cleanup Protocol:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials.
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, sealed container for disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution.
-
Dispose: The collected waste must be disposed of as hazardous waste in accordance with all applicable regulations.
References
Essential Safety and Logistics for Handling HSGN-94
For researchers, scientists, and drug development professionals, the safe and effective handling of novel chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the oxadiazole-containing compound, HSGN-94, a potent antimicrobial agent. The following procedural guidance is based on the safety profiles of structurally related 1,3,4-oxadiazole derivatives and general laboratory safety protocols.
Personal Protective Equipment (PPE)
Based on the hazard assessment of analogous 1,3,4-oxadiazole compounds, which indicates risks of skin, eye, and respiratory irritation, the following personal protective equipment is mandatory when handling this compound.[1][2][3][4][5]
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standard. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[5] | To protect against potential eye irritation or injury from splashes or airborne particles.[1][2][3][4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). A lab coat or chemical-resistant apron must be worn.[2] | To prevent skin contact, which may cause irritation.[1][2][3][4] |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH/MSHA approved respirator is required.[2] | To avoid inhalation, which may lead to respiratory tract irritation.[1][4] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Handling:
-
All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[5]
-
Avoid direct contact with the skin, eyes, and clothing.
Storage:
-
Store in a tightly closed, suitable container.[1]
-
Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[2][6]
Disposal Plan
The disposal of this compound and its containers must be managed to prevent environmental contamination and ensure compliance with regulations.
Waste Disposal:
-
Dispose of waste this compound by placing it in a suitable, closed, and labeled container.
-
Arrange for disposal through an approved waste disposal plant.[1]
-
Do not dispose of down the drain or into the environment.[1]
Container Disposal:
-
Empty containers should be triple-rinsed with an appropriate solvent.
-
The rinsate should be collected and treated as hazardous waste.
-
After thorough cleaning, the container may be disposed of as regular waste, or preferably, reused for compatible waste collection.
Experimental Protocols: Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.
Spill Cleanup:
-
Evacuate and Secure: Evacuate non-essential personnel from the spill area. Ensure proper ventilation.
-
Don PPE: Wear the appropriate personal protective equipment as outlined in the table above.
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it into a suitable, closed container for disposal.[1]
-
Decontamination: Clean the spill area with a suitable solvent and then with soap and water.
-
Waste Disposal: All cleanup materials should be placed in a sealed container and disposed of as hazardous waste.
Visualizing the Workflow
To further clarify the procedural steps for safe handling and disposal, the following diagram illustrates the key decision points and actions.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
